molecular formula C11H12O2 B072505 5,6,7,8-Tetrahydro-2-naphthoic acid CAS No. 1131-63-1

5,6,7,8-Tetrahydro-2-naphthoic acid

Numéro de catalogue: B072505
Numéro CAS: 1131-63-1
Poids moléculaire: 176.21 g/mol
Clé InChI: RSWXAGBBPCRION-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5,6,7,8-Tetrahydro-2-naphthoic acid is a valuable carboxylic acid derivative and synthetic intermediate in advanced organic and medicinal chemistry research. This partially saturated naphthoic acid derivative combines the aromaticity of a benzene ring with the conformational flexibility and altered electronic properties of a tetrahydro-naphthalene system, making it a privileged scaffold for the design and synthesis of novel compounds. Its primary research value lies in its use as a rigid, yet semi-flexible, building block for constructing complex molecular architectures, particularly in drug discovery programs targeting G-protein-coupled receptors (GPCRs) and enzymes. The carboxylic acid functional group allows for straightforward derivatization into amides, esters, and hydrazides, enabling the rapid exploration of structure-activity relationships (SAR).

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWXAGBBPCRION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150285
Record name 5,6,7,8-Tetrahydro-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131-63-1
Record name 5,6,7,8-Tetrahydro-2-naphthoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydronaphthalene-6-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1131-63-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131342
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6,7,8-Tetrahydro-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-tetrahydro-2-naphthoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.154
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3,4-TETRAHYDRONAPHTHALENE-6-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B84YP7QPC8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

5,6,7,8-Tetrahydro-2-naphthoic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 5,6,7,8-Tetrahydro-2-naphthoic Acid

Introduction

This compound, also known as 1,2,3,4-tetrahydronaphthalene-6-carboxylic acid, is a bicyclic carboxylic acid derived from tetralin.[1][2] With the CAS Number 1131-63-1, this compound serves as a crucial synthetic intermediate in the pharmaceutical and chemical industries.[3][4][5][6][7] Its structure, featuring a saturated carbocyclic ring fused to an aromatic ring bearing a carboxylic acid group, imparts a unique reactivity profile, making it a valuable building block for complex bioactive molecules.[3] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and its role in biological pathways, tailored for researchers and drug development professionals.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. The compound typically appears as a white to light yellow crystalline solid.[6][8]

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂O₂[2][9][10]
Molecular Weight 176.21 g/mol [2][5][9]
IUPAC Name 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid[2]
CAS Number 1131-63-1[2][9]
Melting Point 154-158 °C
185-187 °C (literature value)[10]
Appearance Crystalline Solid[6]
Solubility DMF: 30 mg/mL[6]
DMSO: 30 mg/mL[6]
Ethanol: 30 mg/mL[6]
Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL[6]
UV Absorption (λmax) 206, 241 nm[6]
SMILES OC(=O)c1ccc2CCCCc2c1[6]
InChI Key RSWXAGBBPCRION-UHFFFAOYSA-N[6]

Experimental Protocols

Synthesis via Hydrolysis

A common method for the preparation of this compound is the basic hydrolysis of its corresponding ethyl ester.[9]

Methodology:

  • A solution of ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate (5.6 g) in tetrahydrofuran (B95107) (THF, 70 mL) is prepared.

  • A 1 N aqueous sodium hydroxide (B78521) (NaOH) solution (80 mL) is added to the mixture.

  • The resulting mixture is heated to 60°C and maintained for 20 hours.

  • After cooling, the reaction mixture is diluted with diethyl ether and extracted twice with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • The combined aqueous layers are carefully neutralized to a pH of 3-5 using a 10% hydrochloric acid (HCl) solution, leading to the precipitation of the product.

  • The aqueous layer is then extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the final product.[9]

This protocol has been reported to achieve a high yield of approximately 95%.[9]

G cluster_synthesis Synthesis cluster_purification Purification start Ethyl 5,6,7,8-tetrahydro- 2-naphthalenecarboxylate in THF react Add 1N NaOH Heat to 60°C for 20h start->react Hydrolysis dilute Dilute with Diethyl Ether react->dilute extract1 Extract with sat. NaHCO₃ (aq) dilute->extract1 neutralize Neutralize aqueous layer with 10% HCl to pH 3-5 extract1->neutralize extract2 Extract with Diethyl Ether neutralize->extract2 dry Dry over Na₂SO₄, filter, and concentrate extract2->dry product Purified 5,6,7,8-Tetrahydro- 2-naphthoic Acid dry->product

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization (HPLC)

High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing the purity of this compound.

Methodology:

  • Technique: Reverse-phase (RP) HPLC.[11]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid.[11]

  • MS Compatibility: For applications requiring mass spectrometry (MS) detection, phosphoric acid should be substituted with a volatile acid, such as formic acid.[11]

  • Applications: This method is versatile and can be scaled up for preparative separations to isolate impurities or used in pharmacokinetic studies.[11]

Spectroscopic Data
  • ¹H NMR (CDCl₃): δ 7.81-7.78 (m, 2H), 7.16-7.13 (d, J = 7.5 Hz, 1H), 2.82 (m, 4H), 1.84-1.80 (m, 4H).[9]

  • ESI-MS (M+H⁺): 177.[9]

Biological Activity and Pathways

Role in Naphthalene (B1677914) Degradation

This compound is a key intermediate in the anaerobic degradation of naphthalene, a polycyclic aromatic hydrocarbon (PAH), by certain sulfate-reducing bacteria.[1][12] The metabolic pathway involves the initial carboxylation of naphthalene, followed by activation to a coenzyme A (CoA) thioester and subsequent reduction of the aromatic system.[12][13]

The established sequence is as follows:

  • Naphthalene is carboxylated to 2-naphthoic acid .[12][13]

  • 2-Naphthoic acid is converted to its coenzyme A ester, 2-naphthoyl-CoA .[12][13]

  • 2-Naphthoyl-CoA undergoes a reductive dearomatization process to form 5,6,7,8-tetrahydro-2-naphthoyl-CoA (THNCoA) .[1][12][13]

  • THNCoA is further reduced by the enzyme tetrahydronaphthoyl-CoA reductase to yield hexahydro-2-naphthoyl-CoA, continuing the breakdown of the ring structure.[12]

G cluster_pathway Anaerobic Naphthalene Degradation Pathway Naphthalene Naphthalene NaphthoicAcid 2-Naphthoic Acid Naphthalene->NaphthoicAcid Carboxylation NaphthoylCoA 2-Naphthoyl-CoA NaphthoicAcid->NaphthoylCoA CoA Ligation THNCoA 5,6,7,8-Tetrahydro- 2-naphthoyl-CoA NaphthoylCoA->THNCoA Reduction HHNCoA Hexahydro-2-naphthoyl-CoA THNCoA->HHNCoA THNCoA Reductase Metabolism Central Metabolism HHNCoA->Metabolism Further Degradation

Caption: Role of 5,6,7,8-Tetrahydro-2-naphthoyl-CoA in anaerobic naphthalene breakdown.

Potential Therapeutic Applications

Preliminary research suggests that this compound possesses other biological activities of potential interest to drug development professionals:

  • Antimicrobial Agent: It has demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.[1]

  • Antioxidant: Studies indicate potential free-radical scavenging activity.[1]

  • Metal Ion Ligand: The molecule can form complexes with metal ions, suggesting utility in catalysis or material science.[1]

References

An In-Depth Technical Guide to the Molecular Structure of 5,6,7,8-Tetrahydro-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 5,6,7,8-Tetrahydro-2-naphthoic acid, a key synthetic intermediate. While a complete experimental determination of its three-dimensional structure through techniques like X-ray crystallography is not publicly available, this document consolidates existing spectroscopic data, chemical properties, and its role in biological pathways. The guide also details a standard laboratory synthesis protocol and visualizes both the synthetic workflow and its involvement in the anaerobic degradation of naphthalene (B1677914). This information is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and metabolic pathway analysis.

Molecular Identity and Physicochemical Properties

This compound, also known as 1,2,3,4-Tetrahydronaphthalene-6-carboxylic acid, is a bicyclic organic compound with a tetralin core and a carboxylic acid functional group. Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₁H₁₂O₂[1][2]
Molecular Weight 176.21 g/mol [1][3]
IUPAC Name 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
SMILES OC(=O)c1ccc2CCCCc2c1[1][2]
InChI Key RSWXAGBBPCRION-UHFFFAOYSA-N[1][2]
CAS Number 1131-63-1[1][3]
Melting Point 154-158 °C[1]
Appearance Solid[1]

Spectroscopic Data

While a definitive crystal structure from X-ray diffraction analysis is not available in the public domain, spectroscopic data, particularly Nuclear Magnetic Resonance (NMR), provides valuable insights into the molecular structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

A proton NMR spectrum of this compound has been reported. The spectrum is consistent with the expected structure, showing signals corresponding to the aromatic protons and the aliphatic protons of the tetralin ring system.

Reported ¹H NMR Data (CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Tentative)
7.81-7.78m2HAromatic Protons
7.16-7.13d1HAromatic Proton
2.82m4HBenzylic Protons (-CH₂-)
1.84-1.80m4HAliphatic Protons (-CH₂-)

Note: Detailed peak assignments and coupling constants (J values) are not fully reported in the available literature. A comprehensive 2D NMR analysis would be required for unambiguous assignment.

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves the hydrolysis of the corresponding ethyl ester.

Materials:

  • Ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate

  • Tetrahydrofuran (THF)

  • 1 N Sodium Hydroxide (NaOH) solution

  • 10% Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate in THF.

  • Add a 1 N aqueous NaOH solution to the reaction mixture.

  • Heat the mixture at 60°C for 20 hours.

  • After cooling, dilute the reaction mixture with diethyl ether.

  • Extract the aqueous layer twice with a saturated aqueous NaHCO₃ solution.

  • Neutralize the aqueous layer by adding 10% HCl until the pH is between 3 and 5.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution to yield this compound.

Biological Significance

This compound is a known intermediate in the anaerobic degradation pathway of naphthalene, a polycyclic aromatic hydrocarbon. This metabolic process is significant in environmental microbiology, particularly in contaminated anoxic sediments.

Anaerobic Degradation Pathway of Naphthalene

The degradation is initiated by the carboxylation of naphthalene to 2-naphthoic acid. This is followed by the formation of 2-naphthoyl-CoA, which then undergoes a series of reduction steps. This compound is a key intermediate in this reductive pathway.

Visualizations

Synthesis Workflow

G Synthesis of this compound cluster_0 Starting Material cluster_1 Reaction cluster_2 Reagents cluster_3 Workup cluster_4 Product Ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate Ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate Hydrolysis Hydrolysis Ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate->Hydrolysis Acidification (HCl) Acidification (HCl) Hydrolysis->Acidification (HCl) NaOH, H₂O, THF NaOH, H₂O, THF NaOH, H₂O, THF->Hydrolysis Extraction (Et₂O) Extraction (Et₂O) Acidification (HCl)->Extraction (Et₂O) Drying (Na₂SO₄) Drying (Na₂SO₄) Extraction (Et₂O)->Drying (Na₂SO₄) This compound This compound Drying (Na₂SO₄)->this compound G Anaerobic Degradation of Naphthalene Naphthalene Naphthalene 2-Naphthoic acid 2-Naphthoic acid Naphthalene->2-Naphthoic acid Carboxylation 2-Naphthoyl-CoA 2-Naphthoyl-CoA 2-Naphthoic acid->2-Naphthoyl-CoA CoA Ligation 5,6-Dihydro-2-naphthoyl-CoA 5,6-Dihydro-2-naphthoyl-CoA 2-Naphthoyl-CoA->5,6-Dihydro-2-naphthoyl-CoA Reduction 5,6,7,8-Tetrahydro-2-naphthoyl-CoA 5,6,7,8-Tetrahydro-2-naphthoyl-CoA 5,6-Dihydro-2-naphthoyl-CoA->5,6,7,8-Tetrahydro-2-naphthoyl-CoA Reduction Further Degradation Further Degradation 5,6,7,8-Tetrahydro-2-naphthoyl-CoA->Further Degradation

References

A Comprehensive Technical Guide to 5,6,7,8-Tetrahydro-2-naphthoic Acid: Solubility, Synthesis, and Biological Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and biological significance of 5,6,7,8-Tetrahydro-2-naphthoic acid. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on the compound's solubility, experimental protocols for its analysis and synthesis, and its role in metabolic pathways.

Core Physicochemical Properties

This compound, also known as 1,2,3,4-Tetrahydronaphthalene-6-carboxylic acid, is a synthetic intermediate with the chemical formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol . It typically appears as a solid with a melting point in the range of 154-158 °C.

Solubility Data

Quantitative solubility data for this compound across a wide range of organic solvents and temperatures is not extensively documented in publicly available literature. However, qualitative solubility information has been reported by various chemical suppliers. This data is summarized in the table below.

SolventSolubility
Dimethylformamide (DMF)30 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)30 mg/mL[1]
Ethanol30 mg/mL[1]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[1]

Experimental Protocols

Determination of Solubility

A standard method for determining the solubility of a carboxylic acid like this compound in an organic solvent involves the following steps:

  • Sample Preparation : Accurately weigh a small amount of the compound (e.g., 25 mg) and place it into a test tube.

  • Solvent Addition : Add a measured volume of the desired solvent (e.g., 0.75 mL) in small portions to the test tube.

  • Agitation : Vigorously shake the test tube after each addition of the solvent to facilitate dissolution.

  • Observation : Continue adding the solvent until the compound is completely dissolved. The total volume of solvent required for complete dissolution is recorded.

  • Calculation : The solubility can then be calculated and expressed in terms of mass per unit volume (e.g., mg/mL or g/100mL).

For more precise measurements, especially for determining the temperature dependence of solubility, a gravimetric method or analysis of a saturated solution using techniques like High-Performance Liquid Chromatography (HPLC) can be employed.

Synthesis of this compound

One common synthetic route to this compound involves the hydrolysis of its corresponding ethyl ester:

  • Reaction Setup : A solution of ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate is prepared in a suitable solvent such as tetrahydrofuran (B95107) (THF).

  • Hydrolysis : An aqueous solution of a strong base, typically sodium hydroxide (B78521) (NaOH), is added to the solution of the ester.

  • Heating : The reaction mixture is heated to around 60°C for a period of approximately 20 hours to ensure complete hydrolysis.

  • Work-up : After cooling, the reaction mixture is diluted with a non-polar organic solvent like diethyl ether and extracted with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Acidification : The aqueous layer is then acidified with a dilute acid, such as 10% hydrochloric acid (HCl), to a pH of 3-5, which precipitates the carboxylic acid.

  • Extraction and Isolation : The precipitated this compound is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the final product.[2]

Biological Significance and Signaling Pathway

This compound is a key intermediate in the anaerobic degradation of naphthalene (B1677914) by certain microorganisms. This metabolic pathway is of significant interest in environmental science and bioremediation. The degradation process involves the initial reduction of the aromatic system of 2-naphthoyl-CoA to 5,6,7,8-tetrahydro-2-naphthoyl-CoA, which is then further metabolized.

Below is a diagram illustrating the anaerobic degradation pathway of naphthalene, highlighting the central role of this compound's coenzyme A derivative.

Anaerobic_Naphthalene_Degradation Naphthalene Naphthalene Naphthoic_Acid 2-Naphthoic Acid Naphthalene->Naphthoic_Acid Carboxylation Naphthoyl_CoA 2-Naphthoyl-CoA Naphthoic_Acid->Naphthoyl_CoA CoA Ligation THN_CoA 5,6,7,8-Tetrahydro- 2-naphthoyl-CoA Naphthoyl_CoA->THN_CoA Reduction HHN_CoA Hexahydro-2-naphthoyl-CoA THN_CoA->HHN_CoA Reduction Beta_Oxidation β-Oxidation-like Reactions HHN_CoA->Beta_Oxidation Ring_Cleavage Ring Cleavage Beta_Oxidation->Ring_Cleavage Central_Metabolism Central Metabolism Ring_Cleavage->Central_Metabolism

Anaerobic degradation pathway of naphthalene.

This pathway demonstrates the enzymatic conversion of naphthalene to central metabolites through a series of reduction and ring-cleavage reactions, with 5,6,7,8-tetrahydro-2-naphthoyl-CoA being a critical intermediate.[3]

Conclusion

This compound is a valuable compound for both synthetic and research applications. While comprehensive quantitative solubility data remains to be fully elucidated, the available information and standardized experimental protocols provide a solid foundation for its use in the laboratory. Its role as a key intermediate in the microbial degradation of naphthalene underscores its environmental relevance and opens avenues for further research in bioremediation and metabolic pathway engineering.

References

Spectroscopic Profile of 5,6,7,8-Tetrahydro-2-naphthoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5,6,7,8-Tetrahydro-2-naphthoic acid, a key synthetic intermediate in pharmaceutical development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear and concise reference for researchers.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
7.81-7.78m2H (aromatic)
7.16-7.13d (J = 7.5 Hz)1H (aromatic)
2.82m4H (aliphatic - CH₂)
1.84-1.80m4H (aliphatic - CH₂)

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~172C=O (Carboxylic Acid)
~140Aromatic C (quaternary)
~135Aromatic C (quaternary)
~130Aromatic CH
~128Aromatic CH
~125Aromatic CH
~30Aliphatic CH₂
~23Aliphatic CH₂
Table 3: IR Spectroscopic Data (Predicted)

A specific experimental IR spectrum for this compound has not been identified in the literature. The table below outlines the expected characteristic absorption bands for a carboxylic acid with its structural features.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (Carboxylic Acid)
3050-3000MediumC-H stretch (Aromatic)
2950-2850MediumC-H stretch (Aliphatic)
1710-1680StrongC=O stretch (Carboxylic Acid)
1600-1450Medium-WeakC=C stretch (Aromatic)
1440-1395MediumO-H bend
1320-1210StrongC-O stretch
950-910BroadO-H bend (out-of-plane)
Table 4: Mass Spectrometry (MS) Data
m/zIonMethod
177[M+H]⁺ESI-MS

M = Molecular Weight (176.21 g/mol )

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum was obtained from a solution of this compound in deuterated chloroform (B151607) (CDCl₃). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. The spectrum was recorded on a standard NMR spectrometer, likely operating at a frequency of 300 MHz or higher for proton detection.

Infrared (IR) Spectroscopy

While a specific spectrum is not provided, the standard procedure for obtaining an IR spectrum of a solid carboxylic acid like this compound would involve either the potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR) FT-IR spectroscopy. For the KBr method, a small amount of the finely ground solid sample is mixed with dry KBr powder and pressed into a transparent disk. For ATR, the solid sample is placed directly onto the crystal surface. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The provided mass-to-charge ratio (m/z) was determined using Electrospray Ionization (ESI) Mass Spectrometry. In this technique, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer. The solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the analyte molecules become charged ions (in this case, protonated to form [M+H]⁺), which are then guided into the mass analyzer to determine their m/z ratio. Aromatic carboxylic acids are also amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS), often after derivatization to their more volatile methyl esters. In GC-MS, the compound is first vaporized and separated from other components on a chromatographic column before being ionized and detected by the mass spectrometer. Common fragmentation patterns for aromatic acids in electron ionization (EI) MS include the loss of the hydroxyl group ([M-OH]⁺) and the entire carboxyl group ([M-COOH]⁺).[1]

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample Preparation ir IR Spectroscopy purification->ir Sample Preparation ms Mass Spectrometry purification->ms Sample Preparation structure Structural Elucidation nmr->structure purity Purity Assessment nmr->purity ir->structure ms->structure

General workflow for the spectroscopic analysis of a synthesized compound.
Anaerobic Degradation Pathway of Naphthalene (B1677914)

This compound is an intermediate in the anaerobic degradation of naphthalene. The following diagram outlines a simplified version of this biochemical pathway. The degradation is initiated by the carboxylation of naphthalene to 2-naphthoic acid, which is then activated to its coenzyme A (CoA) ester. Subsequent reduction steps lead to 5,6,7,8-tetrahydro-2-naphthoyl-CoA.

G Naphthalene Naphthalene NaphthoicAcid 2-Naphthoic Acid Naphthalene->NaphthoicAcid Carboxylation NaphthoylCoA 2-Naphthoyl-CoA NaphthoicAcid->NaphthoylCoA CoA Ligation THNCoA 5,6,7,8-Tetrahydro-2-naphthoyl-CoA NaphthoylCoA->THNCoA Reduction Downstream Downstream Metabolites THNCoA->Downstream Further Degradation

Simplified anaerobic degradation pathway of naphthalene.

References

Biological Activity of 5,6,7,8-Tetrahydro-2-naphthoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydro-2-naphthoic acid is a synthetic intermediate recognized for its utility in pharmaceutical synthesis.[1][2][3][4][5][6] While extensively utilized as a foundational scaffold in the development of more complex molecules, direct and comprehensive data on the intrinsic biological activity of the parent compound are limited in publicly available literature. This technical guide consolidates the current understanding of this compound, focusing on its role as a synthetic building block, its established function in bacterial metabolic pathways, and the biological activities of its key derivatives. This document also provides detailed experimental protocols for assays that could be employed to further elucidate its potential biological profile.

Core Biological Profile

The primary biological relevance of this compound appears to be twofold: its role as a key intermediate in the anaerobic degradation of naphthalene (B1677914) by bacteria and its use as a scaffold for the synthesis of potent retinoid receptor modulators.

Role in Bacterial Metabolism: Anaerobic Naphthalene Degradation

In anaerobic bacteria, this compound, in its coenzyme A thioester form (5,6,7,8-tetrahydro-2-naphthoyl-CoA), is a central intermediate in the breakdown of naphthalene. This metabolic pathway is crucial for the bioremediation of environments contaminated with polycyclic aromatic hydrocarbons.

The logical flow of this pathway is illustrated below:

G Naphthalene Naphthalene Two_Naphthoic_Acid Two_Naphthoic_Acid Naphthalene->Two_Naphthoic_Acid Carboxylation Two_Naphthoyl_CoA Two_Naphthoyl_CoA Two_Naphthoic_Acid->Two_Naphthoyl_CoA CoA Ligation THN_CoA 5,6,7,8-Tetrahydro-2-naphthoyl-CoA Two_Naphthoyl_CoA->THN_CoA Reduction Downstream_Metabolites Downstream_Metabolites THN_CoA->Downstream_Metabolites Further Metabolism G cluster_nucleus Nucleus Ligand Retinoid Ligand RAR RAR Ligand->RAR RXR RXR Heterodimer RXR/RAR Heterodimer RXR->Heterodimer RAR->Heterodimer CoA Co-activators Heterodimer->CoA recruitment RARE RARE Heterodimer->RARE CoR Co-repressors CoR->Heterodimer dissociation Transcription Gene Transcription RARE->Transcription G Prep_Compound Prepare serial dilutions of This compound Inoculate Inoculate with microbial suspension Prep_Compound->Inoculate Incubate Incubate at optimal temperature (e.g., 37°C for 18-24h) Inoculate->Incubate Observe Observe for visible growth (turbidity) Incubate->Observe Determine_MIC Determine MIC as the lowest concentration with no growth Observe->Determine_MIC G Prep_Samples Prepare serial dilutions of test compound and positive control (e.g., Ascorbic Acid) Add_DPPH Add DPPH solution to each dilution Prep_Samples->Add_DPPH Incubate_Dark Incubate in the dark (e.g., 30 minutes at room temperature) Add_DPPH->Incubate_Dark Measure_Absorbance Measure absorbance at ~517 nm Incubate_Dark->Measure_Absorbance Calculate Calculate % inhibition and EC50 value Measure_Absorbance->Calculate

References

An In-depth Technical Guide on 5,6,7,8-Tetrahydro-2-naphthoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5,6,7,8-tetrahydro-2-naphthoic acid, its derivatives, and analogs for researchers, scientists, and drug development professionals. The document details their synthesis, biological activities, and the experimental protocols used for their evaluation, with a focus on their therapeutic potential.

Core Compound: this compound

This compound (also known as tetralin-2-carboxylic acid) is a synthetic intermediate that serves as a scaffold for the development of various biologically active molecules.[1][2][3][4][5] Its structure, which combines a saturated alicyclic ring with an aromatic carboxylic acid, allows for diverse chemical modifications, making it a versatile starting material in medicinal chemistry.[6]

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of its corresponding ethyl ester.[7]

Experimental Protocol: Synthesis of this compound from Ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate[7]
  • Reaction Setup: A solution of ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate (1 equivalent) is prepared in tetrahydrofuran (B95107) (THF).

  • Hydrolysis: A 1 N aqueous sodium hydroxide (B78521) (NaOH) solution is added to the reaction mixture.

  • Heating: The mixture is warmed to 60°C and stirred for 20 hours.

  • Work-up:

    • The reaction mixture is diluted with diethyl ether and extracted twice with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • The aqueous layer is then neutralized to a pH of 3-5 with 10% hydrochloric acid (HCl).

    • The acidified aqueous layer is extracted with diethyl ether.

  • Isolation: The combined ether extracts are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to yield this compound. A typical yield for this procedure is approximately 95%.[7]

Biological Activities and Derivatives

Derivatives of this compound have been investigated for a range of therapeutic applications, including their use as anticancer agents, anti-inflammatory drugs, and modulators of various receptors.

Anticancer Activity

Thiazoline-Tetralin Derivatives: Novel N′-(3-cyclohexyl/phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives have demonstrated significant anticancer potency.[1][8][9]

Quantitative Data: Anticancer Activity of Thiazoline-Tetralin Derivatives

CompoundSubstitutionCell LineIC₅₀ (µM)
4e 4-methoxyphenylMCF-7Not specified, but noted as highest antitumor efficiency
4f 4-bromophenylA549Not specified, but noted to cause excellent apoptosis
4g 4-chlorophenylA549Not specified, but noted to cause excellent apoptosis
4h 4-fluorophenylA549Not specified, but noted to cause excellent apoptosis

Data extracted from a study on new thiazoline-tetralin derivatives and their biological activity evaluation.[1][8][9]

Tetralin-6-yl-pyrazoline and Related Derivatives: Chalcone derivatives of tetralin have been synthesized and evaluated for their anticancer activity.

Quantitative Data: Anticancer Activity of Tetralin-6-yl Chalcone Derivatives

CompoundCell LineIC₅₀ (µg/mL)
3a HeLa3.5
3a MCF74.5

Data from a study on the synthesis and anticancer activity of novel tetralin-6-yl-pyrazoline and related derivatives.[10]

Dopamine (B1211576) Receptor Modulation

Iodinated 2-aminotetralin derivatives have been synthesized and evaluated as ligands for dopamine D2 and D3 receptors.

Quantitative Data: Dopamine Receptor Binding Affinity of Iodinated 2-Aminotetralin Derivatives

CompoundReceptorKᵢ (nM)
5-OH-PIPAT (3) D30.99
5-OH-PIPAT (3) D2H3.6
7-OH-DPAT D32.90
2 D31.85
2 D2H6.6
4 D32.20
4 D2H9.7
6 D36.69
6 D2H10.8

Kᵢ values represent the binding affinity of the compounds to the respective dopamine receptors. D2H refers to the high-affinity state of the D2 receptor.[11]

P2Y₁₄ Receptor Antagonism

Analogs based on a 2-naphthoic acid scaffold have been developed as potent and selective antagonists of the P2Y₁₄ receptor, which is implicated in inflammatory processes.

Quantitative Data: P2Y₁₄ Receptor Antagonism by 2-Naphthoic Acid Derivatives

CompoundAssayIC₅₀ (nM)Kᵢ (nM)
PPTN (1) Fluorescent Binding6-80.43
MRS4174 (30) Not specifiedNot specified0.08
23 Not specifiedNot specified2.0

PPTN (4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid) is a key antagonist in this class.[2][12]

Experimental Protocols

Anticancer Activity Assays

MTT Assay for Cytotoxicity: [1]

  • Cell Culture: Human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), and mouse embryoblast (NIH/3T3) cell lines are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates and incubated to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for formazan (B1609692) crystal formation by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

DNA Synthesis Inhibition Assay: [1]

  • Cell Treatment: Cells are treated with the test compounds at concentrations around their IC₅₀ values.

  • BrdU Labeling: 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, is added to the cell culture medium.

  • Incorporation: During DNA synthesis, BrdU is incorporated into the newly synthesized DNA of proliferating cells.

  • Detection: The incorporated BrdU is detected using a specific anti-BrdU antibody, typically in an ELISA-based format.

  • Quantification: The amount of BrdU incorporation, which is proportional to the level of DNA synthesis, is quantified by measuring the absorbance or fluorescence.

Dopamine Receptor Binding Assay

Radioligand Binding Assay: [13]

  • Membrane Preparation: Membranes are prepared from cells expressing the dopamine receptor of interest (e.g., D2 or D3).

  • Reaction Mixture: In a 96-well plate, the cell membranes are incubated with a radiolabeled ligand (e.g., [³H]-Spiperone) and various concentrations of the test compound.

  • Incubation: The mixture is incubated to allow for competitive binding between the radioligand and the test compound to the receptors.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Scintillation Counting: The amount of radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The Kᵢ values are calculated from the IC₅₀ values obtained from the competition binding curves using the Cheng-Prusoff equation.

Anti-inflammatory Assays

Nitric Oxide (NO) Production Assay: [14]

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM.

  • Cell Seeding and Treatment: Cells are seeded in a 96-well plate, allowed to adhere, and then pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: The cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Griess Assay: The collected supernatant is mixed with Griess Reagent.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm. The nitrite (B80452) concentration, an indicator of NO production, is determined from a standard curve.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling

Naphthalene derivatives often exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.

G cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatoryGenes Pro-inflammatory Gene Expression Nucleus->ProInflammatoryGenes induces AP1 AP-1 MAPK_pathway->AP1 activates AP1->Nucleus translocates to TetrahydroNaphthoicAcid 5,6,7,8-Tetrahydro-2-naphthoic Acid Derivatives TetrahydroNaphthoicAcid->IKK inhibit TetrahydroNaphthoicAcid->MAPK_pathway inhibit

Anti-inflammatory signaling pathways modulated by derivatives.
Dopamine Receptor Signaling

Dopamine D2-like receptors (D2, D3, D4) are G-protein coupled receptors that typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

G DopamineAgonist Dopamine or Tetralin Agonist D2_D3_Receptor Dopamine D2/D3 Receptor DopamineAgonist->D2_D3_Receptor binds to Gi_Protein Gαi/o Protein D2_D3_Receptor->Gi_Protein activates AdenylylCyclase Adenylyl Cyclase Gi_Protein->AdenylylCyclase inhibits cAMP cAMP AdenylylCyclase->cAMP converts to ATP ATP ATP->AdenylylCyclase CellularResponse Decreased Cellular Response cAMP->CellularResponse leads to

Dopamine D2/D3 receptor signaling pathway.
Experimental Workflow for Anticancer Drug Evaluation

A typical workflow for evaluating the anticancer potential of this compound derivatives involves a series of in vitro assays.

G Start Synthesis of Tetralin Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC₅₀ Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism DNA_Synthesis DNA Synthesis Inhibition Assay Mechanism->DNA_Synthesis Apoptosis Apoptosis Assay (Flow Cytometry) Mechanism->Apoptosis End Lead Compound Identification DNA_Synthesis->End Apoptosis->End

Workflow for anticancer evaluation of derivatives.

References

5,6,7,8-Tetrahydro-2-naphthoic Acid: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,8-Tetrahydro-2-naphthoic acid, a derivative of tetrahydronaphthalene, is a significant molecule in both biochemical pathways and synthetic organic chemistry. This document provides an in-depth exploration of its discovery, history, synthesis, and multifaceted roles. It serves as a technical guide, presenting key quantitative data, detailed experimental protocols, and visual representations of its involvement in metabolic pathways and synthetic processes. The information compiled herein is intended to support researchers and professionals in the fields of biochemistry, drug discovery, and environmental science.

Discovery and History

The history of this compound is intrinsically linked to its utility as a synthetic intermediate and its role in microbial metabolism. While a singular "discovery" event is not prominently documented, its emergence in scientific literature correlates with the broader investigation of naphthalene (B1677914) derivatives for pharmaceutical applications and the study of anaerobic degradation pathways of aromatic hydrocarbons.[1][2] Initially recognized for its potential in the development of anti-inflammatory and analgesic agents, its significance grew with the understanding of its function as a key intermediate in the anaerobic biodegradation of naphthalene by sulfate-reducing bacteria.[2][3][4] Today, it is commercially available and widely used in research and development, particularly as a building block in the synthesis of more complex molecules.[5][6][7]

Physicochemical Properties and Quantitative Data

A summary of the key quantitative and physicochemical properties of this compound is presented in Table 1. This data is crucial for its application in experimental settings and for the prediction of its behavior in various chemical and biological systems.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₂O₂[8][9]
Molecular Weight 176.21 g/mol [7][8]
CAS Number 1131-63-1[5][8]
Melting Point 154-158 °C[10]
Purity ≥99%[9]
Appearance Crystalline solid[9]
λmax 206, 241 nm[9]
pKa 4.41 ± 0.20 (Predicted)[11]
Solubility DMF: 30 mg/mlDMSO: 30 mg/mlEthanol: 30 mg/mlEthanol:PBS (pH 7.2) (1:1): 0.5 mg/ml[9]

Synthesis and Experimental Protocols

This compound can be synthesized from its corresponding ethyl ester, ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate. The following protocol is a detailed methodology for this synthesis.

Synthesis of this compound from Ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate

Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate (starting material)

  • Tetrahydrofuran (THF)

  • 1 N Sodium Hydroxide (NaOH) solution

  • Diethyl ether

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 10% Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • A solution of ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate (5.6 g) in THF (70 mL) is prepared in a suitable reaction vessel.[8]

  • A 1 N aqueous NaOH solution (80 mL) is added to the reaction mixture.[8]

  • The resulting mixture is heated to 60°C and stirred for 20 hours.[8]

  • After cooling, the mixture is diluted with diethyl ether.[8]

  • The mixture is extracted twice with a saturated aqueous NaHCO₃ solution.[8]

  • The aqueous layer is then neutralized to a pH of 3-5 by the addition of 10% HCl.[8]

  • The aqueous layer is subsequently extracted with diethyl ether.[8]

  • The combined diethyl ether layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield this compound.[8]

Expected Yield: Approximately 4.66 g (95%).[8]

Characterization:

  • ¹H NMR (CDCl₃): δ 7.81-7.78 (m, 2H), 7.16-7.13 (d, J = 7.5 Hz, 1H), 2.82 (m, 4H), 1.84-1.80 (m, 4H).[8]

  • ESI-MS (M+H⁺): 177.[8]

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of this compound start Start: Dissolve ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate in THF add_naoh Add 1N NaOH solution start->add_naoh heat Heat at 60°C for 20 hours add_naoh->heat cool_dilute Cool and dilute with diethyl ether heat->cool_dilute extract_nahco3 Extract with saturated NaHCO3 solution cool_dilute->extract_nahco3 neutralize Neutralize aqueous layer with 10% HCl (pH 3-5) extract_nahco3->neutralize extract_ether Extract aqueous layer with diethyl ether neutralize->extract_ether dry_concentrate Dry combined ether layers, filter, and concentrate extract_ether->dry_concentrate end End: this compound dry_concentrate->end

Caption: Workflow for the synthesis of this compound.

Biological Significance and Applications

This compound exhibits a range of biological activities and serves as a versatile tool in several scientific domains.

Role in Anaerobic Naphthalene Degradation

A crucial role of this compound is as an intermediate in the anaerobic degradation of naphthalene by certain bacteria.[1] In this pathway, naphthalene is first carboxylated to 2-naphthoic acid, which is then converted to its coenzyme A (CoA) ester.[3][4] This is followed by a series of reduction steps, leading to the formation of 5,6,7,8-tetrahydro-2-naphthoyl-CoA.[3][4] This intermediate is further metabolized through a series of β-oxidation-like reactions and eventual ring cleavage.[3][4][12]

Anaerobic Naphthalene Degradation Pathway

G cluster_pathway Anaerobic Naphthalene Degradation Pathway Naphthalene Naphthalene Naphthoic_acid 2-Naphthoic acid Naphthalene->Naphthoic_acid Carboxylation Naphthoyl_CoA 2-Naphthoyl-CoA Naphthoic_acid->Naphthoyl_CoA CoA ligation THNCoA 5,6,7,8-Tetrahydro-2-naphthoyl-CoA Naphthoyl_CoA->THNCoA Reduction HHNCoA Hexahydro-2-naphthoyl-CoA THNCoA->HHNCoA Reduction Beta_oxidation β-Oxidation-like reactions & Ring Cleavage HHNCoA->Beta_oxidation Metabolism Central Metabolism Beta_oxidation->Metabolism

References

5,6,7,8-Tetrahydro-2-naphthoic Acid: An Exploration of Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

5,6,7,8-Tetrahydro-2-naphthoic acid, a derivative of the tetralin scaffold, has been identified as a synthetic intermediate with potential applications in pharmaceutical development. While extensive research into its specific therapeutic targets remains limited, its structural class, the tetralins, has been associated with a range of biological activities. This technical guide aims to provide an in-depth overview of the current, albeit limited, understanding of this compound's potential therapeutic applications, drawing insights from studies on related compounds and highlighting areas for future investigation. The primary focus of existing research has been on its role as a synthetic intermediate and its potential anti-inflammatory and analgesic properties.

Potential Therapeutic Arenas

General statements in the scientific literature suggest that this compound has been explored for its potential as an anti-inflammatory and analgesic agent. However, specific molecular targets for these activities have not been definitively identified for this particular compound. Research on analogous tetralin structures provides some direction for future investigation.

Anti-inflammatory and Analgesic Potential

The tetralin core is a privileged scaffold in medicinal chemistry, and various derivatives have been investigated for their anti-inflammatory and analgesic effects. The potential mechanisms for such activities could involve the modulation of key inflammatory pathways.

Hypothesized Signaling Pathway Involvement:

Based on the activities of structurally related compounds, a potential, though unconfirmed, mechanism of action for this compound in inflammation could involve the inhibition of pro-inflammatory mediators. A simplified, hypothetical signaling pathway is depicted below.

G cluster_stimulus Inflammatory Stimulus cluster_cell Immune Cell Stimulus e.g., Pathogen, Injury TLR Toll-like Receptors (TLRs) Stimulus->TLR NFkB_pathway NF-κB Signaling Pathway TLR->NFkB_pathway COX_LOX COX/LOX Enzymes NFkB_pathway->COX_LOX Cytokine_Production Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB_pathway->Cytokine_Production Prostaglandin_Production Prostaglandin & Leukotriene Production COX_LOX->Prostaglandin_Production Inflammation Inflammation Cytokine_Production->Inflammation Prostaglandin_Production->Inflammation Compound 5,6,7,8-Tetrahydro- 2-naphthoic acid (Hypothesized Target) Compound->NFkB_pathway Inhibition? Compound->COX_LOX Inhibition?

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Quantitative Data

A thorough review of the existing literature did not yield any specific quantitative data, such as IC50 or Ki values, for the biological activity of this compound against potential therapeutic targets. The table below is provided as a template for future research findings.

TargetAssay TypeIC50 / Ki (µM)Reference
Data Not Available

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not currently available in the public domain. However, a general workflow for screening compounds for anti-inflammatory activity is outlined below.

General Experimental Workflow for Anti-inflammatory Screening:

G cluster_workflow Screening Workflow start Start in_vitro In Vitro Assays (e.g., COX/LOX enzyme inhibition, NF-κB reporter assay) start->in_vitro cell_based Cell-Based Assays (e.g., LPS-stimulated macrophages, cytokine release) in_vitro->cell_based in_vivo In Vivo Models (e.g., Carrageenan-induced paw edema, acetic acid writhing test) cell_based->in_vivo tox Toxicology Studies in_vivo->tox end End tox->end

Caption: A general experimental workflow for evaluating the anti-inflammatory and analgesic potential.

Future Directions and Conclusion

The therapeutic potential of this compound remains largely unexplored. While its structural class suggests potential anti-inflammatory and analgesic activities, there is a clear need for direct experimental evidence to identify and validate its molecular targets.

Future research should focus on:

  • In vitro screening: Evaluating the inhibitory activity of this compound against a panel of key inflammatory enzymes (e.g., COX-1, COX-2, 5-LOX) and its effects on inflammatory signaling pathways (e.g., NF-κB, MAPK).

  • Receptor binding studies: Investigating potential interactions with known receptors involved in pain and inflammation.

  • Cell-based assays: Quantifying the effect of the compound on the production of pro-inflammatory cytokines and other mediators in relevant cell models.

  • In vivo studies: Assessing the efficacy of this compound in established animal models of inflammation and pain.

Methodological & Application

Application Notes and Protocols: Synthesis of 5,6,7,8-Tetrahydro-2-naphthoic acid from 2-Naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of 5,6,7,8-Tetrahydro-2-naphthoic acid, a valuable intermediate in pharmaceutical synthesis, from 2-naphthoic acid.[1][2] The primary synthetic route detailed is the selective catalytic hydrogenation of one of the aromatic rings of the naphthalene (B1677914) core.

Introduction

This compound is a saturated derivative of 2-naphthoic acid. This structural modification from a planar aromatic system to a partially saturated, non-planar ring system is a common strategy in medicinal chemistry to improve pharmacokinetic properties, such as solubility and metabolic stability, and to explore new interactions with biological targets. The synthesis involves the reduction of the less reactive of the two rings in the naphthalene system. This can be effectively achieved through catalytic hydrogenation under controlled conditions.

The protocol described herein utilizes Palladium on carbon (Pd/C) as the catalyst, a widely used and efficient heterogeneous catalyst for the hydrogenation of aromatic compounds.[2] An alternative protocol using Raney Nickel is also discussed, as it is another effective catalyst for such transformations.[1][3]

Materials and Methods

Materials:

  • 2-Naphthoic acid (C₁₁H₈O₂)

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (B145695) (C₂H₅OH), absolute

  • Ethyl acetate (B1210297) (C₄H₈O₂)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

Equipment:

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Experimental Protocols

Primary Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is based on established procedures for the selective hydrogenation of naphthalene derivatives.

  • Reaction Setup:

    • To a high-pressure reaction vessel, add 2-naphthoic acid and 10% Pd/C (see Table 1 for quantities).

    • Add absolute ethanol as the solvent.

    • Seal the reaction vessel securely.

  • Inerting the Atmosphere:

    • Purge the reaction vessel with nitrogen gas for 5-10 minutes to remove any residual air.

    • Evacuate the vessel under vacuum and then backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere and proper introduction of the reactant gas.

  • Hydrogenation Reaction:

    • Pressurize the vessel with hydrogen gas to the desired pressure (see Table 1).

    • Begin stirring the reaction mixture vigorously to ensure good mixing of the catalyst, substrate, and hydrogen gas.

    • Heat the reaction to the specified temperature and maintain these conditions for the duration of the reaction, monitoring hydrogen uptake if possible.

  • Reaction Work-up and Product Isolation:

    • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Purge the vessel with nitrogen gas.

    • Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the Pd/C catalyst. Wash the catalyst pad with a small amount of ethanol to recover any residual product.

    • Combine the filtrate and washes and remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the crude residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. Note: The product is acidic and will move to the aqueous layer.

    • Separate the aqueous layer and wash the organic layer with a small amount of water. Combine all aqueous layers.

    • Cool the combined aqueous layers in an ice bath and acidify to a pH of 2-3 with 2M HCl. A white precipitate of this compound should form.

    • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to a constant weight.

Alternative Protocol: Catalytic Hydrogenation using Raney Nickel

Raney Nickel is a cost-effective and highly active catalyst for hydrogenation.[3]

  • Catalyst Preparation:

    • If starting with Raney Nickel alloy, prepare the active catalyst by reacting the alloy with a concentrated sodium hydroxide (B78521) solution. Caution: This reaction is highly exothermic and produces flammable hydrogen gas.

    • Wash the activated Raney Nickel with deionized water until the washings are neutral. The catalyst should be kept wet with water or a suitable solvent at all times as it can be pyrophoric in air.[1]

  • Hydrogenation Reaction:

    • In a high-pressure reaction vessel, combine 2-naphthoic acid, the prepared Raney Nickel catalyst, and ethanol (or another suitable alcohol).

    • Follow the same procedures for inerting the atmosphere and conducting the hydrogenation as described in the Pd/C protocol (steps 2 and 3), using the conditions specified in Table 1 for the Raney Nickel method.

  • Work-up and Purification:

    • The work-up and purification steps are identical to those described in the Pd/C protocol (steps 4 and 5). The Raney Nickel catalyst is typically removed by filtration or magnetic decantation.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterPd/C ProtocolRaney Nickel Protocol
Reactants
2-Naphthoic Acid1.0 eq1.0 eq
Catalyst
Type10% Pd/CRaney Nickel (activated)
Loading5-10 mol %10-20 wt %
Solvent
TypeEthanolEthanol
Concentration0.1 - 0.5 M0.1 - 0.5 M
Reaction Conditions
H₂ Pressure30 - 50 atm50 - 100 atm
Temperature100 - 150 °C120 - 180 °C
Reaction Time12 - 24 hours12 - 24 hours
Product
Expected Yield> 80%> 75%
AppearanceWhite solidWhite solid
Melting Point154-158 °C154-158 °C

Visualizations

Caption: Chemical reaction for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification charge_reactants Charge Reactor with 2-Naphthoic Acid, Catalyst, and Solvent purge_system Purge with N₂ then H₂ charge_reactants->purge_system run_reaction Heat and Pressurize with H₂ purge_system->run_reaction cool_and_vent Cool and Vent run_reaction->cool_and_vent filter_catalyst Filter to Remove Catalyst cool_and_vent->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate base_extraction Aqueous Base Extraction concentrate->base_extraction acidify Acidify Aqueous Layer to Precipitate Product base_extraction->acidify isolate_product Filter and Dry Product acidify->isolate_product final_product final_product isolate_product->final_product Final Product: This compound

Caption: Workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for the Laboratory Preparation of 5,6,7,8-Tetrahydro-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the laboratory synthesis, purification, and characterization of 5,6,7,8-Tetrahydro-2-naphthoic acid, a valuable synthetic intermediate in pharmaceutical research and development.[1][2][3] This document outlines a primary synthetic methodology through the hydrolysis of its ethyl ester, discusses alternative synthetic strategies, and presents detailed experimental protocols. Additionally, it includes a summary of the compound's key physicochemical properties and its role in relevant biochemical pathways. This information is intended to support researchers in the efficient synthesis and application of this compound in their scientific endeavors.

Introduction

This compound, also known as tetralin-2-carboxylic acid, is a carbocyclic compound with the molecular formula C₁₁H₁₂O₂.[4] It serves as a crucial building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its tetralin core is a common scaffold in various biologically active compounds. Understanding its synthesis and properties is therefore essential for researchers working on the development of novel therapeutics. This document provides detailed protocols and data to facilitate its preparation and use in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

PropertyValueReference
Molecular FormulaC₁₁H₁₂O₂[4]
Molecular Weight176.21 g/mol [4]
CAS Number1131-63-1[4]
AppearanceOff-white to light yellow solid
Melting Point154-158 °C[5]
SolubilitySoluble in DMF, DMSO, and Ethanol[6]
¹H NMR (CDCl₃) δ7.81-7.78 (m, 2H), 7.16-7.13 (d, J = 7.5 Hz, 1H), 2.82 (m, 4H), 1.84-1.80 (m, 4H)[4]

Synthetic Protocols

Two primary synthetic routes for the preparation of this compound are described below. The first protocol, the hydrolysis of ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate, is a well-established and high-yielding method.[4] The second route involves the catalytic hydrogenation of 2-naphthoic acid.

Protocol 1: Hydrolysis of Ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate[4]

This protocol details the saponification of the ethyl ester of this compound to yield the desired carboxylic acid.

Materials and Reagents:

  • Ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate

  • Tetrahydrofuran (B95107) (THF)

  • 1 N Sodium hydroxide (B78521) (NaOH) solution

  • 10% Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate (1.0 eq.) in tetrahydrofuran (THF).

  • Hydrolysis: Add 1 N aqueous sodium hydroxide (NaOH) solution to the flask. The resulting mixture is warmed at 60°C for 20 hours with stirring.[4]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether.

  • Extraction: Transfer the mixture to a separatory funnel and extract twice with a saturated aqueous NaHCO₃ solution.

  • Acidification: Carefully acidify the combined aqueous layers with 10% hydrochloric acid (HCl) to a pH of 3-5. A precipitate of the carboxylic acid should form.

  • Product Extraction: Extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yield: 95%[4]

Protocol 2: Catalytic Hydrogenation of 2-Naphthoic Acid

This method involves the reduction of the aromatic system of 2-naphthoic acid.

Materials and Reagents:

  • 2-Naphthoic acid

  • Palladium on carbon (Pd/C, 10%)

  • Ethanol or acetic acid

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar

  • Filtration apparatus (e.g., Celite pad)

Experimental Procedure:

  • Reaction Setup: To a pressure vessel, add 2-naphthoic acid and the solvent (ethanol or acetic acid).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst to the mixture.

  • Hydrogenation: Seal the vessel and connect it to a hydrogen source. Purge the system with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 2-3 atm) and stir the reaction mixture at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.

  • Filtration: After the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentration: Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from an appropriate solvent to obtain pure this compound.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity. The following table summarizes the expected analytical data.

TechniqueExpected Results
¹H NMR (CDCl₃)δ 7.81-7.78 (m, 2H, Ar-H), 7.16-7.13 (d, J = 7.5 Hz, 1H, Ar-H), 2.82 (m, 4H, Ar-CH₂), 1.84-1.80 (m, 4H, -CH₂CH₂-)[4]
¹³C NMR Expected peaks for aromatic, aliphatic, and carboxyl carbons.
FT-IR Characteristic peaks for C=O (carboxylic acid) around 1700 cm⁻¹, O-H (carboxylic acid) broad peak around 3000 cm⁻¹, and C-H stretches.
Mass Spec. ESI-MS (M+H)⁺ = 177[4]
HPLC A single major peak indicating high purity. A reverse-phase HPLC method with a mobile phase of acetonitrile, water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) can be used.[7]

Experimental Workflow and Pathway Diagrams

To visualize the experimental and biochemical context of this compound, the following diagrams are provided.

G cluster_synthesis Synthesis Workflow start Start: Ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrolysis Hydrolysis (NaOH, THF, 60°C, 20h) start->hydrolysis 1.0 eq. workup Aqueous Work-up (Diethyl ether, NaHCO3) hydrolysis->workup acidification Acidification (10% HCl, pH 3-5) workup->acidification extraction Extraction (Diethyl ether) acidification->extraction drying Drying and Concentration (Na2SO4, Rotary Evaporator) extraction->drying purification Purification (Recrystallization) drying->purification product Product: this compound purification->product Yield: ~95% G cluster_pathway Anaerobic Degradation of Naphthalene naphthalene Naphthalene carboxylation Carboxylation naphthoic_acid 2-Naphthoic Acid coa_ligation CoA Ligation naphthoyl_coa 2-Naphthoyl-CoA reduction Reduction thncoa 5,6,7,8-Tetrahydro-2-naphthoyl-CoA further_metabolism Further Metabolism (β-oxidation-like reactions) thncoa->further_metabolism carboxylation->naphthoic_acid coa_ligation->naphthoyl_coa reduction->thncoa

References

Application Notes and Protocols for 5,6,7,8-Tetrahydro-2-naphthoic acid as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydro-2-naphthoic acid (also known as tetralin-6-carboxylic acid) is a valuable synthetic intermediate in the fields of medicinal chemistry and organic synthesis.[1][2][3] Its rigid, partially saturated bicyclic structure provides a unique scaffold that can be further functionalized to generate a diverse range of molecules with interesting biological activities. The carboxylic acid moiety offers a reactive handle for various chemical transformations, most notably the formation of amides and esters, which are prevalent in many pharmaceutical agents.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate, with a focus on its application in the synthesis of bioactive molecules. While not a direct precursor to all Mer tyrosine kinase (MerTK) inhibitors, its structural motif is relevant to the broader class of kinase inhibitors, and its derivatives have been explored for various biological activities, including antimicrobial and antioxidant properties.[1]

Physicochemical Properties

PropertyValueReference
CAS Number1131-63-1[5]
Molecular FormulaC₁₁H₁₂O₂[5]
Molecular Weight176.21 g/mol [5]
AppearanceWhite to off-white crystalline solid
Melting Point152-154 °C

Applications in Synthesis

The primary utility of this compound lies in its role as a building block for more complex molecules. The carboxylic acid group can be readily converted into a variety of functional groups, including:

  • Amides: Through coupling with primary or secondary amines.

  • Esters: Through reaction with alcohols.

  • Acid Chlorides: For subsequent reactions with nucleophiles.

These transformations allow for the incorporation of the tetrahydronaphthalene scaffold into larger molecules, influencing their pharmacokinetic and pharmacodynamic properties. A notable application of a structurally related isomer, 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid, is in the synthesis of precursors to Palonosetron (B1662849), a 5-HT3 receptor antagonist used as an antiemetic.[6] The synthetic principles are directly applicable to the 2-isomer.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized as a synthetic intermediate.

Protocol 1: Amide Coupling via Carbodiimide Activation

This protocol describes a general procedure for the coupling of this compound with an amine using dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. This method is analogous to a procedure used in the synthesis of a Palonosetron precursor.[6]

Reaction Scheme:

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (B109758) (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0-1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired amide.

Quantitative Data (Hypothetical based on analogous reactions):

Reactant 1Reactant 2Coupling ReagentsSolventYieldPurity
This compoundBenzylamineDCC, DMAPDCM85-95%>95% (after purification)
Protocol 2: Amide Formation via the Acid Chloride

This protocol involves the conversion of the carboxylic acid to the more reactive acid chloride, followed by reaction with an amine. This method is often suitable for less reactive amines. The preparation of the acid chloride is based on a standard procedure for naphthoic acids.[7]

Reaction Scheme:

Step 1: Formation of the Acid Chloride

Step 2: Amide Formation

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Amine of choice

  • Anhydrous toluene (B28343) or dichloromethane (DCM)

  • Triethylamine (B128534) (TEA) or pyridine (B92270) (as a base)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of 5,6,7,8-Tetrahydro-2-naphthoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), add this compound (1.0 eq).

  • Carefully add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq). A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heat the mixture to reflux (approximately 80 °C) for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 5,6,7,8-tetrahydro-2-naphthoyl chloride is often used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude 5,6,7,8-tetrahydro-2-naphthoyl chloride (1.0 eq) in an anhydrous solvent such as toluene or DCM under an inert atmosphere.

  • In a separate flask, dissolve the amine (1.0-1.2 eq) and a base such as triethylamine (1.5 eq) in the same anhydrous solvent.

  • Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data (Hypothetical based on analogous reactions):

Reactant 1Reactant 2ReagentsSolventYield (overall)Purity
This compoundAniline1. SOCl₂, DMF (cat.) 2. TriethylamineToluene80-90%>95% (after purification)

Signaling Pathway and Biological Context

While a direct, potent inhibitory link between simple derivatives of this compound and Mer tyrosine kinase (MerTK) is not extensively documented in readily available literature, the broader class of compounds containing the tetralin scaffold has been investigated for kinase inhibitory activity. MerTK is a receptor tyrosine kinase that plays a crucial role in efferocytosis (the clearance of apoptotic cells) and the suppression of innate immune responses. Dysregulation of MerTK signaling is implicated in cancer and autoimmune diseases.

Upon ligand binding (e.g., Gas6 or Protein S), MerTK dimerizes and autophosphorylates, initiating downstream signaling cascades. Key pathways activated by MerTK include:

  • Phosphoinositide 3-kinase (PI3K)/Akt pathway: Promotes cell survival and proliferation.

  • Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway: Involved in cell growth, differentiation, and survival.

  • Signal Transducer and Activator of Transcription (STAT) pathway: Regulates gene expression involved in cell survival and inflammation.

Inhibition of these pathways through small molecule inhibitors is a key therapeutic strategy in oncology.

Visualizations

MerTK_Signaling_Pathway Ligand Gas6 / Protein S MerTK MerTK Receptor Ligand->MerTK Binds and activates PI3K PI3K MerTK->PI3K RAS RAS MerTK->RAS STAT STAT MerTK->STAT Akt Akt PI3K->Akt CellSurvival Cell Survival (Anti-apoptosis) Akt->CellSurvival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inflammation Suppression of Inflammation STAT->Inflammation

Caption: Mer Tyrosine Kinase (MerTK) signaling pathway.

Amide_Synthesis_Workflow Start This compound Activation Activation of Carboxylic Acid Start->Activation Method1 Method 1: Carbodiimide (DCC) Activation->Method1 Method2 Method 2: Acid Chloride Formation (SOCl₂) Activation->Method2 Coupling Amine Coupling Method1->Coupling Method2->Coupling Workup Aqueous Work-up Coupling->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Amide Product Purification->Product

Caption: General workflow for amide synthesis.

References

Applications of 5,6,7,8-Tetrahydro-2-naphthoic Acid in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydro-2-naphthoic acid is a versatile bicyclic carboxylic acid that serves as a valuable building block in the synthesis of various pharmaceutical agents. Its rigid, partially saturated ring system provides a unique scaffold for the development of compounds with specific pharmacological activities. This document outlines the applications of this compound in the synthesis of key pharmaceuticals, providing detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and synthetic workflows.

Application 1: Synthesis of Palonosetron (B1662849) - A 5-HT3 Receptor Antagonist

This compound and its regioisomer, 5,6,7,8-tetrahydro-1-naphthoic acid, are key intermediates in the synthesis of Palonosetron. Palonosetron is a second-generation 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.

Quantitative Data Summary: Synthesis of Palonosetron Intermediate

The following table summarizes the yield of the key acylation step in the synthesis of a Palonosetron precursor, N-(1-azabicyclo[2.2.2]oct-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide, from the corresponding tetrahydronaphthoic acid.

Starting MaterialCoupling AgentSolventReaction TimeYield (%)Reference
5,6,7,8-Tetrahydro-1-naphthalenecarboxylic acidDicyclohexylcarbodiimide (B1669883) (DCC) / 4-DMAPMethylene (B1212753) Chloride24 hoursNot explicitly stated, but part of a multi-step synthesis[1]
(S)-Tetrahydro-naphthoic acidThionyl chlorideToluene1-3 hours86-93%[2]
Experimental Protocol: Synthesis of N-[(3S)-1-azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide[1]

This protocol describes the coupling of 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid with (S)-3-amino-1-azabicyclo[2.2.2]octane.

Materials:

Procedure:

  • Preparation of the free base: (S)-3-Amino-1-azabicyclo[2.2.2]octane dihydrochloride (22.74 g) is converted to its free base as per the method provided in Synthesis, (1996) 816-818.

  • Reaction setup: The free base is stirred with methylene chloride (200 ml).

  • Addition of reagents: 5,6,7,8-Tetrahydro-1-naphthalenecarboxylic acid (20 g) is added to the reaction mixture, followed by the addition of dicyclohexylcarbodiimide (23.44 g) and 4-dimethylaminopyridine (1 g).

  • Reaction: The reaction mixture is stirred at approximately 25°C for 24 hours.

  • Work-up:

    • The reaction mixture is filtered and the solid is washed with methylene chloride (40 ml).

    • The methylene chloride solution is washed with deionized water (20 ml) and dried over sodium sulfate (2 g).

    • The solvent is removed under vacuum.

  • Crystallization:

    • Ethyl acetate (100 ml) is added to the residue and heated to reflux temperature.

    • The hot solution is filtered through a Celite bed and washed with hot ethyl acetate (40 ml).

    • The filtrate is concentrated to about 40 ml and stirred at approximately 25°C for 2 hours.

    • The mixture is cooled to 10° to 15°C and the resulting solid is filtered, washed with cold ethyl acetate (10 ml), and dried to yield the title compound.

Diagrams

Palonosetron_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Amide Coupling cluster_intermediate Intermediate cluster_cyclization Further Steps cluster_product Final Product start1 5,6,7,8-Tetrahydro- 2-naphthoic acid reaction Coupling Agent (e.g., SOCl₂, DCC) start1->reaction start2 (S)-3-Amino- 1-azabicyclo[2.2.2]octane start2->reaction intermediate N-(1-azabicyclo[2.2.2]oct-3-yl)- 5,6,7,8-tetrahydronaphthalene- 2-carboxamide reaction->intermediate cyclization Reduction & Cyclization intermediate->cyclization product Palonosetron cyclization->product

Caption: Synthetic workflow for Palonosetron.

AntiInflammatory_Analgesic_Synthesis_Workflow cluster_start Starting Material cluster_activation Activation cluster_diversification Diversification cluster_library Compound Library cluster_screening Screening cluster_hit Lead Compound start 5,6,7,8-Tetrahydro- 2-naphthoic acid activation Functional Group Transformation (e.g., Acid Chloride, Ester) start->activation diversification Coupling with various Amines, Alcohols, etc. activation->diversification library Library of Tetralin Derivatives diversification->library screening Biological Screening (Anti-inflammatory/Analgesic Assays) library->screening hit Hit/Lead Compound screening->hit

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5,6,7,8-Tetrahydro-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the analysis of 5,6,7,8-Tetrahydro-2-naphthoic acid using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is suitable for the quantification of this compound in various sample matrices and is applicable for research, quality control, and drug development purposes. This document provides comprehensive experimental procedures, including sample preparation and chromatographic conditions, as well as a summary of expected analytical performance.

Introduction

This compound is a synthetic intermediate utilized in the synthesis of various pharmaceutical compounds. As a crucial building block, its purity and concentration must be accurately determined. High-performance liquid chromatography (HPLC) is a robust and reliable technique for the analysis of such aromatic carboxylic acids. This application note details a reverse-phase HPLC method that provides excellent separation and quantification of this compound.

Experimental Conditions

A general-purpose reverse-phase HPLC method has been developed for the analysis of this compound. The method utilizes a C18 stationary phase and a mobile phase consisting of acetonitrile (B52724) and water with a phosphoric acid modifier. For applications requiring mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid.[1]

Chromatographic Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Wavelength 241 nm
Run Time 15 minutes

Quantitative Data Summary

The following table summarizes the typical analytical performance parameters for the HPLC analysis of this compound.

ParameterExpected Value
Retention Time (tR) Approximately 6.5 min
**Linearity (R²)≥ 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Purity (example) A purity of 98.53% has been reported for a commercial sample of this compound as determined by HPLC.

Experimental Protocols

Sample Preparation

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve the standard in a suitable solvent such as methanol (B129727) or acetonitrile to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (General Protocol):

    • For solid samples, accurately weigh a known amount of the sample and dissolve it in methanol or acetonitrile.

    • For liquid samples, an initial liquid-liquid extraction may be necessary to isolate the analyte from the sample matrix.

    • Filter the final sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

HPLC Method Protocol

  • System Preparation:

    • Prepare the mobile phases as described in the Chromatographic Parameters table.

    • Purge the HPLC system with the initial mobile phase composition to remove any air bubbles and to equilibrate the system.

    • Equilibrate the C18 column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject the prepared standards and samples onto the HPLC system.

    • Acquire the chromatograms for the specified run time.

  • Data Processing:

    • Integrate the peak corresponding to this compound.

    • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Mandatory Visualizations

Metabolic Pathway

This compound is an intermediate in the anaerobic degradation pathway of naphthalene (B1677914). In this pathway, naphthalene is first carboxylated and then undergoes a series of reduction steps. The CoA-thioester of this compound is a key intermediate in this metabolic process.

Anaerobic_Naphthalene_Degradation cluster_0 Anaerobic Degradation of Naphthalene Naphthalene Naphthalene Naphthoate 2-Naphthoic acid Naphthalene->Naphthoate Carboxylation NaphthoylCoA 2-Naphthoyl-CoA Naphthoate->NaphthoylCoA CoA Ligation THN_CoA 5,6,7,8-Tetrahydro- 2-naphthoyl-CoA NaphthoylCoA->THN_CoA Reduction Further_Metabolites Further Metabolites THN_CoA->Further_Metabolites Further Reduction & Ring Cleavage

Caption: Anaerobic degradation pathway of naphthalene.

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_1 HPLC Analysis Workflow Sample_Prep Sample Preparation (Dissolution & Filtration) Injection Injection of Samples and Standards Sample_Prep->Injection Standard_Prep Standard Preparation (Stock & Dilutions) Standard_Prep->Injection HPLC_System_Prep HPLC System Preparation (Priming & Equilibration) HPLC_System_Prep->Injection Chrom_Separation Chromatographic Separation (C18 Column) Injection->Chrom_Separation UV_Detection UV Detection (241 nm) Chrom_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Data_Analysis Data Analysis (Integration & Calibration) Data_Acquisition->Data_Analysis Quantification Quantification of Analyte Data_Analysis->Quantification

Caption: Experimental workflow for HPLC analysis.

Conclusion

The reverse-phase HPLC method described in this application note is a reliable and robust method for the quantitative analysis of this compound. The protocol is straightforward and utilizes common HPLC instrumentation and reagents. This method can be readily implemented in a variety of laboratory settings for routine analysis and quality control of this important pharmaceutical intermediate.

References

Crystallization Methods for 5,6,7,8-Tetrahydro-2-naphthoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the crystallization of 5,6,7,8-Tetrahydro-2-naphthoic acid, a key intermediate in pharmaceutical synthesis. The purity of this compound is often critical for the successful development of active pharmaceutical ingredients (APIs). The following methods are designed to enhance the purity of this compound by removing impurities that may be present after its synthesis.

Physicochemical Properties and Solubility Data

A comprehensive understanding of the physicochemical properties and solubility of this compound is essential for developing effective crystallization protocols.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
Appearance Crystalline solid[1]
Melting Point 154-158 °C
Solubility DMF: 30 mg/mLDMSO: 30 mg/mLEthanol (B145695): 30 mg/mLEthanol:PBS (pH 7.2) (1:1): 0.5 mg/mL[1]
Chemical Structure Chemical structure of this compound

Crystallization Methodologies

Three primary methods for the crystallization of this compound are presented: Acid-Base Crystallization, Single-Solvent Recrystallization, and Mixed-Solvent Recrystallization.

Acid-Base Crystallization

This method is highly effective for purifying carboxylic acids by leveraging their acidic nature. The compound is deprotonated to form a water-soluble salt, allowing for the removal of non-acidic, organic-soluble impurities. Subsequent acidification reprecipitates the purified carboxylic acid. A procedure derived from a synthetic protocol suggests a high recovery rate can be achieved.[2]

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a 1 N aqueous sodium hydroxide (B78521) (NaOH) solution. Use the minimum volume required for complete dissolution at room temperature.

  • Extraction of Impurities: Transfer the aqueous solution to a separatory funnel and wash with an organic solvent such as diethyl ether or ethyl acetate (B1210297) to remove any non-acidic impurities. Discard the organic layer. Repeat the washing two to three times.

  • Precipitation: Cool the aqueous solution in an ice bath. Slowly add 10% hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is between 3 and 5. This will cause the this compound to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with cold deionized water to remove any remaining inorganic salts.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Quantitative Data (Based on a similar synthetic work-up[2]):

ParameterValue
Starting Material Crude this compound
Solvents 1 N NaOH(aq), 10% HCl(aq), Diethyl ether (for washing)
Temperature Dissolution at room temperature, precipitation at 0-5 °C
pH for Precipitation 3 - 5
Reported Yield ~95%
Single-Solvent Recrystallization

This classic recrystallization technique relies on the principle that the solubility of the compound is high in a hot solvent and low in a cold solvent.[3] Based on solubility data, ethanol is a suitable candidate. Toluene (B28343) has also been noted as an effective solvent for aromatic carboxylic acids.[3]

Experimental Protocol:

  • Solvent Selection: Choose a solvent in which this compound has a high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or toluene are good starting points.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen solvent to the crude this compound. Heat the mixture to the solvent's boiling point with stirring until all the solid has dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data (Estimated Starting Points for Optimization):

ParameterEthanolToluene
Solute to Solvent Ratio (g:mL) 1:5 (initial)1:7 (initial)
Dissolution Temperature (°C) ~78~110
Crystallization Temperature (°C) 0 - 50 - 5
Expected Recovery > 80%> 80%
Mixed-Solvent Recrystallization

This method is useful when a single solvent does not provide the desired solubility profile. It involves dissolving the compound in a "good" solvent at an elevated temperature, followed by the addition of a "poor" or "anti-solvent" to induce precipitation.[3] An ethanol/water mixture is a promising system given the compound's high solubility in ethanol and lower solubility in aqueous solutions.[1]

Experimental Protocol:

  • Solvent System Selection: Choose a pair of miscible solvents, one in which the compound is highly soluble (good solvent) and one in which it is poorly soluble (anti-solvent). For this compound, ethanol (good) and water (anti-solvent) is a suitable system.

  • Dissolution: Dissolve the crude compound in a minimal amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.

  • Clarification: If turbidity persists, add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystal growth.

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a cold mixture of the ethanol/water system.

  • Drying: Dry the crystals under vacuum.

Quantitative Data (Estimated Starting Points for Optimization):

ParameterValue
"Good" Solvent Ethanol
"Anti-Solvent" Water
Initial Solute to "Good" Solvent Ratio (g:mL) 1:4 (initial)
Dissolution Temperature (°C) ~78
Crystallization Temperature (°C) 0 - 5
Expected Recovery > 85%

Experimental Workflow and Logic Diagrams

To aid in the selection and execution of the appropriate crystallization method, the following diagrams illustrate the decision-making process and the general experimental workflow.

experimental_workflow General Experimental Workflow for Crystallization start Crude this compound dissolution Dissolution in appropriate solvent system start->dissolution hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration cooling Slow Cooling to Induce Crystallization hot_filtration->cooling isolation Isolation of Crystals (Vacuum Filtration) cooling->isolation washing Washing with Cold Solvent isolation->washing drying Drying under Vacuum washing->drying end Purified Crystalline Product drying->end decision_pathway Decision Pathway for Method Selection start Assess Impurity Profile non_acidic_impurities Significant non-acidic or baseline impurities? start->non_acidic_impurities acid_base Acid-Base Crystallization non_acidic_impurities->acid_base Yes single_solvent_check Suitable single solvent found? non_acidic_impurities->single_solvent_check No single_solvent Single-Solvent Recrystallization single_solvent_check->single_solvent Yes mixed_solvent Mixed-Solvent Recrystallization single_solvent_check->mixed_solvent No

References

Application of 5,6,7,8-Tetrahydro-2-naphthoic Acid in Elucidating Anaerobic Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydro-2-naphthoic acid is a crucial intermediate in the anaerobic biodegradation of polycyclic aromatic hydrocarbons (PAHs) like naphthalene (B1677914), 2-methylnaphthalene, and tetralin.[1][2][3] Its detection and analysis in environmental samples or microbial cultures serve as a key indicator of anaerobic PAH degradation. This molecule is central to a metabolic pathway analogous to the well-studied benzoyl-CoA pathway for monoaromatic compounds.[1][4][5] Unlike aerobic degradation, which typically involves oxygenases, the anaerobic pathway proceeds through a series of reduction steps prior to the cleavage of the aromatic ring system.[1][3][4][6] This document provides detailed application notes and experimental protocols for utilizing this compound to study these anaerobic processes.

Application Notes

1. Biomarker for Anaerobic Naphthalene, 2-Methylnaphthalene, and Tetralin Degradation:

The presence of this compound in anoxic environments contaminated with naphthalene or related PAHs is strong evidence of active anaerobic biodegradation.[1][2][3] It serves as a specific biomarker because it is a key metabolite in the central degradation pathway.[3] Studies have consistently identified this compound in sulfate-reducing enrichment cultures grown on these substrates.[1][4]

2. Elucidation of Metabolic Pathways:

Tracking the formation and transformation of this compound and its derivatives helps to delineate the intricate steps of the anaerobic degradation pathway. The pathway generally involves the initial carboxylation of naphthalene to 2-naphthoic acid, which is then reduced to this compound.[3][7][8] This is further reduced to octahydro- and decahydro-2-naphthoic acids before the cleavage of the cyclohexane (B81311) ring structure.[1][4][5] The identification of these downstream metabolites provides a more complete picture of the metabolic route.[1][2][5]

3. Differentiation from Isomeric Metabolites:

During anaerobic naphthalene degradation, both 1,2,3,4-tetrahydro-2-naphthoic acid and this compound have been detected.[4] However, studies using tetralin as a substrate have shown that this compound is the major metabolite, indicating that the degradation pathway preferentially proceeds through the reduction of the unsubstituted aromatic ring of 2-naphthoic acid.[1][3] This specificity is crucial for understanding the enzymatic mechanisms involved.

4. Substrate for In Vitro Enzyme Assays:

The coenzyme A thioester of this compound, 5,6,7,8-tetrahydro-2-naphthoyl-CoA (THNCoA), is a key substrate for the reductase enzymes that catalyze the further reduction of the ring system.[7][8][9] Synthesized THNCoA can be used in in vitro assays with cell-free extracts of anaerobic bacteria to study the activity and properties of these reductases.[7][9] This allows for the characterization of enzyme kinetics, cofactor requirements (e.g., ATP and electron donors like NADH), and the identification of immediate downstream products.[7][8]

Data Presentation

Table 1: Key Metabolites in the Anaerobic Degradation of Naphthalene via 2-Naphthoic Acid

Metabolite Chemical Formula Role in Pathway Analytical Method(s) for Identification Reference(s)
2-Naphthoic acidC₁₁H₈O₂Central intermediate formed from naphthalene carboxylationGC-MS, LC-MS[3][4][10]
This compound C₁₁H₁₂O₂ Key reduced intermediate GC-MS, LC-MS [1][3][4][11]
1,2,3,4-Tetrahydro-2-naphthoic acidC₁₁H₁₂O₂Minor reduced intermediateGC-MS[4][11]
Octahydro-2-naphthoic acidC₁₁H₁₆O₂Further reduced intermediateGC-MS[1][4][11]
Decahydro-2-naphthoic acidC₁₁H₁₈O₂Terminally reduced, likely dead-end metaboliteGC-MS[1][5]
5,6,7,8-Tetrahydro-2-naphthoyl-CoA (THNCoA)C₃₂H₄₂N₇O₁₇P₃SActivated intermediate for reductase enzymeLC-MS[7][8][9]
Hexahydro-2-naphthoyl-CoA (HHNCoA)C₃₂H₄₄N₇O₁₇P₃SProduct of THNCoA reductionLC-MS[7][8]
cis-2-Carboxycyclohexylacetyl-CoAC₁₀H₁₅O₄-CoADownstream ring cleavage productLC-MS[7][8]

Experimental Protocols

Protocol 1: Cultivation of Anaerobic Naphthalene-Degrading Enrichment Cultures

This protocol describes the establishment of a sulfate-reducing enrichment culture capable of degrading naphthalene, leading to the production of this compound.

Materials:

  • Anoxic sediment or sludge from a PAH-contaminated site

  • Anaerobic, bicarbonate-buffered mineral medium

  • Sulfate (B86663) (e.g., Na₂SO₄) as the electron acceptor

  • Naphthalene (dissolved in an inert, water-immiscible carrier like hexadecane (B31444) or supplied as crystals)

  • Anaerobic culture vessels (e.g., serum bottles with butyl rubber stoppers)

  • Anaerobic chamber or gassing station with N₂/CO₂ mixture

Procedure:

  • Prepare the anaerobic mineral medium and dispense it into serum bottles inside an anaerobic chamber.

  • Add sulfate to the desired final concentration (e.g., 10-20 mM).

  • Inoculate the medium with a small amount (1-5% v/v) of the anoxic sediment or sludge.

  • Add naphthalene as the sole carbon source. To avoid toxicity from high aqueous concentrations, provide naphthalene in a separate, non-aqueous phase or as solid crystals.

  • Seal the bottles with butyl rubber stoppers and aluminum crimps.

  • Incubate the cultures in the dark at a controlled temperature (e.g., 25-30°C).

  • Monitor naphthalene degradation and sulfate reduction over time using appropriate analytical techniques (e.g., GC for naphthalene, ion chromatography for sulfate).

  • Once significant degradation is observed, transfer an aliquot of the culture to fresh medium to enrich for the naphthalene-degrading community. Repeat this process for several transfers.

Protocol 2: Extraction and Analysis of this compound by GC-MS

This protocol details the extraction of acidic metabolites from culture supernatants and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Materials:

  • Culture supernatant

  • Internal standard (e.g., a deuterated aromatic acid)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS) or diazomethane (B1218177) for methylation)

  • GC-MS system

Procedure:

  • Extraction:

    • Take a known volume of culture supernatant (e.g., 50 mL).

    • Add the internal standard.

    • Acidify the supernatant to pH < 2 with HCl.

    • Extract the acidic metabolites three times with an equal volume of ethyl acetate.

    • Pool the ethyl acetate fractions and dry over anhydrous Na₂SO₄.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • Resuspend the dried extract in a small volume of a suitable solvent (e.g., 100 µL of pyridine (B92270) or acetonitrile).

    • Add the silylating agent (e.g., 100 µL of BSTFA + 1% TMCS).

    • Heat the mixture at 60-70°C for 30 minutes.

  • GC-MS Analysis:

    • Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Employ a temperature program that allows for the separation of the target analytes (e.g., initial temperature of 60°C, ramp to 300°C).

    • Acquire mass spectra in full scan mode to identify metabolites based on their fragmentation patterns and retention times compared to standards (if available). The methyl ester of this compound typically shows a characteristic mass spectrum.[10][11]

Protocol 3: In Vitro Assay for 5,6,7,8-Tetrahydro-2-naphthoyl-CoA Reductase

This protocol outlines a method to measure the activity of the reductase enzyme that converts THNCoA to downstream products using cell-free extracts.

Materials:

  • Anaerobically grown and harvested bacterial cells (e.g., from the enrichment culture in Protocol 1)

  • Anaerobic buffer (e.g., potassium phosphate (B84403) buffer with dithiothreitol)

  • Lysozyme or a French press for cell lysis

  • Synthesized 5,6,7,8-tetrahydro-2-naphthoyl-CoA (THNCoA)

  • ATP

  • An electron donor (e.g., NADH or an indirect donor system like 2-oxoglutarate)[7][8]

  • Anaerobic cuvettes or reaction vials

  • LC-MS system for product analysis

Procedure:

  • Preparation of Cell-Free Extract:

    • Perform all steps under strict anoxic conditions.

    • Resuspend the cell pellet in anaerobic buffer.

    • Lyse the cells using a French press or enzymatic digestion with lysozyme.

    • Centrifuge the lysate at high speed to remove cell debris and obtain the cell-free extract (supernatant).

  • Enzyme Assay:

    • In an anaerobic environment, prepare a reaction mixture containing the anaerobic buffer, cell-free extract, ATP, and the electron donor.

    • Pre-incubate the mixture to allow for temperature equilibration.

    • Initiate the reaction by adding THNCoA to a final concentration of, for example, 50 µM.[12]

    • Incubate the reaction at a controlled temperature.

  • Sample Analysis:

    • At different time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding a strong acid or organic solvent).

    • Analyze the samples by LC-MS to monitor the consumption of THNCoA and the formation of products like hexahydro-2-naphthoyl-CoA (HHNCoA).[7][8][12]

Mandatory Visualization

Anaerobic_Naphthalene_Degradation_Pathway Naphthalene Naphthalene Two_Naphthoic_Acid 2-Naphthoic Acid Naphthalene->Two_Naphthoic_Acid Carboxylation Two_Naphthoyl_CoA 2-Naphthoyl-CoA Two_Naphthoic_Acid->Two_Naphthoyl_CoA CoA Ligation THN_CoA 5,6,7,8-Tetrahydro- 2-naphthoyl-CoA Two_Naphthoyl_CoA->THN_CoA Reduction HHN_CoA Hexahydro- 2-naphthoyl-CoA THN_CoA->HHN_CoA ATP-dependent Reduction Ring_Cleavage β-Oxidation-like Reactions & Ring Cleavage HHN_CoA->Ring_Cleavage Central_Metabolism Central Metabolism Ring_Cleavage->Central_Metabolism

Caption: Anaerobic degradation pathway of naphthalene.

Experimental_Workflow_Metabolite_Analysis cluster_culturing Culturing cluster_extraction Sample Preparation cluster_analysis Analysis Culture Anaerobic Enrichment Culture (Naphthalene as C-source) Supernatant Collect Culture Supernatant Culture->Supernatant Acidify Acidify to pH < 2 Supernatant->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry Dry and Concentrate Extract->Dry Derivatize Derivatization (e.g., Silylation) Dry->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Identify Identify Metabolites (e.g., this compound) GCMS->Identify

Caption: Workflow for metabolite analysis.

References

Application Notes and Protocols for Antimicrobial Testing of 5,6,7,8-Tetrahydro-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5,6,7,8-Tetrahydro-2-naphthoic acid is a derivative of tetrahydronaphthalene that has been identified as having potential antimicrobial properties. Some studies have indicated its activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli[1]. This document provides a comprehensive set of experimental protocols to systematically evaluate the antimicrobial efficacy of this compound. The following protocols are based on established methods for antimicrobial susceptibility testing and are designed to deliver reproducible and comparable results.

These protocols will cover the determination of the Minimum Inhibitory Concentration (MIC), the Minimum Bactericidal Concentration (MBC), and a qualitative assessment of antimicrobial activity using the disk diffusion method. Adherence to these standardized methods is crucial for the accurate assessment of the antimicrobial potential of this compound.

Data Presentation

The quantitative data generated from the following protocols should be summarized in the structured tables provided below for clear and concise presentation and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismMIC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL)
Staphylococcus aureus (e.g., ATCC 25923)Vancomycin
Escherichia coli (e.g., ATCC 25922)Gentamicin
Pseudomonas aeruginosa (e.g., ATCC 27853)Gentamicin
Enterococcus faecalis (e.g., ATCC 29212)Vancomycin

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation (Bacteriostatic/Bactericidal)
Staphylococcus aureus (e.g., ATCC 25923)
Escherichia coli (e.g., ATCC 25922)
Pseudomonas aeruginosa (e.g., ATCC 27853)
Enterococcus faecalis (e.g., ATCC 29212)

Table 3: Disk Diffusion Assay Results for this compound

Test MicroorganismDisk Content (µg)Zone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm)
Staphylococcus aureus (e.g., ATCC 25923)Vancomycin (30 µg)
Escherichia coli (e.g., ATCC 25922)Gentamicin (10 µg)
Pseudomonas aeruginosa (e.g., ATCC 27853)Gentamicin (10 µg)
Enterococcus faecalis (e.g., ATCC 29212)Vancomycin (30 µg)

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test bacterial strains (e.g., S. aureus, E. coli)

  • Positive control antibiotics (e.g., Vancomycin, Gentamicin)

  • Sterile pipette tips and multichannel pipette

  • Incubator (35 ± 2°C)

  • Spectrophotometer or McFarland turbidity standards (0.5)

Procedure:

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

    • Further dilute the stock solution in CAMHB to achieve a starting concentration for the serial dilution.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microtiter Plate Setup:

    • In a 96-well plate, add 100 µL of sterile CAMHB to all wells except for the first column.

    • Add 200 µL of the highest concentration of the test compound to the wells in the first column.

    • Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (inoculum without the test compound), and column 12 will be the sterility control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, except for the sterility control wells. The final volume in each well will be 200 µL.

    • Incubate the microtiter plate at 35 ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Stock Solution of Compound C Serial Dilution in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC (Lowest concentration with no visible growth) E->F

Figure 1. Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined to find the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial inoculum.

Materials:

  • MIC plate from Protocol 1

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips and micropipette

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing from MIC Wells:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated pipette, withdraw a 100 µL aliquot from each of these wells.

  • Plating:

    • Spread the aliquot evenly onto a properly labeled MHA plate.

    • Also, plate an aliquot from the positive control well (growth control) to serve as a reference for the initial bacterial concentration.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading and Interpreting Results:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.

    • An agent is generally considered bactericidal if the MBC is no more than four times the MIC.

Experimental_Workflow_MBC A MIC Plate with No Visible Growth Wells B Aliquot 100 µL from MIC and Higher Concentration Wells A->B C Spread on MHA Plates B->C D Incubate at 35°C for 18-24 hours C->D E Count Colonies and Determine MBC (≥99.9% killing) D->E Experimental_Workflow_Disk_Diffusion cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Measurement A Prepare Impregnated Paper Disks C Place Disks on Inoculated Plate A->C B Prepare Bacterial Lawn on MHA Plate B->C D Incubate at 35°C for 16-18 hours C->D E Measure Zone of Inhibition (mm) D->E

References

Application Notes and Protocols for 5,6,7,8-Tetrahydro-2-naphthoic Acid as a Ligand in Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are provided as a guideline for exploring the potential of 5,6,7,8-tetrahydro-2-naphthoic acid as a ligand for metal complexes. It is important to note that as of the current literature survey, specific, well-characterized metal complexes of this compound are not widely reported. Therefore, the data presented is hypothetical and based on the general properties of carboxylic acid ligands and structurally similar naphthalene-based ligands. These protocols are intended to serve as a starting point for research in this area.

Introduction

This compound is a synthetic intermediate with a rigid, partially saturated bicyclic scaffold and a carboxylic acid functional group.[1][2] This structure offers potential for the development of novel metal complexes with applications in catalysis, materials science, and medicinal chemistry. The carboxylic acid moiety can coordinate to a variety of metal ions, while the tetrahydronaphthalene backbone can be further functionalized to tune the steric and electronic properties of the resulting complex. Research suggests the potential for this compound to act as a ligand for metal ions, which could be useful in catalysis and material science.[3]

Potential Applications

While specific applications for metal complexes of this compound are yet to be established, based on analogous structures, potential areas of investigation include:

  • Catalysis: The rigid backbone of the ligand could provide a well-defined coordination sphere for a catalytic metal center, potentially leading to high selectivity in organic transformations.

  • Bioinorganic Chemistry: Metal complexes are known to have a wide range of biological activities.[4][5][6] Complexes of this compound could be explored for their antimicrobial, anticancer, or enzyme-inhibitory properties. Some studies have suggested that this compound itself may possess antimicrobial and antioxidant properties.[3]

  • Materials Science: The aromatic and saturated ring system could be exploited for the synthesis of coordination polymers or metal-organic frameworks (MOFs) with interesting structural and photophysical properties.

Experimental Protocols

General Synthesis of a Metal Complex with this compound (Hypothetical Example: A Ruthenium(II) Complex)

This protocol describes a general method for the synthesis of a hypothetical Ruthenium(II) complex. The choice of metal salt, solvent, and reaction conditions should be optimized for each specific target complex.

Materials:

Procedure:

  • Ligand Deprotonation: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (2 equivalents) in anhydrous methanol.

  • Add a solution of sodium hydroxide (2 equivalents) in methanol to the ligand solution. Stir for 30 minutes at room temperature to form the sodium salt of the ligand.

  • Complexation: In a separate Schlenk flask, dissolve [Ru(p-cymene)Cl₂]₂ (1 equivalent) in anhydrous dichloromethane.

  • Slowly add the methanolic solution of the deprotonated ligand to the ruthenium precursor solution at room temperature.

  • Stir the reaction mixture at 40°C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the crude product in a minimum amount of dichloromethane and filter to remove any insoluble impurities.

  • Purify the complex by column chromatography on silica (B1680970) gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Alternatively, the product can be precipitated by adding hexane to the concentrated dichloromethane solution.

  • Isolation: Collect the solid product by filtration, wash with cold hexane, and dry under vacuum.

General Protocol for Characterization

The synthesized complex should be characterized using a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the coordination of the ligand and the overall structure of the complex.

  • Infrared (IR) Spectroscopy: To observe the shift in the carboxylate stretching frequency upon coordination to the metal center.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex.

  • Mass Spectrometry (MS): To determine the molecular weight of the complex.

  • Elemental Analysis: To confirm the empirical formula of the complex.

  • X-ray Crystallography: To determine the single-crystal structure of the complex, providing definitive information on the coordination geometry and bond lengths.

Hypothetical Data Presentation

The following tables present hypothetical data for a representative metal complex, "[Ru(p-cymene)(5,6,7,8-tetrahydro-2-naphthoate)Cl]".

Table 1: Hypothetical Physicochemical Properties

PropertyValue
Formula C₂₁H₂₅ClO₂Ru
Molecular Weight 461.94 g/mol
Appearance Orange crystalline solid
Melting Point >200 °C (decomposes)
Solubility Soluble in DCM, CHCl₃, DMSO; sparingly soluble in methanol; insoluble in hexane, water

Table 2: Hypothetical Spectroscopic Data

TechniqueKey Observations
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.1-7.0 (aromatic protons), 5.5-5.2 (p-cymene CH), 2.9-2.7 (benzylic CH₂), 2.2-2.0 (p-cymene CH₃), 1.8-1.6 (aliphatic CH₂), 1.3-1.1 (p-cymene CH(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 175-170 (C=O), 150-120 (aromatic C), 100-80 (p-cymene C), 30-20 (aliphatic C)
IR (KBr, cm⁻¹) ν(COO⁻)asym: ~1600, ν(COO⁻)sym: ~1400
UV-Vis (DCM, λmax, nm) 280, 350, 450
ESI-MS (m/z) [M-Cl]⁺ calculated: 427.08; found: 427.09

Visualizations

Logical Workflow for Synthesis and Characterization

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Ligand_Prep Ligand Deprotonation: This compound + Base Complexation Complexation: Deprotonated Ligand + Metal Precursor Ligand_Prep->Complexation Purification Purification: Column Chromatography / Precipitation Complexation->Purification Spectroscopy Spectroscopic Analysis: NMR, IR, UV-Vis, MS Purification->Spectroscopy Analysis Structural & Elemental Analysis: X-ray Crystallography, Elemental Analysis Spectroscopy->Analysis Final_Complex Final_Complex Analysis->Final_Complex Characterized Metal Complex

Caption: General workflow for the synthesis and characterization of a metal complex.

Hypothetical Catalytic Cycle

Catalytic_Cycle Catalyst [M]-L Intermediate_1 [M]-L(A) Catalyst->Intermediate_1 + A Substrate_A Substrate A Substrate_B Substrate B Intermediate_2 [M]-L(A)(B) Intermediate_1->Intermediate_2 + B Intermediate_2->Catalyst - Product Product Product Intermediate_2->Product

Caption: A generalized catalytic cycle for a hypothetical metal complex.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6,7,8-Tetrahydro-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 5,6,7,8-Tetrahydro-2-naphthoic acid in common multi-step syntheses.

Troubleshooting Guide

A common and cost-effective synthetic route involves three main stages: the hydrogenation of naphthalene (B1677914) to form the tetralin core, Friedel-Crafts acylation to install a functional group handle, and subsequent oxidation to the desired carboxylic acid. This guide is structured to address potential issues at each of these key stages.

Stage 1: Naphthalene Hydrogenation to Tetralin

Problem Potential Cause Recommended Solution
Low Naphthalene Conversion Insufficient catalyst activity, low hydrogen pressure, or inadequate reaction temperature/time.• Ensure the catalyst is fresh or properly activated.• Increase hydrogen pressure incrementally.• Optimize reaction temperature and time. Studies show high conversion at temperatures between 200-370°C, but this is catalyst-dependent.[1][2]
Low Selectivity for Tetralin (High Decalin Formation) Over-hydrogenation due to harsh reaction conditions or a highly active catalyst.• Reduce the reaction temperature or hydrogen pressure.[1]• Decrease the reaction time.• Select a catalyst with higher selectivity. For instance, Ni/S950 has shown high tetralin selectivity under milder conditions.[2]
Coke Formation / Catalyst Deactivation High reaction temperatures can lead to the formation of coke, which deactivates the catalyst.• The addition of high-temperature water has been shown to suppress coke formation.[3]• Operate at the lower end of the effective temperature range for your chosen catalyst.

Stage 2: Friedel-Crafts Acylation of Tetralin

Problem Potential Cause Recommended Solution
Low Yield of Acylated Product Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture. The acylating agent (e.g., acetyl chloride) may have degraded.• Use anhydrous conditions and freshly opened or purified reagents. AlCl₃ is highly hygroscopic.• Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
Formation of Multiple Isomers (e.g., α- and β-acylation) Reaction conditions favoring the thermodynamically less stable isomer. The choice of solvent can influence isomer distribution.• The β-substituted product (2-acetyltetralin) is typically the major product. Running the reaction at a lower temperature may improve selectivity.• Nitrobenzene or carbon disulfide are common solvents for this reaction; solvent choice can affect isomer ratios.
Polysubstitution (Diacylation) The mono-acylated product is not sufficiently deactivated to prevent a second acylation.• Use a 1:1 molar ratio of tetralin to the acylating agent.[4]• The mono-acylated product is generally deactivated, making polysubstitution less likely than in Friedel-Crafts alkylation.[5] However, if observed, consider adding the acylating agent slowly to the reaction mixture.
Complex Mixture / Tar Formation Reaction temperature is too high, leading to side reactions and polymerization.• Maintain a low reaction temperature, typically between 0°C and room temperature, during the addition of reagents.

Stage 3: Oxidation of 2-Acetyltetralin to Carboxylic Acid

Problem Potential Cause Recommended Solution
Incomplete Reaction (Starting Material Remains) Insufficient oxidant (e.g., sodium hypochlorite (B82951) for haloform reaction) or inadequate reaction time/temperature.• Use a slight excess of the oxidizing agent.• Increase reaction time or gently heat the mixture as specified in the protocol. The haloform reaction is often run at room temperature but may require warming.[6]
Low Yield of Carboxylic Acid Loss of product during acidic workup and extraction. Side reactions if conditions are too harsh.• Ensure the pH is sufficiently acidic (pH 1-2) during workup to fully protonate the carboxylate salt, making it soluble in the organic extraction solvent.• Perform multiple extractions with a suitable solvent (e.g., diethyl ether, ethyl acetate) to maximize recovery.
Presence of α-Halogenated Ketone Impurities Incomplete haloform reaction sequence.• Ensure sufficient base is present throughout the reaction to promote the final cleavage of the trihalomethyl ketone intermediate.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common multi-step synthesis route for this compound?

A common and well-documented laboratory-scale synthesis proceeds in three main stages:

  • Hydrogenation: Naphthalene is partially hydrogenated to yield 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin).

  • Acylation: Tetralin undergoes Friedel-Crafts acylation with an agent like acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to form 2-acetyl-5,6,7,8-tetrahydronaphthalene.

  • Oxidation: The methyl ketone is oxidized to the carboxylic acid using the haloform reaction (e.g., with sodium hypochlorite).[6]

Q2: My overall yield is very low. Which step is the most likely culprit?

The Friedel-Crafts acylation is often a critical step where yield can be lost due to strict requirements for anhydrous conditions and potential side reactions.[8] However, each step has its challenges. A stepwise analysis using techniques like TLC or GC-MS to monitor the conversion and purity at the end of each stage is highly recommended to pinpoint the problematic step.

Q3: How can I avoid the over-hydrogenation of naphthalene to decalin?

Controlling the reaction conditions is key. Using a lower hydrogen pressure, reducing the temperature, and choosing a catalyst with higher selectivity for tetralin can significantly minimize decalin formation.[1] For example, a Ni/S950 catalyst has achieved a 95.6% tetralin yield under relatively mild conditions (200 °C, 2 MPa H₂).[2]

Q4: Are there alternatives to the haloform reaction for the oxidation step?

Yes, if you first reduce the acetyl group to an ethyl group (e.g., via a Clemmensen or Wolff-Kishner reduction), the resulting 2-ethyltetralin (B1619202) can be oxidized to the carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) with heat.[9] However, the haloform reaction is often more direct from the 2-acetyl intermediate.

Q5: My final product is difficult to purify. What are the likely impurities?

Common impurities can include unreacted 2-acetyltetralin from the oxidation step or isomers from the Friedel-Crafts acylation that were carried through the synthesis. Recrystallization from a suitable solvent system is the most common method for purification. Purity can be assessed by measuring the melting point (literature value: 154-158 °C) and using analytical techniques like HPLC or NMR.

Q6: Can I introduce the carboxylic acid group directly onto the tetralin ring?

Direct carboxylation of tetralin is challenging. The Friedel-Crafts acylation followed by oxidation is a more reliable and higher-yielding approach to regioselectively install the carboxylic acid at the 2-position.

Data on Reaction Yields

For comparison, the following tables summarize reported yields for key steps in the synthesis.

Table 1: Naphthalene Hydrogenation to Tetralin

CatalystTemperature (°C)H₂ Pressure (atm/MPa)Naphthalene Conversion (%)Tetralin Yield (%)Reference
Al₂O₃ + CoO + MoO₃350-37020 atm75-80~75-80[1]
Tungsten-Nickel-Sulfide35040 atm90-95Lower (significant decalin formation)[1]
Ni/S9502002 MPa10095.6[2]
Pt/HAP (in sc-hexane)2506 MPa~100~100[10]

Table 2: Final Step - Saponification of Ester Precursor

Starting MaterialReagentsConditionsYield (%)Reference
Ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate1N NaOH(aq), THF60°C, 20 hours95[11]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Tetralin

This protocol is a representative procedure and should be adapted and optimized based on laboratory safety standards and preliminary experiments.

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler). Maintain an inert atmosphere (N₂ or Ar) throughout the reaction.

  • Reagents: In the flask, suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in an anhydrous solvent (e.g., dichloromethane (B109758) or carbon disulfide).

  • Addition: Cool the suspension in an ice bath (0°C). Add a solution of tetralin (1.0 eq.) and acetyl chloride (1.0 eq.) in the same anhydrous solvent dropwise from the addition funnel over 30-60 minutes.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for one hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with the solvent.

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude 2-acetyltetralin can be purified by vacuum distillation or column chromatography.

Protocol 2: Haloform Oxidation of 2-Acetyltetralin

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-acetyltetralin (1.0 eq.) in a suitable solvent like dioxane or THF.

  • Reagent Addition: Add a solution of sodium hypochlorite (NaOCl, household bleach can be used but should be titrated for concentration, ~3-4 eq.) to the flask. Add an aqueous solution of sodium hydroxide (B78521) (NaOH, ~3-4 eq.).

  • Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction can be gently warmed (e.g., to 40-50°C) to increase the rate if necessary. Monitor the disappearance of the starting material by TLC. This may take several hours.

  • Quenching: Once the reaction is complete, cool the mixture and quench any excess NaOCl by adding a small amount of sodium bisulfite or acetone (B3395972) until a starch-iodide paper test is negative.

  • Workup: Acidify the aqueous solution to a pH of 1-2 with concentrated HCl. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the acidified mixture thoroughly with diethyl ether or ethyl acetate (B1210297) (3x).

  • Washing & Drying: Wash the combined organic extracts with water and brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate).

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Stage 1: Hydrogenation cluster_step2 Stage 2: Friedel-Crafts Acylation cluster_step3 Stage 3: Oxidation Naphthalene Naphthalene Tetralin Tetralin Naphthalene->Tetralin Catalyst (Ni, Pt) H2 H₂ Gas AcetylTetralin 2-Acetyltetralin Tetralin->AcetylTetralin FinalProduct 5,6,7,8-Tetrahydro- 2-naphthoic acid AcetylTetralin->FinalProduct AcCl Acetyl Chloride + AlCl₃ AcCl->AcetylTetralin Oxidant NaOCl / NaOH (Haloform Rxn) Oxidant->FinalProduct

Caption: General multi-step synthesis workflow for this compound.

TroubleshootingFC Start Low Yield in Friedel-Crafts Acylation Check_SM Starting Material (Tetralin) Remaining? Start->Check_SM Check_Purity Product is a Complex Mixture/Tar? Start->Check_Purity Check_Isomers Significant Isomer Formation? Start->Check_Isomers Check_SM->Check_Purity No Sol_Catalyst Cause: Inactive Catalyst/Moisture Solution: Use anhydrous conditions, fresh AlCl₃, inert atmosphere. Check_SM->Sol_Catalyst Yes Check_Purity->Check_Isomers No Sol_Temp Cause: Reaction Temp Too High Solution: Maintain low temp (0°C) during addition. Control exotherm. Check_Purity->Sol_Temp Yes Sol_Solvent Cause: Conditions favor isomers Solution: Optimize solvent and run at lower temperature. Check_Isomers->Sol_Solvent Yes

Caption: Troubleshooting flowchart for the Friedel-Crafts acylation stage.

References

Technical Support Center: Purification of Crude 5,6,7,8-Tetrahydro-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 5,6,7,8-Tetrahydro-2-naphthoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized from the hydrolysis of its ethyl ester?

A1: Common impurities may include unreacted starting material (ethyl 5,6,7,8-tetrahydro-2-naphthoate), residual base (e.g., sodium hydroxide) used for saponification, and side-products from the synthesis. The extraction work-up with a saturated aqueous NaHCO3 solution is designed to separate the acidic product from neutral organic impurities like the starting ester.[1]

Q2: My purified this compound has a low melting point and appears off-white. What could be the issue?

A2: A low and broad melting point typically indicates the presence of impurities. The off-white or light yellow appearance also suggests that impurities are present.[2][3] Further purification by recrystallization or column chromatography is recommended to improve purity and obtain a white crystalline solid. The reported melting point for the pure compound is in the range of 154-158 °C.[4][5][6]

Q3: I am having trouble with the recrystallization of my crude product. It either "oils out" or the purity does not improve significantly. What should I do?

A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent. This can be addressed by using a larger volume of the hot solvent or by switching to a solvent with a higher boiling point. If purity does not improve, it may be because the impurities have similar solubility to the product in the chosen solvent. In this case, trying a different solvent or a solvent mixture is advisable. A second recrystallization can also be performed to enhance purity.

Q4: How can I assess the purity of my this compound before and after purification?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable method to assess the purity of this compound.[7][8] A reversed-phase (RP) HPLC method with a C18 column and a mobile phase of acetonitrile (B52724) and water with an acidic modifier (e.g., phosphoric or formic acid) can be used.[7][8] Purity can be determined by comparing the peak area of the main product to the total peak area of all components in the chromatogram. Commercial suppliers often report purities of ≥97% or ≥99%.[4][5][6][9]

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the purification of crude this compound.

Recrystallization Issues
Issue Potential Cause Recommended Solution
"Oiling out" of the compound The melting point of the crude solid is lower than the boiling point of the solvent.- Add more solvent to dissolve the oil at the boiling point. - Use a solvent with a higher boiling point. - Use a solvent pair, dissolving the compound in a "good" solvent at a lower temperature and then adding a "poor" solvent to induce crystallization.
No crystal formation upon cooling The solution is not supersaturated (too much solvent was used).- Evaporate some of the solvent to increase the concentration of the acid and then allow it to cool again. - Add a seed crystal to induce crystallization. - Gently scratch the inside of the flask with a glass rod at the liquid surface.
Low recovery of purified crystals The compound has significant solubility in the cold solvent.- Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration. - Minimize the amount of cold solvent used for washing the crystals.
Purity does not improve significantly The impurities have similar solubility profiles to the product in the chosen solvent.- Try a different recrystallization solvent or a solvent pair. - Perform a second recrystallization. - Consider an alternative purification method like column chromatography.
Column Chromatography Issues
Issue Potential Cause Recommended Solution
Poor separation of the product from impurities The polarity of the mobile phase is too high or too low.- Optimize the mobile phase composition by running thin-layer chromatography (TLC) with different solvent mixtures first. A common mobile phase for aromatic carboxylic acids is a mixture of hexane (B92381) and ethyl acetate (B1210297) with a small amount of acetic or formic acid.
Tailing of the product peak The carboxylic acid group is interacting with the acidic silica (B1680970) gel.- Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase to suppress this interaction and improve the peak shape.
Product is not eluting from the column The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For example, start with a low percentage of ethyl acetate in hexane and gradually increase the concentration of ethyl acetate.

Data Presentation

The following table summarizes hypothetical data for the purification of a 5 g batch of crude this compound.

Parameter Crude Product After Recrystallization After Column Chromatography
Appearance Off-white to light brown solidWhite crystalline solidWhite solid
Weight (g) 5.04.13.8
Purity by HPLC (%) 88.597.2>99.0
Yield (%) -82.076.0
Melting Point (°C) 148-152153-155154-156

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.

  • Solvent Selection: Based on solubility data, ethanol (B145695) or a mixture of ethanol and water is a good starting point. The ideal solvent should dissolve the crude acid when hot but have low solubility when cold.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent (e.g., ethanol) while stirring and heating until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase Selection: A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. The polarity can be adjusted based on TLC analysis. Adding 0.5-1% acetic acid to the mobile phase can improve the separation of carboxylic acids.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate) and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the packed column.

  • Elution: Begin eluting with the least polar mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_product Final Product Start Crude 5,6,7,8-Tetrahydro- 2-naphthoic acid Recrystallization Recrystallization Start->Recrystallization Option 1 ColumnChrom Column Chromatography Start->ColumnChrom Option 2 HPLC HPLC Analysis Recrystallization->HPLC ColumnChrom->HPLC HPLC->Recrystallization If impure HPLC->ColumnChrom If impure PureProduct Pure 5,6,7,8-Tetrahydro- 2-naphthoic acid (>99%) HPLC->PureProduct If pure MP Melting Point Determination PureProduct->MP

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Crude Product (Low Purity) Decision1 Recrystallization Attempted? Start->Decision1 Issue_OilingOut Issue: 'Oiling Out' Decision1->Issue_OilingOut Yes, but... Issue_NoPurityImprovement Issue: No Purity Improvement Decision1->Issue_NoPurityImprovement Yes, but... Solution_OilingOut Solution: - Increase solvent volume - Change solvent Issue_OilingOut->Solution_OilingOut Solution_NoPurityImprovement Solution: - Change solvent/solvent pair - Try Column Chromatography Issue_NoPurityImprovement->Solution_NoPurityImprovement Decision2 Purity >99%? Solution_OilingOut->Decision2 Solution_NoPurityImprovement->Decision2 End_Pure Purification Successful Decision2->End_Pure Yes End_Impure Further Purification Needed Decision2->End_Impure No

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: 5,6,7,8-Tetrahydro-2-naphthoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6,7,8-Tetrahydro-2-naphthoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on impurity detection and resolution.

Issue 1: Presence of an Unexpected Isomer in the Final Product.

  • Question: My final product shows a significant peak in the HPLC analysis that corresponds to an isomer of this compound. What is the likely identity of this impurity and how can I avoid its formation?

  • Answer: A common isomeric impurity is 1,2,3,4-Tetrahydro-1-naphthoic acid. Its formation is often associated with the Haworth synthesis, a multi-step process that can be used to prepare the tetralin scaffold. Specifically, during the intramolecular Friedel-Crafts cyclization step, the position of cyclization can be influenced by the reaction conditions. To minimize the formation of this isomer, precise control of the Lewis acid catalyst and temperature is crucial.

Issue 2: Incomplete Reaction Detected by Spectroscopic Analysis.

  • Question: My NMR and Mass Spectrometry data suggest the presence of starting material or a key intermediate in my purified product. How can I ensure the reaction goes to completion?

  • Answer: A common synthetic route to this compound involves the hydrolysis of its corresponding ethyl ester (ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate). Incomplete hydrolysis is a frequent issue. To drive the reaction to completion, consider the following:

    • Reaction Time: Extend the reaction time. A typical procedure involves heating at 60°C for 20 hours.[1]

    • Base Concentration: Ensure a sufficient excess of the base (e.g., sodium hydroxide) is used to fully saponify the ester.

    • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting ester spot is no longer visible.

Issue 3: Appearance of Over-reduction or Aromatization Byproducts.

  • Question: I am using a reduction step to obtain the tetralin ring system and observe byproducts that appear to be either over-reduced (decalin derivatives) or fully aromatic (naphthalene derivatives). How can I control this?

  • Answer: When employing catalytic hydrogenation to form the tetralin ring from a naphthalene (B1677914) precursor, over-reduction to decalin can occur with aggressive catalysts or harsh conditions. Conversely, if the synthesis involves a reduction of a carbonyl group on the tetralin ring (e.g., via Clemmensen or Wolff-Kishner reduction), subsequent accidental aromatization can happen, especially at high temperatures.

    • For Hydrogenation: Use a milder catalyst (e.g., Palladium on Carbon) and carefully control the hydrogen pressure and temperature.

    • For Carbonyl Reduction: The Wolff-Kishner reduction, while effective, uses high temperatures which can promote aromatization. The Clemmensen reduction is performed under acidic conditions and may be a milder alternative for temperature-sensitive substrates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the synthesis of this compound?

A1: Based on common synthetic routes, the following impurities are frequently encountered:

  • Starting Materials: Unreacted starting materials from any of the synthetic steps.

  • Intermediates: Incomplete conversion of intermediates to the final product.

  • Side-Reaction Products: Isomeric byproducts from cyclization reactions.

  • Over-reduction/Aromatization Products: Formation of decalin or naphthalene derivatives.

  • Solvent Adducts: Residual solvents from the reaction or purification steps.

Q2: What analytical techniques are best suited for identifying and quantifying impurities in my product?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from its impurities and for quantification. A reverse-phase method with a C18 column is often effective.[2]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides molecular weight information for each separated component, aiding in the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the final product and for characterizing the structure of isolated impurities.

Q3: Can you provide a general purification strategy for obtaining high-purity this compound?

A3: A multi-step purification process is often necessary:

  • Extraction: After the final synthetic step, an aqueous workup with a basic solution (e.g., sodium bicarbonate) will extract the acidic product into the aqueous layer, leaving non-acidic impurities in the organic layer. Subsequent acidification of the aqueous layer will precipitate the crude product.

  • Recrystallization: This is a powerful technique for removing closely related impurities. A suitable solvent system should be determined empirically.

  • Column Chromatography: If recrystallization is insufficient, silica (B1680970) gel column chromatography can be used to separate the target compound from more persistent impurities.

Data Presentation

Table 1: Common Impurities and their Potential Sources

Impurity NameMolecular FormulaPotential Source
Ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylateC13H16O2Incomplete hydrolysis of the ester precursor.
1,2,3,4-Tetrahydro-1-naphthoic acidC11H12O2Isomeric byproduct from Friedel-Crafts cyclization.
2-Naphthoic acidC11H8O2Aromatization of the final product.
Decahydronaphthalene-2-carboxylic acidC11H18O2Over-reduction of the aromatic ring.

Experimental Protocols

Protocol 1: Hydrolysis of Ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate

  • Dissolve ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate (1.0 eq) in a suitable solvent such as tetrahydrofuran (B95107) (THF).[1]

  • Add an aqueous solution of sodium hydroxide (B78521) (NaOH, e.g., 1N solution) in excess.[1]

  • Heat the mixture at a controlled temperature (e.g., 60°C) for an extended period (e.g., 20 hours).[1]

  • Monitor the reaction by TLC or HPLC to ensure the disappearance of the starting material.

  • After completion, cool the reaction mixture and perform an aqueous workup. Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the crude this compound.[1]

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Ethyl 5,6,7,8-tetrahydro- 2-naphthalenecarboxylate hydrolysis Hydrolysis (NaOH, H2O/THF, 60°C) start->hydrolysis 1. Saponification acidification Acidification (HCl) hydrolysis->acidification 2. Protonation crude_product Crude Product acidification->crude_product 3. Precipitation filtration Filtration crude_product->filtration recrystallization Recrystallization filtration->recrystallization final_product Pure 5,6,7,8-Tetrahydro- 2-naphthoic acid recrystallization->final_product hplc HPLC final_product->hplc nmr NMR final_product->nmr ms MS final_product->ms

Caption: A typical experimental workflow for the synthesis and purification of this compound.

impurity_formation cluster_main_pathway Main Synthetic Pathway cluster_impurities Potential Impurity Formation precursor Naphthalene Derivative intermediate Tetralone Intermediate precursor->intermediate Friedel-Crafts Acylation isomer Isomeric Tetralone precursor->isomer Alternative Cyclization product 5,6,7,8-Tetrahydro- 2-naphthoic acid intermediate->product Reduction & Hydrolysis aromatized Naphthalene Derivative product->aromatized Dehydrogenation over_reduced Decalin Derivative product->over_reduced Over-reduction

Caption: Logical relationships in the formation of common impurities during the synthesis of this compound.

References

Technical Support Center: 5,6,7,8-Tetrahydro-2-naphthoic Acid Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5,6,7,8-Tetrahydro-2-naphthoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its crystallization?

A1: Understanding the physical properties of this compound is crucial for developing a successful crystallization protocol. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₁H₁₂O₂[1]
Molecular Weight176.21 g/mol [1]
Melting Point154-158 °C[1]
AppearanceWhite to off-white solid
pKa4.41 ± 0.20 (Predicted)

Q2: Which solvents are suitable for the crystallization of this compound?

A2: The choice of solvent is critical for effective crystallization. Based on available data and analogous compounds, a range of solvents can be considered. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

SolventSolubility (at Room Temperature)NotesReference
Dimethylformamide (DMF)30 mg/mLHigh boiling point, may be difficult to remove.[2]
Dimethyl sulfoxide (B87167) (DMSO)30 mg/mLHigh boiling point, may be difficult to remove.[2]
Ethanol30 mg/mLA good starting point for single-solvent or mixed-solvent systems.[2]
Diethyl Ether-Used for extraction and in recrystallization of similar compounds.[3][4]
Ethanol/Water Mixtures0.5 mg/mL in 1:1 Ethanol:PBS (pH 7.2)Can be a good mixed-solvent system to induce crystallization.[2]
Ethyl Acetate (B1210297)/Hexane (B92381) Mixtures-A common mixed-solvent system for aromatic carboxylic acids.
Cyclohexane (B81311)-Can be used as an anti-solvent with a more polar solvent.[4]

Q3: I am not getting any crystals to form. What should I do?

A3: Failure to form crystals is a common issue. Here are several troubleshooting steps you can take:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites.

    • Seeding: Add a tiny crystal of pure this compound to the solution.

    • Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the compound.

    • Cooling: Ensure the solution is cooled slowly. Rapid cooling can sometimes inhibit crystal formation or lead to the formation of an oil. If slow cooling at room temperature is unsuccessful, try cooling the solution in an ice bath or refrigerator.

  • Re-evaluate Your Solvent System:

    • If you are using a single solvent, it may be too good of a solvent. Consider adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly turbid, then warm the solution until it becomes clear again and allow it to cool slowly. A common example is adding hexane or cyclohexane to an ethyl acetate or diethyl ether solution.

Below is a workflow to guide you through troubleshooting the absence of crystal formation.

G start No Crystals Formed scratch Scratch inner surface of the flask start->scratch seed Add a seed crystal scratch->seed No success end Crystals Form scratch->end Success concentrate Concentrate the solution seed->concentrate No success seed->end Success cool Cool the solution further concentrate->cool No success concentrate->end Success reassess Re-evaluate solvent system cool->reassess No success cool->end Success add_anti_solvent Add an anti-solvent reassess->add_anti_solvent add_anti_solvent->end Success

Caption: Troubleshooting workflow for initiating crystallization.

Q4: My compound is "oiling out" instead of crystallizing. How can I fix this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the compound's melting point in the solvent system.

  • Add more solvent: The solution may be too concentrated. Add a small amount of the hot solvent to redissolve the oil, and then allow it to cool more slowly.

  • Lower the crystallization temperature: Try to induce crystallization at a lower temperature where the compound is more likely to be a solid.

  • Change the solvent system: A different solvent or solvent mixture may be less prone to oiling out. For example, using a less polar solvent might be beneficial.

Q5: The crystals I obtained are impure. What are the likely impurities and how can I remove them?

A5: Impurities can be carried over from the synthesis of this compound. Common synthetic routes include Friedel-Crafts acylation of tetralin followed by oxidation.

  • Potential Impurities:

    • Starting materials: Unreacted tetralin or acylating agents.

    • Isomeric products: Friedel-Crafts reactions on tetralin can sometimes yield small amounts of the 1-substituted isomer in addition to the desired 2-substituted product.

    • Byproducts from oxidation: Incomplete or over-oxidation can lead to other species.

  • Purification Strategies:

    • Recrystallization: A second recrystallization can often significantly improve purity.

    • Activated Charcoal: If your crystals are colored, this may be due to colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

    • Column Chromatography: For difficult-to-remove impurities, purification by column chromatography before crystallization may be necessary.

Here is a logical diagram illustrating the decision-making process for purification.

G start Impure Crystals Obtained check_color Are the crystals colored? start->check_color charcoal Use activated charcoal treatment check_color->charcoal Yes recrystallize Perform a second recrystallization check_color->recrystallize No charcoal->recrystallize chromatography Consider column chromatography recrystallize->chromatography Purity is still insufficient pure Pure Crystals recrystallize->pure Purity is sufficient chromatography->pure

Caption: Decision tree for purification of impure crystals.

Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent (e.g., Ethanol)

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, add a slight excess of hot solvent and filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: To maximize the yield, cool the flask in an ice bath for about 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.

Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Diethyl Ether/Cyclohexane)

This protocol is adapted from the purification of a similar compound and may be effective for this compound.[4]

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., diethyl ether) at room temperature or with gentle warming.

  • Addition of Anti-solvent: Slowly add a "poor" solvent (e.g., cyclohexane) dropwise with stirring until the solution becomes slightly cloudy (persistent turbidity).

  • Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation and Drying: Collect and dry the crystals as described in Protocol 1, washing with a small amount of the mixed solvent system (in the same ratio) or the pure anti-solvent.

References

optimizing reaction conditions for 5,6,7,8-Tetrahydro-2-naphthoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5,6,7,8-Tetrahydro-2-naphthoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the most common synthetic routes.

Route 1: Hydrolysis of Ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate

This is a widely used method for the preparation of this compound.

Question: My hydrolysis reaction is slow or incomplete, resulting in a low yield. What are the possible causes and solutions?

Answer:

Several factors can contribute to an incomplete or slow hydrolysis reaction. Here is a breakdown of potential causes and their corresponding solutions:

Possible CauseRecommended Solution
Insufficient Base Ensure at least a stoichiometric amount of base (e.g., NaOH or KOH) is used. For sterically hindered esters, a larger excess may be required.
Low Reaction Temperature Increase the reaction temperature. Refluxing in a suitable solvent (e.g., ethanol (B145695)/water mixture) is often effective.
Poor Solubility of the Ester Add a co-solvent such as tetrahydrofuran (B95107) (THF) or dioxane to improve the solubility of the starting material in the reaction mixture.
Short Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the starting material is no longer visible on the TLC plate.
Water Content Ensure sufficient water is present for the hydrolysis to proceed. A mixture of an organic solvent and aqueous base is typically used.

Question: I am having difficulty with the work-up and purification of the product from the hydrolysis reaction. What are the best practices?

Answer:

Proper work-up and purification are crucial for obtaining a high-purity product. Here are some common issues and their solutions:

IssueRecommended Solution
Product Loss During Extraction After acidification, ensure the pH of the aqueous layer is sufficiently low (pH 1-2) to fully protonate the carboxylic acid, making it less water-soluble and more soluble in the organic extraction solvent.
Emulsion Formation During Extraction To break up emulsions, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can also help.
Co-precipitation of Salts If inorganic salts precipitate with your product, wash the crude product with a small amount of cold water.
Choosing a Recrystallization Solvent A mixture of ethanol and water is often a good choice for the recrystallization of this compound. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to form pure crystals.
Route 2: Friedel-Crafts Acylation of Tetralin

This method involves the acylation of tetralin, typically with an acylating agent like acetyl chloride or acetic anhydride (B1165640), followed by oxidation of the resulting ketone.

Question: My Friedel-Crafts acylation is giving a mixture of isomers. How can I improve the regioselectivity?

Answer:

Controlling regioselectivity in Friedel-Crafts acylation of tetralin can be challenging. The substitution pattern is influenced by both steric and electronic factors.

FactorRecommendation
Choice of Catalyst The choice of Lewis acid catalyst can influence the isomer ratio. Aluminum chloride (AlCl₃) is a strong catalyst that can sometimes lead to less selectivity. Consider using milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).
Reaction Temperature Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable product.
Solvent The polarity of the solvent can affect the reactivity of the electrophile and the substrate. Experiment with different solvents, such as dichloromethane, carbon disulfide, or nitrobenzene, to find the optimal conditions.

Question: What are the common side products in the Friedel-Crafts acylation of tetralin, and how can I minimize them?

Answer:

Common side reactions in Friedel-Crafts acylation include polyacylation and rearrangement of the tetralin ring.

Side ProductMinimization Strategy
Diacylated Products Use a slight excess of tetralin relative to the acylating agent to favor mono-acylation. The acetyl group is deactivating, which naturally disfavors a second acylation.
Isomerization of Tetralin Strong Lewis acids and high temperatures can promote isomerization of the tetralin ring. Use milder conditions as described above.
Complex Formation The ketone product can form a complex with the Lewis acid, requiring a stoichiometric amount of the catalyst. Ensure complete decomplexation during the aqueous work-up.
Route 3: Aromatization of a Bicyclic Precursor

This approach involves the dehydrogenation of a suitable saturated bicyclic carboxylic acid precursor.

Question: My aromatization reaction is not proceeding to completion. What catalysts and conditions are effective?

Answer:

The choice of catalyst and reaction conditions is critical for a successful aromatization.

CatalystRecommended Conditions
Palladium on Carbon (Pd/C) This is a common and effective catalyst for dehydrogenation. Typically, the reaction is carried out at elevated temperatures (200-300 °C) in a high-boiling solvent like decalin or in the absence of a solvent.
Sulfur or Selenium These elements can be used as dehydrogenating agents at high temperatures. However, they can be hazardous and may require special handling.
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) DDQ is a powerful oxidizing agent that can effect aromatization under milder conditions than catalytic dehydrogenation. The reaction is typically run in a non-polar solvent like benzene (B151609) or dioxane.

Question: I am observing charring and decomposition at the high temperatures required for catalytic dehydrogenation. How can I avoid this?

Answer:

Decomposition is a common issue at high temperatures. Here are some strategies to mitigate it:

  • Optimize Catalyst Loading: Use the minimum amount of catalyst required for the reaction to proceed at a reasonable rate. Excess catalyst can sometimes promote side reactions.

  • Control Temperature Carefully: Use a well-controlled heating mantle or oil bath to maintain a consistent temperature. Avoid localized overheating.

  • Reaction Time: Do not prolong the reaction unnecessarily once the starting material has been consumed, as this can lead to product degradation.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the hydrolysis of ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate?

A high yield, often exceeding 90%, can be achieved with this method under optimized conditions.[1]

Q2: Can I use a different starting material for the Friedel-Crafts acylation of tetralin?

Yes, you can use other acylating agents. For example, succinic anhydride can be used in a Friedel-Crafts acylation with tetralin, which after subsequent reduction and cyclization steps can lead to more complex polycyclic structures.[2]

Q3: What analytical techniques are best for monitoring the progress of these reactions?

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the disappearance of starting materials and the appearance of products. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information about the reaction mixture, including the presence of side products.

Q4: My final product of this compound is off-white or slightly colored. How can I decolorize it?

If recrystallization does not remove the color, you can try treating a solution of the crude product with a small amount of activated charcoal before filtering and recrystallizing. Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.

Q5: Are there any specific safety precautions I should take during these syntheses?

Always work in a well-ventilated fume hood, especially when handling volatile organic solvents and corrosive reagents like strong acids, bases, and Lewis acids. Friedel-Crafts reactions, in particular, should be conducted with care due to the reactivity of the reagents. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Hydrolysis of Ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate[1]
  • Dissolution: Dissolve ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate in a mixture of tetrahydrofuran (THF) and a 1N aqueous solution of sodium hydroxide (B78521) (NaOH).

  • Heating: Heat the mixture at 60 °C for 20 hours.

  • Extraction: After cooling, dilute the reaction mixture with diethyl ether and extract twice with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Acidification: Acidify the combined aqueous layers with 10% hydrochloric acid (HCl) to a pH of 3-5.

  • Product Extraction: Extract the acidified aqueous layer with diethyl ether.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.

Visualizations

Experimental Workflow for Synthesis and Purification

G General Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Isolation start Starting Materials & Reagents reaction Reaction Setup & Execution (e.g., Heating, Stirring) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring quench Quenching monitoring->quench extraction Extraction & Washing quench->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration purification Purification (e.g., Recrystallization, Chromatography) concentration->purification isolation Isolation of Pure Product purification->isolation drying_final Final Drying isolation->drying_final end Pure this compound drying_final->end Characterization (NMR, IR, MS, MP)

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield start Low Yield of Product check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete complete Reaction Complete check_reaction->complete optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Check Reagent Stoichiometry incomplete->optimize_conditions workup_issue Investigate Work-up & Purification complete->workup_issue side_reactions Significant Side Products Formed? complete->side_reactions extraction_ph Check Extraction pH workup_issue->extraction_ph purification_loss Product Loss During Purification? workup_issue->purification_loss recrystallization Optimize Recrystallization Solvent/Technique purification_loss->recrystallization optimize_selectivity Optimize for Selectivity: - Milder Catalyst - Lower Temperature - Change Solvent side_reactions->optimize_selectivity Yes no_side_reactions Minimal Side Products side_reactions->no_side_reactions No no_side_reactions->workup_issue

Caption: Decision tree for troubleshooting low reaction yields.

References

stability issues of 5,6,7,8-Tetrahydro-2-naphthoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of 5,6,7,8-Tetrahydro-2-naphthoic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1]

Q2: What are the recommended storage conditions for this compound in solution?

A2: For solutions, it is recommended to store them at -80°C for up to two years or at -20°C for up to one year.[2] It is advisable to prepare fresh solutions for critical experiments and to avoid repeated freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in several organic solvents. The approximate solubilities are provided in the table below.[1]

SolventSolubility
DMF30 mg/mL
DMSO30 mg/mL
Ethanol30 mg/mL
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL

Q4: Is this compound sensitive to light?

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: The stability of carboxylic acids in aqueous solutions can be pH-dependent. At neutral to alkaline pH, the carboxylate form is predominant, which may have different stability characteristics compared to the protonated form at acidic pH. It is recommended to buffer aqueous solutions and to evaluate the stability of the compound at the specific pH of your experiment.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected experimental results.

  • Possible Cause: Degradation of this compound in your stock or working solution.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution from solid compound that has been stored correctly.

    • Check the purity of your solid compound if possible.

    • Perform a stability test on your solution under your experimental conditions (see Experimental Protocols section).

    • Consider the solvent: Ensure the solvent is of high purity and free of contaminants that could promote degradation.

Issue 2: Precipitation of the compound in aqueous solutions.

  • Possible Cause: Low solubility in aqueous buffers, especially at lower pH where the carboxylic acid is protonated.

  • Troubleshooting Steps:

    • Review the solubility data. The solubility in a 1:1 mixture of Ethanol:PBS (pH 7.2) is significantly lower (0.5 mg/mL) than in pure organic solvents.[1]

    • Increase the proportion of organic co-solvent if your experimental system allows.

    • Adjust the pH to a more basic value to increase the solubility of the carboxylate salt, if compatible with your experiment.

    • Use sonication to aid dissolution, but be mindful of potential heating.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the solid compound in a sterile, amber vial.

  • Add the required volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 30 mg/mL).

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity and Stability Assessment

This protocol provides a general method to assess the purity and stability of this compound.

  • Column: C18 reverse-phase column (e.g., Newcrom R1)[3]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water with an acidic modifier.[3] A common starting point is a gradient of MeCN and water containing 0.1% formic acid or phosphoric acid.

  • Detection: UV detection at 241 nm.[1]

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase or a compatible solvent.

    • Inject the standard to determine the retention time and peak area.

    • To assess the purity of a sample, dissolve it in the mobile phase and inject it into the HPLC system. The purity can be estimated by the relative area of the main peak.

    • For stability studies, analyze the sample solution at different time points (e.g., 0, 24, 48, 72 hours) under specific storage conditions (e.g., room temperature, 4°C, protected from light, exposed to light). A decrease in the main peak area and the appearance of new peaks would indicate degradation.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_analysis_t0 Initial Analysis cluster_storage Storage Conditions cluster_analysis_tx Timepoint Analysis cluster_data Data Evaluation prep_solution Prepare solution of This compound split_samples Split into 'Time 0', 'Test', and 'Control' samples prep_solution->split_samples analyze_t0 Analyze 'Time 0' sample by HPLC split_samples->analyze_t0 store_test Store 'Test' sample under experimental conditions split_samples->store_test store_control Store 'Control' sample under ideal conditions (e.g., -80°C, dark) split_samples->store_control compare_results Compare peak areas and impurity profiles to 'Time 0' analyze_t0->compare_results analyze_tx Analyze 'Test' and 'Control' samples by HPLC at defined time points store_test->analyze_tx store_control->analyze_tx analyze_tx->compare_results conclusion Determine stability and degradation rate compare_results->conclusion

Caption: Workflow for assessing the stability of this compound solutions.

Troubleshooting_Logic start Inconsistent Experimental Results check_solution Was the solution freshly prepared from a properly stored solid? start->check_solution prepare_fresh Prepare a fresh solution check_solution->prepare_fresh No check_solubility Is the compound fully dissolved in the buffer? check_solution->check_solubility Yes prepare_fresh->check_solubility modify_solvent Adjust solvent composition or pH if possible check_solubility->modify_solvent No run_stability Perform a stability test under experimental conditions check_solubility->run_stability Yes stable Solution is stable. Investigate other experimental parameters. run_stability->stable Yes unstable Solution is unstable. Use freshly prepared solutions for each experiment. run_stability->unstable No

Caption: Troubleshooting logic for experiments involving this compound.

References

Technical Support Center: Scaling Up 5,6,7,8-Tetrahydro-2-naphthoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 5,6,7,8-Tetrahydro-2-naphthoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scaling up?

A1: The two primary routes amenable to scale-up are:

  • Catalytic Hydrogenation of 2-Naphthoic Acid: This method involves the reduction of the naphthalene (B1677914) ring system of 2-naphthoic acid using a catalyst (e.g., Palladium on carbon, Platinum oxide) under a hydrogen atmosphere. It is a direct route but requires careful control of the hydrogenation process to avoid over-reduction.

  • Hydrolysis of Ethyl 5,6,7,8-tetrahydro-2-naphthoate: This two-step process involves the synthesis of the ethyl ester followed by its hydrolysis to the carboxylic acid.[1] This route can offer better control over the final product's purity.

Q2: What are the critical process parameters to monitor during the scale-up of the hydrogenation of 2-naphthoic acid?

A2: When scaling up the catalytic hydrogenation, the following parameters are critical:

  • Temperature and Pressure: These affect the reaction rate and selectivity. Exothermic reactions can lead to temperature gradients and potential side reactions.[2]

  • Catalyst Selection, Loading, and Activity: The choice of catalyst and its concentration are crucial for efficient conversion. Catalyst deactivation can be a significant issue at a larger scale.

  • Hydrogen Mass Transfer: Efficient mixing is essential to ensure good contact between the hydrogen gas, the substrate, and the catalyst.[2]

  • Reaction Time: Prolonged reaction times can lead to the formation of over-reduced byproducts.

Q3: What are the primary safety concerns when producing this compound at an industrial scale?

A3: Key safety considerations include:

  • Handling of Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The use of continuous flow reactors can mitigate the risk by reducing the volume of hydrogen used at any given time.

  • Handling of Catalysts: Some hydrogenation catalysts, like palladium on carbon, can be pyrophoric, especially after use when they are dry and exposed to air.

  • Solvent Handling: Large volumes of organic solvents pose fire and health risks.

  • Exothermic Reactions: Poor heat management during exothermic hydrogenation can lead to runaway reactions.[2]

Troubleshooting Guides

Issue 1: Low Yield of this compound in Catalytic Hydrogenation
Possible Cause Troubleshooting Steps
Catalyst Deactivation - Ensure high-purity starting materials and solvents to avoid catalyst poisoning.- Optimize catalyst loading; insufficient catalyst can lead to incomplete reaction.- Consider catalyst regeneration or using a fresh batch.
Poor Hydrogen Mass Transfer - Increase agitation speed to improve gas-liquid mixing.- Evaluate the design of the reactor and impellers for better gas dispersion.- Ensure a consistent and adequate supply of hydrogen.
Sub-optimal Reaction Conditions - Systematically vary temperature and pressure to find the optimal conditions for your reactor setup.- Monitor hydrogen uptake to gauge reaction progress.
Issue 2: Formation of Impurities and By-products
Possible Cause Troubleshooting Steps
Over-reduction to Decalin Derivatives - Monitor hydrogen consumption closely and stop the reaction once the theoretical amount has been absorbed.- Optimize reaction time through small-scale experiments.- Lower the reaction temperature or pressure to improve selectivity.
Incomplete Reaction - Increase catalyst loading or use a more active catalyst.- Extend the reaction time, while monitoring for the formation of other impurities.- Ensure efficient hydrogen delivery and mixing.
Presence of Starting Material (2-Naphthoic Acid) - Confirm complete dissolution of the starting material in the chosen solvent.- Increase reaction time or temperature moderately.
Issue 3: Difficulties in Product Isolation and Purification
Possible Cause Troubleshooting Steps
Poor Crystallization - Screen different solvents and solvent mixtures to find optimal crystallization conditions.- Control the cooling rate to promote the growth of larger, purer crystals.- Seeding the solution with pure crystals can aid in initiating crystallization.
Oily Product - Ensure all solvent from the reaction has been removed.- Attempt to triturate the oil with a non-polar solvent to induce solidification.- Consider an alternative purification method like column chromatography for smaller scales.
Low Purity After Crystallization - Wash the crystals with a cold, appropriate solvent to remove residual mother liquor.- Recrystallize the product, potentially using a different solvent system.

Data Presentation

Table 1: Illustrative Comparison of Key Parameters in Lab-Scale vs. Pilot-Scale Hydrogenation of 2-Naphthoic Acid

ParameterLab-Scale (1 L)Pilot-Scale (100 L)Key Challenges in Scale-Up
Typical Yield 90-95%80-88%Heat and mass transfer limitations can reduce selectivity and conversion.
Purity (before purification) >98%90-97%Increased potential for byproduct formation due to longer reaction times and temperature gradients.
Reaction Time 4-6 hours8-12 hoursSlower hydrogen mass transfer and heat removal can extend reaction duration.
Catalyst Loading (Pd/C) 1-2 mol%2-4 mol%May need to be increased to compensate for lower efficiency at scale.

Note: The data in this table is illustrative and intended for comparative purposes. Actual results will vary depending on the specific equipment and reaction conditions.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis via Catalytic Hydrogenation of 2-Naphthoic Acid
  • Reaction Setup: In a high-pressure autoclave, dissolve 2-naphthoic acid (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

  • Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (1-2 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas several times, and then pressurize with hydrogen to the desired pressure (e.g., 5-10 bar).

  • Reaction: Heat the mixture to the target temperature (e.g., 60-80 °C) with vigorous stirring. Monitor the reaction progress by observing the uptake of hydrogen gas.

  • Work-up: Once the reaction is complete (no more hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Protocol 2: Lab-Scale Synthesis via Hydrolysis of Ethyl 5,6,7,8-tetrahydro-2-naphthoate
  • Reaction Setup: Dissolve ethyl 5,6,7,8-tetrahydro-2-naphthoate (1 equivalent) in a mixture of tetrahydrofuran (B95107) (THF) and water.[1]

  • Hydrolysis: Add sodium hydroxide (B78521) (NaOH) (e.g., 2-3 equivalents) and heat the mixture to reflux (around 60-70 °C) for several hours until the reaction is complete (monitored by TLC or HPLC).[1]

  • Work-up: Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify with hydrochloric acid (HCl) until the pH is acidic (pH 2-3), which will precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Purification: The product can be further purified by recrystallization if necessary.

Visualizations

experimental_workflow Experimental Workflow for Catalytic Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 2-Naphthoic Acid in Solvent add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenation Pressurize with H2 and Heat add_catalyst->hydrogenation monitor Monitor H2 Uptake hydrogenation->monitor cool_vent Cool and Vent monitor->cool_vent filter_catalyst Filter Catalyst cool_vent->filter_catalyst remove_solvent Remove Solvent filter_catalyst->remove_solvent recrystallize Recrystallize Product remove_solvent->recrystallize

Caption: Workflow for Catalytic Hydrogenation.

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Synthesis of 5,6,7,8-Tetrahydro-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6,7,8-Tetrahydro-2-naphthoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic step.

Category 1: Saponification of Ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate

The hydrolysis of the ethyl ester is a common final step in the synthesis of this compound.

Question 1: My reaction is incomplete, and I still have starting material (ethyl ester) present. What could be the cause?

Answer: Incomplete saponification is a frequent issue. Several factors can contribute to this:

  • Insufficient Reaction Time or Temperature: The hydrolysis of sterically hindered esters or those with electron-donating groups can be slow. Ensure the reaction has been allowed to proceed for a sufficient duration at the recommended temperature. A typical protocol involves heating with aqueous sodium hydroxide (B78521) in a solvent like tetrahydrofuran (B95107) at around 60°C for 20 hours[1].

  • Inadequate Amount of Base: Saponification is not a catalytic process; it requires at least one full equivalent of base per mole of ester. For practical purposes, a slight excess of the base (e.g., 1.1 to 1.5 equivalents) is recommended to drive the reaction to completion.

  • Poor Solubility: The ester may not be fully soluble in the reaction medium, limiting its contact with the aqueous base. The use of a co-solvent such as tetrahydrofuran (THF) or ethanol (B145695) is common to facilitate a homogeneous reaction mixture.

  • Hydrolysis Equilibrium: While saponification is generally considered irreversible due to the formation of the carboxylate salt, under certain conditions, the reverse reaction (esterification) can occur to a small extent, especially if the alcohol product is not effectively removed.

Troubleshooting Steps:

  • Monitor the Reaction: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the disappearance of the starting material.

  • Increase Reaction Time/Temperature: If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature.

  • Add More Base: If you suspect an insufficient amount of base was used, you can add an additional portion.

  • Improve Solubility: If solubility is an issue, consider adding more co-solvent.

Question 2: After acidification, my product is oily or difficult to crystallize. What are the likely impurities?

Answer: An oily product or difficulty in crystallization often points to the presence of impurities. The most common impurity is the unreacted starting material, ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate.

Troubleshooting Steps for Purification:

  • Extraction: A thorough extraction with a suitable organic solvent after acidification is crucial. Washing the organic layer with brine can help remove excess water and some water-soluble impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is the most effective method for purification.

  • Chromatography: If recrystallization is unsuccessful, column chromatography on silica (B1680970) gel can be used to separate the desired carboxylic acid from the less polar ester. A reverse-phase HPLC method can also be used for analysis and preparative separation[2].

Category 2: Potential Side Reactions Involving the Tetralin Ring

The 5,6,7,8-tetrahydronaphthalene (tetralin) ring system can be susceptible to side reactions under certain conditions.

Question 3: I am observing byproducts that seem to have a different aromatic profile. What could be happening?

Answer: The tetralin ring can undergo dehydrogenation to form naphthalene (B1677914) derivatives, especially at elevated temperatures or in the presence of certain catalysts. This can lead to impurities that are difficult to remove.

Potential Side Reaction: Dehydrogenation

  • Cause: High reaction temperatures, prolonged reaction times, or the presence of oxidizing agents or certain metal catalysts can promote the aromatization of the tetralin ring.

  • Prevention:

    • Maintain careful temperature control throughout the synthesis.

    • Ensure an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to oxidation.

    • Choose catalysts that are less prone to promoting dehydrogenation if applicable to your synthetic route.

Question 4: My reaction mixture is turning dark, and I am getting a complex mixture of products. What could be the issue?

Answer: Darkening of the reaction mixture and the formation of multiple products could be indicative of oxidation of the tetralin ring.

Potential Side Reaction: Oxidation

  • Cause: The benzylic positions of the tetralin ring are susceptible to oxidation, especially under basic conditions in the presence of air (autoxidation). This can lead to the formation of tetralone derivatives and other oxidized species.

  • Prevention:

    • Perform reactions under an inert atmosphere.

    • Use degassed solvents.

    • Avoid prolonged exposure of reaction intermediates to air, especially under basic conditions.

Category 3: Side Reactions in Alternative Synthetic Routes

While hydrolysis of the ester is common, other synthetic strategies may be employed, each with its own set of potential side reactions.

Question 5: I am using a Friedel-Crafts acylation to introduce the carboxyl group. What are the potential pitfalls?

Answer: Friedel-Crafts reactions on tetralin can lead to a mixture of products.

Potential Side Reactions in Friedel-Crafts Acylation:

  • Positional Isomers: Acylation of tetralin can occur at different positions on the aromatic ring, leading to a mixture of isomers. The substitution pattern will be directed by the existing groups on the ring.

  • Polysubstitution: It is possible for more than one acyl group to be added to the aromatic ring, especially if the reaction conditions are not carefully controlled.

Question 6: I am using a Clemmensen reduction as part of my synthetic sequence. What side reactions should I be aware of?

Answer: The Clemmensen reduction, while effective for reducing aryl alkyl ketones to the corresponding alkanes, can sometimes lead to side products.

Potential Side Reactions in Clemmensen Reduction:

  • Incomplete Reduction: The reaction may stop at the alcohol stage, resulting in a hydroxylated byproduct.

  • Dimerization: Under the strongly acidic conditions of the Clemmensen reduction, dimerization or polymerization of the starting material or product can occur.

Data Presentation

Table 1: Troubleshooting Summary for Saponification

Problem Potential Cause Recommended Action
Incomplete ReactionInsufficient time/temperature, insufficient base, poor solubilityIncrease reaction time/temperature, add more base, add co-solvent
Oily ProductPresence of unreacted esterRecrystallization, column chromatography

Table 2: Potential Side Reactions and Prevention

Side Reaction Synthetic Step Cause Prevention
DehydrogenationVariousHigh temperature, oxidizing agentsControl temperature, use inert atmosphere
OxidationVarious (especially under basic conditions)Air exposureUse inert atmosphere, degas solvents
Positional IsomerizationFriedel-Crafts AcylationNature of electrophilic substitutionOptimize reaction conditions, purify isomers
Incomplete ReductionClemmensen ReductionReaction conditionsEnsure sufficient reagent and reaction time

Experimental Protocols

Protocol 1: Saponification of Ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate [1]

  • Dissolve ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate (1.0 eq) in tetrahydrofuran (THF).

  • Add a 1 N aqueous solution of sodium hydroxide (NaOH) (1.5 eq).

  • Heat the resulting mixture at 60°C for 20 hours.

  • After cooling, dilute the reaction mixture with diethyl ether.

  • Extract the aqueous layer twice with diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with 10% hydrochloric acid (HCl) to a pH of 3-5.

  • Extract the acidified aqueous layer three times with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_reaction Saponification cluster_workup Workup cluster_product Final Product start Ethyl 5,6,7,8-tetrahydro- naphthalene-2-carboxylate reaction NaOH, H₂O/THF 60°C, 20h start->reaction 1. acidification Acidification (HCl) reaction->acidification 2. extraction Extraction acidification->extraction 3. product 5,6,7,8-Tetrahydro- 2-naphthoic acid extraction->product 4.

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_incomplete Troubleshooting Incomplete Reaction cluster_oily Troubleshooting Impure Product start Problem Observed incomplete Incomplete Reaction? start->incomplete oily Oily/Impure Product? start->oily incomplete->oily No check_time Increase Time/ Temp incomplete->check_time Yes recrystallize Recrystallize oily->recrystallize Yes end Pure Product oily->end No check_base Add More Base check_time->check_base check_sol Improve Solubility check_base->check_sol check_sol->end chromatography Column Chromatography recrystallize->chromatography If fails chromatography->end

Caption: Troubleshooting workflow for the synthesis of this compound.

Side_Reactions cluster_dehydro Dehydrogenation cluster_ox Oxidation tetralin Tetralin Moiety dehydro_cond High Temp/ Catalyst tetralin->dehydro_cond ox_cond Air (O₂)/ Base tetralin->ox_cond naphthalene Naphthalene Derivative dehydro_cond->naphthalene tetralone Tetralone Derivative ox_cond->tetralone

Caption: Potential side reactions involving the tetralin ring system.

References

Technical Support Center: HPLC Analysis of 5,6,7,8-Tetrahydro-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and answers to frequently asked questions regarding peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of 5,6,7,8-Tetrahydro-2-naphthoic acid.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

In an ideal HPLC separation, a chromatographic peak should be symmetrical and Gaussian in shape.[1] Peak tailing occurs when the back half of the peak is broader than the front half, creating an asymmetric peak with a prolonged trailing edge.[2][3] This is problematic because it can degrade resolution between adjacent peaks, compromise the accuracy of peak integration and quantification, and indicate underlying issues with the separation method or HPLC system.[1][4] A Tailing Factor (Tf) greater than 1.2 is generally considered significant tailing.[1]

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

For an acidic analyte, the most common causes include:

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to or above the analyte's pKa, the carboxylic acid group will be ionized (deprotonated). This can lead to secondary ionic interactions with the stationary phase.[1][4][5]

  • Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns are acidic and can become ionized.[6] These negatively charged sites can interact with the analyte, causing a secondary retention mechanism that leads to tailing.[2][7][8]

  • Column Issues: Degradation of the column, formation of a void at the column inlet, or contamination can disrupt the packed bed and cause peak distortion.[1]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[1][3]

  • Extra-Column Effects: Excessive volume from long tubing, loose fittings, or a large detector cell can cause band broadening and tailing.[4]

Q3: How do I calculate the Tailing Factor (Tf) to quantify peak shape?

The Tailing Factor (also known as the USP Tailing Factor) is a measure of peak asymmetry. It is calculated by measuring the peak width at 5% of the peak height.[1]

Tailing Factor (Tf) = W₀.₀₅ / 2A

Where:

  • W₀.₀₅ is the peak width at 5% of the maximum peak height.

  • A is the distance from the leading edge of the peak to the peak maximum at 5% height.[1]

A value of Tf = 1.0 indicates a perfectly symmetrical peak. Values greater than 2.0 are often considered unacceptable for quantitative analysis.[1]

Q4: Why is mobile phase pH so critical for analyzing this compound?

Mobile phase pH is one of the most important factors in controlling the retention and peak shape of ionizable compounds.[5][9][10] this compound is a carboxylic acid.

  • At low pH (well below its pKa): The acid is in its neutral, protonated (non-ionized) form. This form is more hydrophobic and interacts well with the C18 stationary phase, leading to good retention and symmetrical peaks.[11][12]

  • At high pH (above its pKa): The acid is in its charged, deprotonated (ionized) form. This form is more polar and has less retention on a reversed-phase column.[9]

  • At a pH near the pKa: The analyte exists as a mixture of both ionized and non-ionized forms, which can lead to severe peak broadening or splitting.[4][5][13]

Therefore, controlling the pH is essential to ensure the analyte is in a single, stable ionic state throughout the analysis.[14]

Q5: What is the ideal mobile phase pH for analyzing this compound?

To ensure the carboxylic acid is fully protonated and to minimize secondary interactions with silanol groups, a low pH is recommended. A mobile phase pH of ≤ 3 is generally a good starting point.[2][7] This keeps the acidic analyte in its neutral form, improving peak shape.[1] It is a good practice to keep the mobile phase pH at least 2 units below the analyte's pKa.[11][15]

Q6: Which buffer should I choose for my mobile phase?

Using a buffer is critical to maintain a constant and reproducible pH.[15][16] For low pH applications, several options are effective. The chosen buffer should have a pKa close to the desired mobile phase pH.[17]

Buffer/ModifierpKa (at 25°C)Useful pH RangeUV Cutoff (approx.)Notes
Phosphate2.1, 7.2, 12.31.1 - 3.1~200 nmExcellent buffering capacity, but not volatile (unsuitable for LC-MS).[17]
Formate3.82.8 - 4.8~210 nmVolatile and compatible with LC-MS.[12][17]
Acetate4.83.8 - 5.8~210 nmVolatile and compatible with LC-MS.[12][17]
Trifluoroacetic Acid (TFA)0.5< 1.5~210 nmA strong acid modifier, not a true buffer. Can cause ion suppression in LC-MS.[14][17]
Data compiled from multiple sources.[12][17]

Troubleshooting Guide: Resolving Peak Tailing

Problem: My chromatogram for this compound shows a tailing peak. Where do I start?

Start with a systematic approach. The workflow below outlines the logical steps for diagnosing the cause of peak tailing. The most common cause for an acidic analyte is related to the mobile phase chemistry, so it is often the best place to begin.

G Troubleshooting Workflow for Peak Tailing cluster_mp Mobile Phase Optimization cluster_col Column Issues cluster_sample Sample & Injection Issues cluster_inst Instrumental Checks observe Observe Peak Tailing (Tf > 1.2) check_mp 1. Check Mobile Phase observe->check_mp Start Here check_col 2. Check Column check_mp->check_col If tailing persists mp_ph Adjust pH to 2.5-3.0 check_mp->mp_ph check_sample 3. Check Sample & Injection check_col->check_sample If tailing persists col_flush Flush or Regenerate check_col->col_flush check_inst 4. Check Instrument check_sample->check_inst If tailing persists sample_load Reduce Injection Volume/ Dilute Sample check_sample->sample_load inst_deadvol Minimize Tubing Length/ Check Fittings check_inst->inst_deadvol mp_buffer Increase Buffer Strength (20-50 mM) mp_solvent Change Organic Modifier (ACN vs. MeOH) col_guard Check/Replace Guard Column col_replace Use High-Purity, End-Capped Column sample_solvent Match Injection Solvent to Mobile Phase inst_frit Check for Blocked Frit

Figure 1. A logical workflow for troubleshooting peak tailing.
Q&A Troubleshooting Steps

Q: How can I optimize my mobile phase to reduce tailing?

A: Mobile phase optimization is the most effective way to address peak tailing for ionizable compounds.

  • Adjust pH: The primary step is to lower the mobile phase pH. For this compound, a pH between 2.5 and 3.0 is ideal to ensure the carboxylic acid is fully protonated (neutral).[1][7] This suppresses its ionization and also the ionization of acidic silanol groups on the column, minimizing secondary interactions.[2][6]

  • Increase Buffer Concentration: If tailing persists at low pH, increasing the buffer concentration to a range of 20-50 mM can help.[1][15] The higher concentration of buffer ions can compete with the analyte for active sites on the stationary phase, effectively masking the residual silanols.[6]

  • Change Organic Modifier: The choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol) can influence peak shape.[4] If you are using methanol, try switching to acetonitrile, or vice versa, as this can alter selectivity and interactions with the stationary phase.

G Mechanism of Peak Tailing Reduction by pH Control cluster_high_ph High pH (e.g., pH > pKa) cluster_low_ph Low pH (e.g., pH < 3) analyte_ion Analyte (R-COO⁻) silanol_ion Silanol (Si-O⁻) analyte_ion->silanol_ion Ionic Interaction (Causes Tailing) stationary_phase C18 Stationary Phase Surface analyte_neutral Analyte (R-COOH) silanol_neutral Silanol (Si-OH) analyte_neutral->silanol_neutral Repulsion/ No Interaction elution Symmetrical Peak Elutes stationary_phase->elution

References

Technical Support Center: Selective Hydrogenation of 2-Naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding over-reduction during the catalytic hydrogenation of 2-naphthoic acid to 5,6,7,8-tetrahydro-2-naphthoic acid (also known as tetralin-2-carboxylic acid).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the hydrogenation of 2-naphthoic acid?

The main challenge is controlling the selectivity of the reaction. The desired product is this compound, where only one of the aromatic rings of the naphthalene (B1677914) nucleus is reduced. However, over-reduction can readily occur, leading to the formation of decalin-2-carboxylic acid, where both rings are saturated.

Q2: Which catalysts are commonly used for the selective hydrogenation of naphthalene derivatives?

A range of catalysts can be employed, with the choice significantly impacting selectivity. Common options include:

  • Palladium on Carbon (Pd/C): A versatile and widely used catalyst for hydrogenations.[1] Its activity can be moderated to favor partial hydrogenation.

  • Raney Nickel: A highly active catalyst, often used for the hydrogenation of various functional groups.[2][3] It has been reported to be effective for the reduction of naphthoic acids.

  • Rhodium on Carbon (Rh/C): Often exhibits good selectivity for the hydrogenation of aromatic rings under milder conditions compared to other catalysts.

  • Nickel-Molybdenum (Ni-Mo) catalysts: These are also used for the selective hydrogenation of naphthalene.[4]

  • Platinum-based catalysts: While active, they can sometimes lead to over-reduction if conditions are not carefully controlled.

Q3: How do reaction conditions influence the selectivity of the hydrogenation?

Reaction parameters play a crucial role in preventing over-reduction:

  • Temperature: Higher temperatures generally increase the reaction rate but can also favor over-hydrogenation. It is crucial to find an optimal temperature that allows for a reasonable reaction time without sacrificing selectivity.

  • Hydrogen Pressure: Elevated hydrogen pressure increases the rate of hydrogenation and the likelihood of over-reduction. Using lower to moderate pressures is often key to achieving selectivity.

  • Solvent: The choice of solvent can influence the solubility of the substrate and hydrogen, as well as the catalyst's activity and selectivity. Common solvents include alcohols (ethanol, methanol) and acetic acid. Acetic acid can sometimes enhance the rate of aromatic ring reduction.[5]

  • Catalyst Loading: Using a lower catalyst loading can help to slow down the reaction and improve selectivity, although this may lead to longer reaction times.

Q4: Can the carboxylic acid group of 2-naphthoic acid interfere with the hydrogenation?

Yes, the carboxylic acid group can influence the reaction. It can affect the adsorption of the molecule onto the catalyst surface. However, catalytic hydrogenation is generally compatible with carboxylic acid functional groups. In some cases, the acidity of the molecule might necessitate the use of specific solvents or basic additives to achieve optimal results.

Troubleshooting Guide: Over-reduction in 2-Naphthoic Acid Hydrogenation

This guide provides a structured approach to troubleshoot and resolve issues of over-reduction, leading to the formation of decalin-2-carboxylic acid as a major byproduct.

Issue Potential Cause(s) Suggested Solution(s)
High percentage of decalin-2-carboxylic acid in the product mixture. 1. Catalyst is too active: The chosen catalyst (e.g., highly active Raney Nickel or high-loading Pd/C) may be too aggressive under the current conditions. 2. Reaction temperature is too high: Elevated temperatures accelerate the hydrogenation of the second aromatic ring. 3. Hydrogen pressure is too high: High H₂ pressure drives the reaction towards complete saturation. 4. Prolonged reaction time: Leaving the reaction to run for an extended period after the formation of the desired tetralin derivative can lead to further reduction.1. Change or modify the catalyst: * Switch to a less active catalyst (e.g., from Raney Ni to Pd/C or Rh/C). * Use a lower loading of the catalyst (e.g., 5% Pd/C instead of 10% Pd/C). * Consider using a "poisoned" or modified catalyst to temper its activity. 2. Lower the reaction temperature: Start with a lower temperature (e.g., room temperature to 50°C) and monitor the reaction progress. 3. Reduce the hydrogen pressure: Use a lower pressure (e.g., 1-5 atm or a hydrogen balloon) instead of a high-pressure autoclave. 4. Monitor the reaction closely: Use techniques like TLC, GC, or HPLC to track the disappearance of the starting material and the formation of the product. Stop the reaction once the desired conversion is achieved.
Reaction is very fast and difficult to control. Highly active catalyst and/or harsh reaction conditions. * Reduce the catalyst loading. * Lower the temperature and/or pressure. * Consider a less reactive solvent.
Inconsistent results between batches. 1. Inconsistent catalyst activity: The activity of catalysts, especially Raney Nickel, can vary between batches. 2. Purity of starting material and solvent: Impurities can affect catalyst performance. 3. Variations in reaction setup and procedure. 1. Standardize catalyst handling and use: If preparing Raney Nickel in-house, follow the preparation procedure meticulously. For commercial catalysts, use the same supplier and batch if possible. 2. Ensure high purity of reagents: Use freshly distilled or high-purity solvents and ensure the 2-naphthoic acid is of high purity. 3. Maintain consistent experimental parameters: Carefully control temperature, pressure, stirring rate, and reaction time.

Data Presentation

The following tables summarize quantitative data for the hydrogenation of naphthalene and related compounds, providing a reference for selecting starting conditions for the hydrogenation of 2-naphthoic acid. Data specifically for 2-naphthoic acid is limited in the literature.

Table 1: Catalyst Performance in Naphthalene Hydrogenation

CatalystSupportTemperature (°C)H₂ Pressure (MPa)Naphthalene Conversion (%)Tetralin Selectivity (%)Reference
4%NiO-20%MoO₃γ-Al₂O₃200699.5699.43[4]
5% PdAl₂O₃2504>99Low (favors decalin)[6]
Ni-ZnAl₂O₃300486.1High[7]
Fe-Mo-3504~90~85[8]

Table 2: Influence of Reaction Conditions on Naphthalene Hydrogenation over NiMo/γ-Al₂O₃

Temperature (°C)H₂ Pressure (MPa)Naphthalene Conversion (%)Tetralin Selectivity (%)
250489>89
2804>95>90
3104>98>90

Data synthesized from a kinetic study on NiMo/γ-Al₂O₃.

Experimental Protocols

Protocol 1: General Procedure for Selective Hydrogenation using Pd/C

This is a general starting point that should be optimized for 2-naphthoic acid.

  • Reactor Setup: To a clean, dry hydrogenation vessel (e.g., a Parr shaker or a round-bottom flask equipped with a magnetic stir bar and a balloon inlet), add 2-naphthoic acid (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add 5% Palladium on carbon (Pd/C) (typically 5-10 wt% of the substrate).

  • Solvent Addition: Add a suitable solvent (e.g., ethanol, methanol, or acetic acid) to dissolve the 2-naphthoic acid. The concentration should be appropriate to ensure good mixing.

  • Hydrogenation:

    • Seal the vessel.

    • Purge the system with hydrogen gas several times to remove the inert atmosphere.

    • Pressurize the vessel with hydrogen to the desired pressure (start with 1-5 atm) or fill a balloon with hydrogen and attach it to the flask.

    • Begin vigorous stirring.

    • Maintain the desired temperature (start at room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots (if safe to do so) and analyzing them by TLC, GC, or HPLC.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to isolate the this compound.

Protocol 2: Hydrogenation of β-Naphthoic Acid using Raney Nickel Alloy (Adapted from a patented procedure)

This protocol is based on a described method for a closely related compound and may require significant optimization.

  • Preparation of Reactant Solution: Dissolve 10 grams of 2-naphthoic acid in 300 mL of 10% aqueous sodium hydroxide (B78521) solution in a flask equipped with a stirrer, a heating mantle, and a condenser.

  • Addition of Raney Alloy: While stirring and heating the solution, gradually add 30 grams of Raney's nickel-aluminum alloy over a period of 1-2 hours. The reaction of the alloy with the sodium hydroxide solution will generate hydrogen in situ.

  • Reaction: After the addition of the alloy is complete, continue heating and stirring the mixture for an additional 1-2 hours.

  • Catalyst Removal: Cool the reaction mixture and filter to remove the nickel residue.

  • Product Isolation:

    • Acidify the alkaline filtrate with concentrated HCl until it is acidic to Congo red paper.

    • Cool the solution to precipitate the crude this compound.

    • For further purification, the precipitate can be dissolved in a sodium carbonate solution, filtered, and then re-precipitated by acidification.

  • Purification: The crude product can be recrystallized from a suitable solvent such as aqueous methanol.

Visualizations

The following diagrams illustrate the key processes involved in the hydrogenation of 2-naphthoic acid.

Reaction_Pathway 2-Naphthoic_Acid 2-Naphthoic Acid Tetralin_Acid This compound (Desired Product) 2-Naphthoic_Acid->Tetralin_Acid + 2H₂ (Selective Hydrogenation) Decalin_Acid Decalin-2-carboxylic Acid (Over-reduction Product) Tetralin_Acid->Decalin_Acid + 3H₂ (Over-reduction)

Caption: Reaction pathway for the hydrogenation of 2-naphthoic acid.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Reactor Setup Add_Substrate Add 2-Naphthoic Acid Setup->Add_Substrate Add_Catalyst Add Catalyst (e.g., Pd/C) Add_Substrate->Add_Catalyst Add_Solvent Add Solvent Add_Catalyst->Add_Solvent Purge Purge with H₂ Add_Solvent->Purge Pressurize Pressurize/Add H₂ Balloon Purge->Pressurize Stir_Heat Stir and Heat (if necessary) Pressurize->Stir_Heat Monitor Monitor Reaction Progress Stir_Heat->Monitor Vent Vent H₂ and Purge with Inert Gas Monitor->Vent Filter Filter to Remove Catalyst Vent->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product Concentrate->Purify

Caption: General experimental workflow for catalytic hydrogenation.

Troubleshooting_Tree Start Over-reduction Observed? Reduce_Pressure Lower H₂ Pressure Start->Reduce_Pressure Yes End Selective Hydrogenation Achieved Start->End No Reduce_Temp Lower Reaction Temperature Reduce_Pressure->Reduce_Temp Change_Catalyst Switch to a Less Active Catalyst Reduce_Temp->Change_Catalyst Monitor_Time Monitor Reaction and Reduce Time Change_Catalyst->Monitor_Time Monitor_Time->End

Caption: Troubleshooting decision tree for over-reduction.

References

Validation & Comparative

A Comparative Guide to 5,6,7,8-Tetrahydro-2-naphthoic Acid and Other Tetralin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The tetralin (1,2,3,4-tetrahydronaphthalene) scaffold is a recurring motif in a multitude of biologically active compounds, ranging from synthetic pharmaceuticals to natural products. This guide provides a comparative analysis of 5,6,7,8-tetrahydro-2-naphthoic acid against other notable tetralin derivatives, with a particular focus on the potent retinoic acid receptor agonist, Tamibarotene. This comparison aims to highlight the diverse pharmacological profiles emerging from the versatile tetralin core structure for researchers, scientists, and professionals in drug development.

This compound: A Versatile Intermediate

This compound is a synthetic intermediate utilized in the synthesis of more complex molecules.[1][2][3] While its primary role is in chemical synthesis, some studies have suggested potential, albeit not extensively quantified, biological activities. Research indicates it may possess antimicrobial properties, with activity reported against various bacterial strains, and antioxidant capabilities, suggested by its potential for free radical scavenging.[4] Furthermore, this compound is a known metabolite in the anaerobic degradation of naphthalene, highlighting its relevance in biochemical pathways.[5][6]

Tetralin Derivatives in Drug Discovery

The tetralin structure is a key component in numerous approved drugs and clinical candidates. Its rigid, partially saturated bicyclic system allows for the precise spatial orientation of functional groups, which is crucial for selective interactions with biological targets. Modifications to the tetralin core have led to the development of compounds with a wide array of therapeutic applications, including anticancer, antidepressant, and antifungal agents.

Comparative Analysis: Focus on Tamibarotene

For a detailed and data-supported comparison, we will examine Tamibarotene (Am80), a synthetic retinoid and a prominent tetralin derivative. Tamibarotene is a specific agonist for the retinoic acid receptor alpha (RARα) and beta (RARβ), and it has demonstrated significantly greater potency in inducing cell differentiation and apoptosis in cancer cell lines compared to all-trans retinoic acid (ATRA).[7][8][9]

Quantitative Biological Data

The following table summarizes the in vitro anticancer activity of Tamibarotene against various human cancer cell lines.

CompoundCell LineAssayEndpointValueReference
Tamibarotene (Am80) A549 (Lung Carcinoma)Cell ViabilityIC50 (6 days)49.1 ± 8.1 µM[7][8]
HL-60 (Promyelocytic Leukemia)Cell Differentiation (NBT reduction)ED507.9 x 10⁻¹⁰ M[10]
HL-60 (Promyelocytic Leukemia)AntiproliferativeIC5015.6 µM[11]
K562 (Chronic Myelogenous Leukemia)AntiproliferativeIC5039.2 µM[11]
786-O (Renal Cell Adenocarcinoma)AntiproliferativeIC5064.2 µM[11]
HT-29 (Colorectal Adenocarcinoma)AntiproliferativeIC5054.1 µM[11]
MCF-7 (Breast Adenocarcinoma)AntiproliferativeIC5041.6 µM[11]
PC-3 (Prostate Adenocarcinoma)AntiproliferativeIC5066.7 µM[11]
all-trans Retinoic Acid (ATRA) A549 (Lung Carcinoma)Cell ViabilityIC50 (6 days)92.3 ± 8.0 µM[7][8]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown on an appropriate agar (B569324) medium. Colonies are then suspended in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12] This suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the final desired inoculum density.

  • Preparation of Microdilution Plates: The test compound is serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.[13]

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by the absence of turbidity.[12][14]

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared. For the assay, a working solution is made by diluting the stock solution to an absorbance of approximately 1.0 at 517 nm.

  • Assay Procedure: Different concentrations of the test compound are added to the DPPH working solution. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation of IC50: The percentage of radical scavenging activity is calculated for each concentration of the test compound. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity against concentration.[15][16][17]

Cell Viability and RAR Agonist Activity Assays
  • Cell Culture: Human cancer cell lines (e.g., A549, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo): Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration. A reagent such as MTT or CellTiter-Glo is then added, which is converted into a colored product or generates a luminescent signal in viable cells. The absorbance or luminescence is measured to determine the percentage of viable cells relative to an untreated control. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.[7]

  • Retinoic Acid Receptor (RAR) Activation Assay: This assay typically involves a reporter gene system. Cells are co-transfected with an expression vector for a specific RAR isotype (e.g., RARα) and a reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE). The transfected cells are then treated with the test compounds. The activation of the RAR by an agonist leads to the expression of luciferase. The luminescence produced by the luciferase activity is measured, and the EC50 value (the concentration that produces 50% of the maximal response) is determined.[18]

Visualizations

Comparative Structures of Tetralin Derivatives cluster_0 This compound cluster_1 Tamibarotene (Am80) THNA THNA Tamibarotene Tamibarotene

Caption: Chemical structures of this compound and Tamibarotene.

Signaling Pathway of RAR Agonists RAR_Agonist RAR Agonist (e.g., Tamibarotene) RAR_RXR RAR/RXR Heterodimer RAR_Agonist->RAR_RXR Binds to RARE Retinoic Acid Response Element (RARE) in DNA RAR_RXR->RARE Binds to Coactivators Recruitment of Coactivators RARE->Coactivators Transcription Gene Transcription Coactivators->Transcription Initiates Cell_Effects Cell Differentiation, Apoptosis, Growth Arrest Transcription->Cell_Effects Leads to

Caption: Simplified signaling pathway of retinoic acid receptor (RAR) agonists.

General Workflow for Biological Activity Screening Compound_Library Tetralin Derivative Library Primary_Screening Primary Screening (e.g., Cell Viability Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Target-based, Mechanism of Action) Hit_Identification->Secondary_Assays Active Compounds Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: A conceptual workflow for the screening and development of tetralin derivatives.

Conclusion

This comparative guide illustrates the remarkable versatility of the tetralin scaffold in medicinal chemistry. This compound serves as a fundamental building block with potential but largely uncharacterized biological activities. In stark contrast, strategic modifications to the tetralin core, as seen in Tamibarotene, can yield highly potent and selective drug candidates with well-defined mechanisms of action. The substantial difference in the biological profiles of these two molecules underscores the critical role of structure-activity relationships in drug design and highlights the vast therapeutic potential that can be unlocked from the tetralin framework. Further quantitative investigation into the biological effects of this compound and its simple derivatives could provide valuable insights for the future development of novel therapeutic agents.

References

A Comparative Guide to the Biological Activities of 5,6,7,8-Tetrahydro-2-naphthoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5,6,7,8-Tetrahydro-2-naphthoic acid serves as a crucial synthetic intermediate in the development of a diverse range of biologically active compounds.[1][2][3] While the parent molecule itself is not extensively characterized for its biological effects, its structural scaffold has given rise to potent analogs targeting significant pathways in cellular function and disease. This guide provides a comparative analysis of the biological activities of these analogs, focusing on their roles as Retinoid X Receptor (RXR) agonists and microtubule targeting agents.

I. Retinoid X Receptor (RXR) Agonism

A prominent class of analogs derived from the 5,6,7,8-tetrahydronaphthalene scaffold are potent and selective agonists of the Retinoid X Receptor (RXR). RXRs are nuclear receptors that form heterodimers with other nuclear receptors to regulate gene transcription involved in various physiological processes.

One of the most well-known analogs is Bexarotene (4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid), an FDA-approved drug for the treatment of cutaneous T-cell lymphoma (CTCL).[4] Research has focused on developing novel RXR agonists with improved selectivity and reduced side effects compared to Bexarotene.[4][5][6]

Comparative Biological Data of RXR Agonist Analogs
CompoundTargetAssayEC50 / IC50Cell LineReference
Bexarotene (1)RXR AgonistRXR-RXR Mammalian-2-Hybrid (M2H)EC50: Varies by studyHuman cells[4]
Bexarotene AnalogRXR AgonistRXRE-controlled transcriptional systemVariesKMT2A-MLLT3 leukemia cells[4]
NEt-4IB AnalogRXR AgonistRXR-RXR Mammalian-2-Hybrid (M2H)VariesHuman cells[4]

Note: Specific EC50 and IC50 values for each analog are highly variable depending on the specific chemical modifications and the experimental conditions. The provided table is a general representation. For detailed quantitative data, please refer to the cited literature.

Experimental Protocols

RXR-RXR Mammalian-2-Hybrid (M2H) System:

This assay is used to assess the ability of a compound to induce RXR homodimerization, a key step in its activation. The protocol typically involves:

  • Cell Culture: Human cell lines are cultured under standard conditions.

  • Transfection: Cells are co-transfected with two plasmids: one encoding the RXR ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain, and another encoding the RXR LBD fused to the VP16 activation domain. A third plasmid containing a luciferase reporter gene under the control of a GAL4 upstream activating sequence is also co-transfected.

  • Compound Treatment: Transfected cells are treated with various concentrations of the test compounds.

  • Luciferase Assay: After an incubation period, cell lysates are prepared, and luciferase activity is measured. An increase in luciferase activity indicates ligand-induced dimerization and activation of RXR.

RXRE-controlled Transcriptional System:

This assay measures the transcriptional activity of RXR in response to a ligand.

  • Cell Culture: A suitable cell line (e.g., leukemia cells) is used.

  • Transfection: Cells are transfected with a reporter plasmid containing a luciferase gene driven by a promoter with multiple copies of the RXR response element (RXRE).

  • Compound Treatment: Cells are treated with the test compounds.

  • Gene Expression Analysis: The expression of RXR target genes can be quantified using methods like quantitative PCR (qPCR) to confirm the effect of the compounds on downstream signaling.

Signaling Pathway

RXR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RXR_Agonist RXR Agonist (e.g., Bexarotene) RXR_Agonist_entry Enters Cell RXR RXR RXR_Agonist->RXR Heterodimer RXR-Partner Heterodimer RXR->Heterodimer Partner_NR Partner Nuclear Receptor (e.g., RAR, LXR) Partner_NR->Heterodimer RXRE Retinoid X Response Element (on DNA) Heterodimer->RXRE Binds to Gene_Transcription Target Gene Transcription RXRE->Gene_Transcription Regulates

Caption: Simplified signaling pathway of RXR agonists.

II. Microtubule Targeting Agents

Another important class of analogs based on the 5,6,7,8-tetrahydro-benzo[7][8]thieno[2,3-d]pyrimidine scaffold has been shown to possess potent microtubule depolymerizing activity.[9][10] These compounds are being investigated as potential anti-cancer agents, as they can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.

Comparative Biological Data of Microtubule Targeting Analogs
CompoundTargetAssayIC50 / GI50Cell LineReference
Compound 4Microtubule DepolymerizationCell Proliferation AssayIC50 < 40 nMMDA-MB-435[9][10]
Compound 5Microtubule DepolymerizationCell Proliferation AssayIC50 < 40 nMMDA-MB-435[9][10]
Compound 7Microtubule DepolymerizationCell Proliferation AssayIC50 < 40 nMMDA-MB-435[9][10]
Lead Compound 1Microtubule DepolymerizationCell Proliferation AssayIC50 = 14.7 nMMDA-MB-435[9]

Note: The IC50 values represent the concentration of the compound that inhibits 50% of cell proliferation.

Experimental Protocols

Cell Proliferation Assay (MTT Assay):

This colorimetric assay is used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-435) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

Microtubule Depolymerization Assay:

This assay directly measures the effect of compounds on microtubule assembly.

  • Tubulin Polymerization: Purified tubulin is incubated with GTP and the test compounds at 37°C to induce polymerization.

  • Turbidity Measurement: The extent of microtubule polymerization is monitored by measuring the increase in turbidity at 340 nm over time.

  • Data Analysis: The concentration of the compound that inhibits microtubule polymerization by 50% (IC50) is determined.

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Optional) Synthesis Synthesis of 5,6,7,8-Tetrahydro-2-naphthoic acid analogs Cell_Culture Cancer Cell Line Culture (e.g., MDA-MB-435) Synthesis->Cell_Culture Microtubule_Assay Microtubule Depolymerization Assay Synthesis->Microtubule_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Cell_Culture->Proliferation_Assay Data_Analysis IC50/GI50 Determination Proliferation_Assay->Data_Analysis Microtubule_Assay->Data_Analysis Xenograft Murine Xenograft Model Data_Analysis->Xenograft Antitumor_Effect Evaluation of Antitumor Effects Xenograft->Antitumor_Effect

Caption: General experimental workflow for evaluating microtubule targeting agents.

Conclusion

The this compound scaffold has proven to be a versatile template for the design of potent and specific modulators of key biological targets. The development of analogs as RXR agonists and microtubule targeting agents highlights the significant potential of this chemical class in drug discovery, particularly in the areas of oncology and metabolic diseases. Further research into the structure-activity relationships of these analogs will continue to drive the development of novel therapeutics with improved efficacy and safety profiles.

References

A Comparative Guide to HPLC Purity Validation of 5,6,7,8-Tetrahydro-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of 5,6,7,8-Tetrahydro-2-naphthoic acid is a critical step to ensure the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose. This guide provides a comparative analysis of various HPLC methods for the purity validation of this compound, complete with experimental protocols and a discussion of potential impurities.

Comparison of HPLC Methods

The selection of an appropriate HPLC method is contingent on the specific requirements of the analysis, such as the desired resolution, sensitivity, and compatibility with mass spectrometry (MS). The most prevalent technique is Reversed-Phase HPLC, renowned for its robustness and wide applicability. However, alternative methods like Ion-Exchange and Mixed-Mode Chromatography offer unique selectivity for acidic compounds.

Method Stationary Phase (Column) Mobile Phase Principle of Separation Advantages Disadvantages
Reversed-Phase (RP) HPLC C18, C8, PhenylAcetonitrile (B52724)/Water with acid (e.g., Phosphoric Acid, Formic Acid)Partitioning based on hydrophobicity. The nonpolar stationary phase retains the analyte, which is eluted by a polar mobile phase.Robust, reproducible, wide range of column choices, MS-compatible with volatile acids (e.g., Formic Acid).[1]May have limited retention for very polar impurities.
Ion-Exchange Chromatography (IEC) Anion-exchange resin (e.g., quaternary ammonium (B1175870) functional groups)Aqueous buffer with varying ionic strength and/or pHElectrostatic interactions between the negatively charged analyte (carboxylate) and the positively charged stationary phase.Excellent for separating charged molecules and isomers.Can be sensitive to buffer composition and pH, potentially longer equilibration times.
Mixed-Mode Chromatography (MMC) Combines reversed-phase and ion-exchange functionalities (e.g., C18 with anion-exchange groups)Acetonitrile/Aqueous buffer with an ionic modifier (e.g., Ammonium Formate)Utilizes both hydrophobic and electrostatic interactions for enhanced selectivity.Offers unique selectivity and can resolve complex mixtures that are challenging for single-mode chromatography.Method development can be more complex.

Experimental Protocols

Detailed below are typical experimental protocols for the HPLC methods discussed. These should be considered as starting points and may require optimization for specific instrumentation and impurity profiles.

Reversed-Phase HPLC (RP-HPLC)

This method is a robust starting point for the purity analysis of this compound.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water.

    • Solvent B: Acetonitrile.

    • A gradient elution is often employed for optimal separation of impurities with varying polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

Ion-Exchange Chromatography (IEC)

This method provides an alternative selectivity based on the acidic nature of the analyte.

  • Instrumentation: Standard HPLC system with a UV or conductivity detector.

  • Column: Strong anion-exchange column.

  • Mobile Phase:

    • A gradient of increasing ionic strength is typically used for elution. For example, a gradient from a low concentration buffer (e.g., 20 mM Tris-HCl, pH 8.0) to a high concentration buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 254 nm or conductivity detection.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the initial low-concentration mobile phase.

Potential Impurities

A thorough purity validation requires consideration of potential impurities that may arise during the synthesis of this compound. Based on common synthetic routes, potential impurities could include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Intermediates: Compounds formed during the reaction that have not fully converted to the final product. For instance, if the synthesis involves the reduction of a naphthalene (B1677914) derivative, partially reduced species could be present.

  • By-products: Unwanted products from side reactions. In the synthesis of tetralin derivatives, isomers or products of over-reduction/oxidation can occur.

  • Reagents and Solvents: Residual chemicals used in the synthesis and purification process.

The chosen HPLC method should be capable of separating the main peak of this compound from all potential and known impurities. Method validation should include specificity studies, often by spiking the sample with known impurities, to demonstrate this separation capability.

Workflow and Data Analysis

The general workflow for HPLC purity validation and the logical relationship for method selection are illustrated in the diagrams below.

HPLC_Purity_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Reference Standard hplc_system HPLC System Setup prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system injection Inject Sample/Standard hplc_system->injection chrom_acq Chromatogram Acquisition injection->chrom_acq peak_integration Peak Integration chrom_acq->peak_integration purity_calc Purity Calculation (% Area) peak_integration->purity_calc report Generate Report purity_calc->report

General workflow for HPLC purity validation.

Method_Selection_Logic start Start: Need to Validate Purity rp_hplc Reversed-Phase HPLC (Robust & Versatile) start->rp_hplc check_separation Adequate Separation of Impurities? rp_hplc->check_separation optimize Optimize RP-HPLC Method (e.g., gradient, pH) check_separation->optimize No end Final Validated Method check_separation->end Yes iec_mmc Consider Ion-Exchange or Mixed-Mode HPLC iec_mmc->check_separation optimize->check_separation optimize->iec_mmc If optimization fails

Logical flow for HPLC method selection.

References

Spectroscopic Analysis for Structural Confirmation of 5,6,7,8-Tetrahydro-2-naphthoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of 5,6,7,8-Tetrahydro-2-naphthoic acid. By presenting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical resource for the unambiguous identification and characterization of this important synthetic intermediate. Comparisons with structurally related alternative compounds are included to highlight key differentiating spectral features.

Spectroscopic Data Comparison

The structural confirmation of this compound is achieved through the combined interpretation of data from various spectroscopic methods. The following tables summarize the key quantitative data for the target compound and its structural analogs.

¹H NMR Data

Table 1: ¹H NMR Chemical Shift (δ) Values (ppm)

CompoundAromatic ProtonsAliphatic Protons (C5, C8)Aliphatic Protons (C6, C7)Carboxylic Acid Proton
This compound 7.81-7.78 (m, 2H), 7.16-7.13 (d, 1H)2.82 (m, 4H)1.84-1.80 (m, 4H)~12-13 (broad s, expected)
2-Naphthoic acid7.50-8.70 (m, 7H)--~12-13 (broad s, expected)
5,6,7,8-Tetrahydro-2-naphthol6.92 (d, 1H), 6.59 (dd, 1H), 6.54 (d, 1H)2.69 (t, 4H)1.76 (m, 4H)-
Tetralin7.08 (m, 4H)2.77 (t, 4H)1.78 (m, 4H)-

Note: Data for this compound is based on reported synthesis data. The carboxylic acid proton is often not observed due to exchange with deuterated solvents.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shift (δ) Values (ppm)

CompoundAromatic CarbonsAliphatic CarbonsCarboxylic Carbon
This compound (Predicted) ~125-145 (6 signals)~22-30 (2 signals)~170-180
2-Naphthoic acid125.4, 126.0, 126.7, 128.1, 128.2, 129.1, 130.3, 131.1, 133.4, 133.9-169.1
5,6,7,8-Tetrahydro-2-naphthol112.9, 115.3, 129.7, 130.3, 137.9, 153.423.2, 23.3, 29.3, 29.5-
Tetralin125.8, 129.2, 136.923.3, 29.6-

Note: Predicted values for this compound are based on the analysis of structurally similar compounds.

IR Spectroscopy Data

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundC-H (Aromatic)C-H (Aliphatic)C=O (Carboxylic Acid)O-H (Carboxylic Acid)C=C (Aromatic)
This compound (Expected) ~3100-3000~2950-2850~1700-1680~3300-2500 (broad)~1600, ~1475
2-Naphthoic acid~3100-3000-~1680~3200-2500 (broad)~1620, ~1465
5,6,7,8-Tetrahydro-2-naphthol~3050~2930, ~2860-~3600-3200 (broad)~1610, ~1500
Tetralin~3060, ~3020~2930, ~2860--~1490, ~1450
Mass Spectrometry Data

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound (as Methyl Ester) 190159 (M-OCH₃), 131 (M-COOCH₃)
2-Naphthoic acid172155 (M-OH), 127 (M-COOH)
5,6,7,8-Tetrahydro-2-naphthol148120, 107
Tetralin132104, 91

Note: Mass spectral data for this compound is reported for its methyl ester derivative.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and a 30-degree pulse angle.

    • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A wider spectral width (e.g., 220 ppm) and a longer acquisition time with a greater number of scans are typically required.

    • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

    • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

    • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Data Processing: Perform a background subtraction using the spectrum of the clean ATR crystal.

Mass Spectrometry (MS)
  • Electron Ionization Mass Spectrometry (EI-MS):

    • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).

    • Instrumentation: Employ a mass spectrometer with an electron ionization source.

    • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400). The standard electron energy for EI is 70 eV.

    • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Visualization of Analytical Workflow and Structural Confirmation

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between the data and the confirmed structure.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition cluster_interpretation Data Interpretation & Structural Confirmation Sample 5,6,7,8-Tetrahydro- 2-naphthoic acid Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratios & Fragmentation Patterns MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation Confirmed_Structure Confirmed Structure: 5,6,7,8-Tetrahydro- 2-naphthoic acid Structure_Elucidation->Confirmed_Structure Structural_Confirmation_Logic cluster_evidence Spectroscopic Evidence cluster_structure Structural Features H_NMR ¹H NMR: Aromatic (3H) & Aliphatic (8H) signals Aromatic_Ring Disubstituted Aromatic Ring H_NMR->Aromatic_Ring Sat_Ring Saturated Six-membered Ring H_NMR->Sat_Ring C_NMR ¹³C NMR: Aromatic (6C), Aliphatic (4C), & Carboxyl (1C) signals C_NMR->Aromatic_Ring C_NMR->Sat_Ring COOH_Group Carboxylic Acid Functional Group C_NMR->COOH_Group IR_Spec IR: C=O stretch (~1700 cm⁻¹) O-H stretch (broad) IR_Spec->COOH_Group Mass_Spec MS: Molecular Ion Peak (or derivative) Molecular_Formula Molecular Formula: C₁₁H₁₂O₂ Mass_Spec->Molecular_Formula Confirmed_Structure Confirmed Structure: 5,6,7,8-Tetrahydro- 2-naphthoic acid Aromatic_Ring->Confirmed_Structure Sat_Ring->Confirmed_Structure COOH_Group->Confirmed_Structure Molecular_Formula->Confirmed_Structure

References

comparative study of different synthetic routes to 5,6,7,8-Tetrahydro-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5,6,7,8-Tetrahydro-2-naphthoic acid is a valuable intermediate in pharmaceutical synthesis.[1][2][3] This guide provides a comparative analysis of various synthetic routes to this compound, offering an objective look at their methodologies, yields, and reaction conditions. The information presented is intended to assist researchers in selecting the most suitable pathway for their specific needs, considering factors such as precursor availability, scalability, and overall efficiency.

Comparative Analysis of Synthetic Pathways

The synthesis of this compound can be approached through several distinct chemical transformations. Below is a summary of the most common methods, with their key parameters presented for direct comparison.

ParameterRoute 1: Hydrolysis of Ethyl EsterRoute 2: Grignard Carboxylation & ReductionRoute 3: Catalytic Hydrogenation of 2-Naphthoic Acid
Starting Material Ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate2-Bromonaphthalene (B93597)2-Naphthoic Acid
Key Reagents Sodium Hydroxide, Hydrochloric AcidMagnesium, Carbon Dioxide, Reducing Agent (e.g., H₂/Pd)Hydrogen Gas, Catalyst (e.g., Pd/C)
Number of Steps 121
Reported Yield ~95%[4]Variable, dependent on both stepsHigh (typically)
Reaction Conditions 60°C, 20 hours[4]Grignard: Low temp (-7°C to -2°C)[5]; Reduction: VariableHigh pressure, variable temperature
Advantages High yield, straightforward procedure.Utilizes readily available starting materials.Direct, atom-economical.
Disadvantages Requires synthesis of the starting ester.Multi-step process, potential for side reactions.Requires specialized high-pressure equipment.

Experimental Protocols

Route 1: Hydrolysis of Ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate

This method is a high-yield, one-step procedure for the synthesis of this compound from its corresponding ethyl ester.

Materials:

  • Ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate

  • Tetrahydrofuran (THF)

  • 1N Sodium Hydroxide (NaOH) solution

  • Diethyl ether

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 10% Hydrochloric Acid (HCl)

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • A solution of ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate (5.6 g) in THF (70 mL) is treated with a 1N aqueous NaOH solution (80 mL).[4]

  • The resulting mixture is heated to 60°C for 20 hours.[4]

  • After cooling, the mixture is diluted with diethyl ether.

  • The mixture is extracted twice with a saturated aqueous NaHCO₃ solution.[4]

  • The aqueous layer is acidified to a pH of 3-5 with 10% HCl.[4]

  • The aqueous layer is then extracted with diethyl ether.

  • The combined diethyl ether layers are dried over Na₂SO₄, filtered, and concentrated to yield the product.[4]

Route 2: Grignard Carboxylation of 2-Bromonaphthalene and Subsequent Reduction

This two-step route involves the formation of 2-naphthoic acid via a Grignard reaction, followed by the reduction of the aromatic system.

Step 1: Synthesis of 2-Naphthoic Acid via Grignard Reaction (Adapted from a similar procedure for α-naphthoic acid[5])

Materials:

  • 2-Bromonaphthalene

  • Magnesium turnings

  • Anhydrous ether

  • Dry benzene (B151609)

  • Dry carbon dioxide (CO₂)

  • 50% Sulfuric acid

  • Toluene

Procedure:

  • Activate magnesium turnings in anhydrous ether with a small amount of 2-bromonaphthalene.

  • Add a solution of 2-bromonaphthalene in anhydrous ether at a rate that maintains a vigorous reaction.

  • After the addition is complete, reflux the mixture for 30 minutes.

  • Dissolve the resulting Grignard reagent in dry benzene and cool the mixture to -7°C.

  • Introduce dry carbon dioxide gas while maintaining the temperature below -2°C.

  • After the reaction is complete, add ice and water, followed by 50% sulfuric acid to acidify the mixture.

  • Collect the crude 2-naphthoic acid by filtration, wash, and dry.

  • Recrystallize the crude product from hot toluene.

Step 2: Reduction of 2-Naphthoic Acid

The reduction of 2-naphthoic acid to this compound can be achieved through catalytic hydrogenation. This typically involves reacting the 2-naphthoic acid with hydrogen gas in the presence of a catalyst such as Palladium on carbon (Pd/C) in a high-pressure reactor. The specific conditions (pressure, temperature, and solvent) would need to be optimized for this particular substrate.

Route 3: Direct Catalytic Hydrogenation of 2-Naphthoic Acid

This route is a more direct approach, though it requires specialized equipment for handling hydrogen gas at high pressures.

Materials:

  • 2-Naphthoic Acid

  • Palladium on carbon (Pd/C) catalyst (e.g., 5 wt%)

  • Solvent (e.g., ethanol, acetic acid)

  • Hydrogen gas

Procedure:

  • In a high-pressure reactor, combine 2-naphthoic acid and the Pd/C catalyst in a suitable solvent.

  • Purge the reactor with hydrogen gas multiple times.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm or higher).

  • Heat the reaction mixture to the desired temperature and stir until the reaction is complete (monitored by hydrogen uptake or TLC).

  • After cooling and depressurizing the reactor, filter the mixture to remove the catalyst.

  • Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Route1 start Ethyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate reagents NaOH, H₂O, THF Then HCl start->reagents product This compound reagents->product

Caption: Synthetic workflow for Route 1: Hydrolysis.

Route2 start 2-Bromonaphthalene step1_reagents 1. Mg, Ether 2. CO₂ 3. H₃O⁺ start->step1_reagents intermediate 2-Naphthoic Acid step1_reagents->intermediate step2_reagents H₂, Pd/C intermediate->step2_reagents product This compound step2_reagents->product

Caption: Synthetic workflow for Route 2: Grignard Carboxylation and Reduction.

Route3 start 2-Naphthoic Acid reagents H₂, Pd/C start->reagents product This compound reagents->product

Caption: Synthetic workflow for Route 3: Direct Catalytic Hydrogenation.

Conclusion

The choice of synthetic route to this compound will ultimately depend on the specific requirements of the researcher and the available resources. For a high-yield, straightforward final step, the hydrolysis of the corresponding ethyl ester is an excellent option, provided the starting material is accessible. The Grignard carboxylation route offers flexibility with common starting materials but involves multiple steps. Direct catalytic hydrogenation is the most atom-economical approach but necessitates specialized high-pressure equipment. This guide provides the necessary data and protocols to make an informed decision based on these trade-offs.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of 5,6,7,8-Tetrahydro-2-naphthoic acid and a range of related carboxylic acids. While this compound is primarily recognized as a synthetic intermediate in pharmaceutical research, its structural backbone, the tetralin and naphthalene (B1677914) carboxylic acid scaffold, is pivotal in the development of compounds with significant biological activities.[1][2][3] This guide will delve into the antimicrobial, antioxidant, and Retinoid X Receptor (RXR) modulating properties of its derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Overview of Bioactivities

The core structure of this compound is a versatile pharmacophore. Modifications to this structure have led to the discovery of potent modulators of various biological targets. The primary areas of bioactivity for derivatives of this and related naphthoic acids include antimicrobial, antioxidant, and Retinoid Acid Receptor (RAR) modulating activities.

Comparative Bioactivity Data

The following tables summarize the quantitative bioactivity data for various derivatives of naphthoic and tetralin carboxylic acids. It is important to note the absence of extensive public data on the specific bioactivities of this compound itself, underscoring its role as a foundational structure for further chemical exploration.

Antimicrobial Activity

Derivatives of naphthoic acid have shown promising activity against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial membranes.

Table 1: Antimicrobial Activity of Naphthoic Acid Derivatives

Compound/DerivativeTarget Organism(s)Bioactivity (MIC, µg/mL)Reference
Lanthanum complex of 3-hydroxy-2-naphthoic acidEscherichia coli62.5[4]
Lanthanum complex of 1-hydroxy-2-naphthoic acidEscherichia coli62.5[4]
Lanthanum complex of 2-hydroxy-1-naphthoic acidEscherichia coli62.5[4]
2-Hydroxymethyl-1-naphthol diacetate (TAC)Enterobacter cloacae 233550.1-0.4 µM[5]
2-Hydroxymethyl-1-naphthol diacetate (TAC)Klebsiella pneumoniae 138830.1-0.4 µM[5]
2-Hydroxymethyl-1-naphthol diacetate (TAC)Proteus vulgaris 133150.1-0.4 µM[5]
2-Hydroxymethyl-1-naphthol diacetate (TAC)Pseudomonas aeruginosa 278530.1-0.4 µM[5]
2-Hydroxymethyl-1-naphthol diacetate (TAC)Candida spp., Trichosporon beigelli, Rhodotorula spp.0.1-0.4 µM[5]
Naphtho[4][6][7]triazol-thiadiazin derivatives (4a-4g)Staphylococcal and Candida infectionsPromising activity[8]
2-octanoylbenzohydroquinoneCandida krusei, Rhizopus oryzae2-4[9]

MIC: Minimum Inhibitory Concentration

Antioxidant Activity

The antioxidant properties of naphthoquinone and naphthol derivatives are attributed to their ability to scavenge free radicals.

Table 2: Antioxidant Activity of Naphthoic and Naphthol Derivatives

Compound/DerivativeAssayBioactivityReference
1-Organoselanyl-naphthalen-2-olsDPPH radical scavengingActive[10]
1-Organoselanyl-naphthalen-2-olsABTS•+ radical scavengingActive[10]
Naphthoquinone derivatives with hydroxyl groupsSuperoxide scavengingModerate to good activity[11]
2-octanoylbenzohydroquinoneFRAP, ABTS, DPPHModerate activity[9]

DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); FRAP: Ferric Reducing Antioxidant Power

Retinoic Acid Receptor (RAR) Modulation

The tetralin and naphthoic acid framework is a key feature in many synthetic retinoids that modulate the activity of Retinoic Acid Receptors (RARs), which are crucial in cell differentiation, proliferation, and apoptosis.[12]

Table 3: Retinoic Acid Receptor (RAR) Modulating Activity of Tetralin and Naphthoic Acid Derivatives

Compound/DerivativeTargetBioactivity (IC50 or Kᵢ, nM)Activity TypeReference
2-Biphenylmethyl-6-hydroxytetralone (16a)Liver microsomal retinoic acid metabolizing enzymesIC50 = 500Inhibitor[7]
2-Biphenylmethyl-6-hydroxytetralone (16b)Liver microsomal retinoic acid metabolizing enzymesIC50 = 800Inhibitor[7]
2-(4-Hydroxybenzyl)-6-methoxytetralone (5)MCF-7 CYP26A1 cell assayIC50 = 7000Inhibitor[7]
2-Benzylidene-6-methoxytetralone (6)MCF-7 CYP26A1 cell assayIC50 = 5000Inhibitor[7]

IC50: Half-maximal inhibitory concentration; Kᵢ: Inhibitory constant

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of bioactivity data. Below are representative protocols for the key assays mentioned.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Stock Solution: The test compound is dissolved in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: The stock solution is serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the target microorganism (e.g., 0.5 McFarland standard) is prepared and diluted to the final desired concentration.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

  • Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific absorbance at a particular wavelength (e.g., ~517 nm).

  • Sample Preparation: The test compound is dissolved and serially diluted to various concentrations.

  • Reaction: The test compound dilutions are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample solutions to that of a control (DPPH solution without the sample). The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

RAR Activity: Luciferase Reporter Assay

This cell-based assay is used to determine if a compound can activate or inhibit the transcriptional activity of a specific Retinoic Acid Receptor isoform.

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T or COS-7) is cultured. The cells are then co-transfected with two plasmids: one expressing the RAR of interest (e.g., RARα, RARβ, or RARγ) and a reporter plasmid containing a luciferase gene under the control of a Retinoic Acid Response Element (RARE).

  • Compound Treatment: After transfection, the cells are treated with various concentrations of the test compound.

  • Incubation: The cells are incubated for a sufficient period to allow for receptor activation and luciferase expression (e.g., 24 hours).

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The results are then plotted to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Bioactivity Screening cluster_analysis Data Analysis & SAR Start This compound (Core Structure) Derivatization Chemical Modification Start->Derivatization Purification Purification & Characterization Derivatization->Purification Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Purification->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Purification->Antioxidant RAR_Modulation RAR Modulation Assays (e.g., Luciferase Reporter) Purification->RAR_Modulation Data_Analysis Quantitative Analysis (MIC, IC50, EC50) Antimicrobial->Data_Analysis Antioxidant->Data_Analysis RAR_Modulation->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

Caption: General workflow for the synthesis, screening, and analysis of bioactive compounds derived from a core chemical scaffold.

RAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Retinoid Ligand (e.g., ATRA, Synthetic Analog) Cell_Membrane RAR_RXR RAR/RXR Heterodimer Ligand->RAR_RXR Activates CoA Co-activator RAR_RXR->CoA Recruits (Ligand Bound) RARE Retinoic Acid Response Element (RARE) on DNA RAR_RXR->RARE Binds CoR Co-repressor CoR->RAR_RXR CoA->RARE Initiates Transcription Transcription Gene Transcription RARE->Transcription Biological_Response Biological Response (Differentiation, Apoptosis, etc.) Transcription->Biological_Response

Caption: Simplified signaling pathway of Retinoic Acid Receptors (RARs).

Conclusion

While this compound serves as a valuable starting material, the true potential for bioactivity lies in its derivatives. The tetralin and naphthalene carboxylic acid scaffolds are privileged structures in medicinal chemistry, giving rise to compounds with significant antimicrobial, antioxidant, and potent RAR-modulating properties. The structure-activity relationship studies on these derivatives continue to provide insights for the design of novel therapeutic agents. Future research could focus on exploring the untapped potential of this compound itself and its simpler derivatives to uncover novel biological functions.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 5,6,7,8-Tetrahydro-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel chemical entities is paramount. This guide provides a comparative overview of analytical methods for the determination of 5,6,7,8-Tetrahydro-2-naphthoic acid, with a focus on the principles of cross-validation to ensure consistency and accuracy across different analytical techniques. While specific cross-validation data for this compound is not extensively published, this document outlines a comparison between two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The presented data is representative of typical performance characteristics for these methods. General principles of bioanalytical method validation are outlined in guidelines from regulatory bodies like the EMA and FDA.[1][2][3][4]

Cross-validation is essential when two or more bioanalytical methods are used to generate data within the same study or across different studies.[5][6][7] The acceptance criteria for cross-validation ensure that the results obtained from different methods are comparable.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the key performance parameters for the analysis of this compound using HPLC-UV and LC-MS/MS. These parameters are crucial for selecting the appropriate method based on the specific requirements of a study, such as the need for high sensitivity or a wide dynamic range.

Table 1: Comparison of Method Performance Characteristics

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.995> 0.998
Range 50 - 5000 ng/mL0.5 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 50 ng/mL0.5 ng/mL
Accuracy (% Bias) Within ± 15%Within ± 15%
Precision (% CV) < 15%< 15%
Selectivity Good, potential for interferenceExcellent, high specificity
Matrix Effect Not applicablePotential for ion suppression/enhancement
Throughput ModerateHigh

Table 2: Cross-Validation Acceptance Criteria

ParameterAcceptance Criteria
Mean accuracy of QC samples Within ± 20% of the nominal concentration
Precision of replicate QC samples ≤ 20% CV
Incurred Sample Reanalysis (ISR) At least 67% of repeats within ± 20% of the original value

Experimental Protocols

A detailed experimental protocol for a representative analytical method is crucial for reproducibility. Below are hypothetical, yet typical, methods that could be developed and validated for the quantification of this compound in a biological matrix such as human plasma.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is based on a reverse-phase HPLC separation with UV detection, suitable for routine analysis where high sensitivity is not the primary requirement.[8]

1. Sample Preparation

  • To 200 µL of human plasma, add 600 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (50:50, v/v) with 0.1% phosphoric acid.[8]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 230 nm.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it suitable for studies requiring the detection of low concentrations of the analyte.[9][10]

1. Sample Preparation

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of the analyte).

  • Vortex for 1 minute to precipitate proteins.[11]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[11]

  • Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[11]

  • Reconstitute the residue in 100 µL of the mobile phase.[11]

2. Liquid Chromatography Conditions

  • HPLC System: A standard UPLC or HPLC system.[11]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[11]

  • Mobile Phase A: 0.1% formic acid in water.[11]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[11]

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.[11]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (to be determined during method development).

    • Internal Standard: Precursor ion > Product ion (to be determined during method development).

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the cross-validation of analytical methods for this compound.

G cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., LC-MS/MS) cluster_2 Cross-Validation A_prep Sample Preparation A_analysis Chromatographic Analysis A_prep->A_analysis A_data Data Processing A_analysis->A_data compare Compare Results A_data->compare B_prep Sample Preparation B_analysis Chromatographic Analysis B_prep->B_analysis B_data Data Processing B_analysis->B_data B_data->compare criteria Acceptance Criteria Met? compare->criteria pass Methods are Interchangeable criteria->pass Yes fail Investigate Discrepancy criteria->fail No

Caption: Workflow for the cross-validation of two analytical methods.

G cluster_hplc HPLC-UV Method cluster_lcms LC-MS/MS Method Analyte 5,6,7,8-Tetrahydro- 2-naphthoic acid in Plasma hplc_prep Protein Precipitation Analyte->hplc_prep lcms_prep Protein Precipitation with Internal Standard Analyte->lcms_prep hplc_sep Isocratic C18 Separation hplc_prep->hplc_sep hplc_det UV Detection (230 nm) hplc_sep->hplc_det hplc_quant External Standard Quantification hplc_det->hplc_quant lcms_sep Gradient C18 Separation lcms_prep->lcms_sep lcms_det MRM Detection lcms_sep->lcms_det lcms_quant Internal Standard Quantification lcms_det->lcms_quant

References

literature review of 5,6,7,8-Tetrahydro-2-naphthoic acid applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the applications of 5,6,7,8-tetrahydro-2-naphthoic acid and its derivatives reveals its pivotal role as a versatile scaffold in medicinal chemistry. While the parent compound is primarily a synthetic intermediate, its structural motif is central to the development of a diverse range of biologically active molecules, from anticancer agents to receptor modulators.

This guide provides a comparative analysis of the performance of various derivatives of this compound and structurally related compounds, supported by experimental data from peer-reviewed literature. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their own research endeavors.

Microtubule Targeting Agents for Cancer Therapy

Derivatives of the 5,6,7,8-tetrahydro-benzo[1][2]thieno[2,3-d]pyrimidine scaffold, which incorporates the tetralin moiety, have shown significant promise as microtubule targeting agents. These compounds interfere with the dynamics of microtubule assembly and disassembly, a critical process in cell division, thereby leading to cancer cell death.

A comparative study of a series of these derivatives demonstrated potent antiproliferative effects in various cancer cell lines. The data below summarizes the in vitro activity of key compounds compared to the well-established microtubule inhibitor, Paclitaxel.

CompoundTarget/MechanismCell LineIC50 (nM)Comparison to Lead/StandardReference
Compound 4 Microtubule DepolymerizationMDA-MB-4359.01.6-fold more potent than lead compound 1[3]
Compound 5 Microtubule DepolymerizationMDA-MB-435< 40Potent activity[4]
Compound 7 Microtubule DepolymerizationMDA-MB-435< 40Potent activity[4]
Paclitaxel (PTX) Microtubule StabilizationMDA-MB-435-Clinically used MTA[4][5]

Experimental Protocol: Antiproliferative Assay (SRB Assay) [3]

  • Cell Plating: Cancer cells (e.g., MDA-MB-435) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with sulforhodamine B (SRB) dye.

  • Solubilization and Absorbance Reading: The bound dye is solubilized, and the absorbance is read on a microplate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell proliferation (IC50) is calculated from the dose-response curve.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis start Seed cancer cells in 96-well plates incubation1 Incubate overnight start->incubation1 treatment Add serial dilutions of test compounds incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 fixation Fix cells with TCA incubation2->fixation staining Stain with SRB fixation->staining solubilization Solubilize dye staining->solubilization reading Read absorbance solubilization->reading analysis Calculate IC50 values reading->analysis

Caption: Workflow for determining the antiproliferative activity of test compounds using the SRB assay.

P2Y14 Receptor Antagonists for Inflammatory Diseases

Derivatives of 4-phenyl-2-naphthoic acid, which contains a structure analogous to this compound, have been identified as potent and selective antagonists of the P2Y14 receptor.[6] This receptor is implicated in inflammatory processes, making its antagonists potential therapeutic agents for a range of inflammatory and metabolic diseases.

The following table compares the binding affinity and functional antagonism of a key derivative with a known antagonist.

CompoundReceptorAssay TypeKi (nM)IC50 (nM)Reference
PPTN (1) P2Y14Radioligand Binding0.436-8[6]
MRS4833 (15) P2Y14Radioligand Binding--[6]

Experimental Protocol: Radioligand Binding Assay [6]

  • Membrane Preparation: Membranes from cells expressing the P2Y14 receptor are prepared.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [³H]antagonist) and various concentrations of the competitor compound.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Radioactivity Measurement: The radioactivity of the filters is measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the competition binding curves.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling P2Y14R P2Y14 Receptor G_protein Gi/o Protein P2Y14R->G_protein Activation AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP Inhibition Inflammation Pro-inflammatory Response cAMP->Inflammation Modulation Ligand UDP-Glucose (Agonist) Ligand->P2Y14R Antagonist Naphthoic Acid Derivative (Antagonist) Antagonist->P2Y14R

Caption: Simplified signaling pathway of the P2Y14 receptor and the inhibitory action of naphthoic acid derivatives.

Cyclooxygenase-2 (COX-2) Inhibitors for Inflammation and Pain

Regioisomeric 5-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives, which are structurally related to the tetralin scaffold, have been designed and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors.[7] Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that are effective in treating inflammation and pain with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

The table below presents the in vitro COX-1 and COX-2 inhibitory activity of a promising derivative in comparison to the well-known COX-2 inhibitor, Celecoxib.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 9c > 1000.17> 588[7]
Celecoxib 20.250.05405[7]

Experimental Protocol: In Vitro COX Inhibition Assay [7]

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Inhibition Assay: The enzymes are incubated with the test compounds at various concentrations.

  • Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • Product Measurement: The production of prostaglandin (B15479496) E2 (PGE2), a product of the COX reaction, is measured using an enzyme immunoassay (EIA).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is determined.

Conclusion

The this compound scaffold and its analogs are of significant interest in drug discovery. The versatility of this chemical moiety allows for the development of compounds with diverse biological activities, targeting a range of diseases from cancer to inflammation. The examples presented in this guide highlight the potential of this scaffold and provide a foundation for the design and synthesis of novel therapeutic agents. Further exploration of the structure-activity relationships of derivatives based on this core structure is warranted to unlock its full therapeutic potential.

References

A Comparative Guide to Assessing the Enantiomeric Purity of 5,6,7,8-Tetrahydro-2-naphthoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical analytical challenge in the development and quality control of chiral pharmaceuticals. For derivatives of 5,6,7,8-Tetrahydro-2-naphthoic acid, a scaffold of interest in medicinal chemistry, robust and efficient analytical methods are paramount. This guide provides a comparative overview of the primary chromatographic techniques used for assessing the enantiomeric purity of these compounds: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

Comparison of Analytical Techniques

The choice of analytical technique for chiral separation depends on several factors, including the volatility and thermal stability of the analyte, the desired resolution, analysis time, and the scale of the analysis (analytical versus preparative). Polysaccharide-based and Pirkle-type chiral stationary phases (CSPs) are frequently employed in HPLC for the resolution of a wide array of chiral compounds, including carboxylic acids.[1][2] For volatile and semi-volatile derivatives, chiral GC with cyclodextrin-based stationary phases offers high selectivity and sensitivity.[3][4][5] More recently, SFC has gained prominence as a powerful technique for chiral separations, often providing faster analysis times and higher efficiency compared to traditional HPLC.[6][7][8]

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase.Differential partitioning of volatile enantiomers between a gaseous mobile phase and a liquid or solid chiral stationary phase.Differential partitioning of enantiomers between a supercritical fluid mobile phase and a solid chiral stationary phase.
Typical CSPs Polysaccharide derivatives (e.g., cellulose, amylose), Pirkle-type (π-acid/π-base), protein-based, macrocyclic glycopeptides.[1][2][9]Cyclodextrin derivatives, chiral polysiloxanes.[3][4]Polysaccharide derivatives, Pirkle-type, and others used in HPLC.[7][8]
Applicability Broad applicability to a wide range of non-volatile and thermally stable compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required to increase volatility.Broad applicability, bridges the gap between GC and HPLC. Particularly effective for polar compounds.[7]
Advantages Well-established, wide variety of commercially available CSPs, robust and reproducible.High resolution and sensitivity, fast analysis for suitable compounds.Fast separations, reduced solvent consumption, high efficiency, suitable for both analytical and preparative scale.[6][7][8]
Limitations Longer analysis times compared to GC and SFC, higher solvent consumption.Limited to volatile and thermally stable analytes, potential for thermal degradation of sensitive compounds.Requires specialized instrumentation.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and adapting methods for specific this compound derivatives. Below are representative starting protocols for each technique.

Chiral HPLC Method Development Protocol

A systematic approach to chiral method development in HPLC often involves screening a set of complementary chiral stationary phases under both normal-phase and reversed-phase conditions.

1. Column Screening:

  • Columns:

    • Polysaccharide-based: CHIRALPAK® AD-H, CHIRALCEL® OD-H (Normal Phase); CHIRALPAK® AD-RH, CHIRALCEL® OD-RH (Reversed Phase)

    • Pirkle-type: Whelk-O® 1[1]

  • Dimensions: 250 x 4.6 mm, 5 µm particle size

2. Mobile Phase Screening:

  • Normal Phase:

    • Hexane/Isopropanol (IPA) with 0.1% Trifluoroacetic Acid (TFA) for acidic compounds.

    • Hexane/Ethanol with 0.1% TFA.

    • Gradient or isocratic elution can be employed.

  • Reversed Phase:

    • Acetonitrile/Water with 0.1% Formic Acid (FA) or TFA.

    • Methanol/Water with 0.1% FA or TFA.

3. Typical Operating Conditions:

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C (can be varied to optimize selectivity)

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

4. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Chiral GC Method Development Protocol

Chiral GC is well-suited for volatile derivatives. If the target molecule is not sufficiently volatile, derivatization (e.g., esterification of the carboxylic acid) may be necessary.

1. Column Selection:

  • Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, Rt-βDEXse).[10]

  • Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.

2. Temperature Program:

  • Initial Temperature: 100 °C, hold for 1 min.

  • Ramp: Increase to 220 °C at 5 °C/min.

  • Final Temperature: Hold at 220 °C for 5 min.

  • This program should be optimized for the specific analyte.

3. Carrier Gas and Flow Rate:

  • Carrier Gas: Helium or Hydrogen.

  • Flow Rate: Constant flow of 1-2 mL/min.

4. Injection and Detection:

  • Injector Temperature: 250 °C.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Detector Temperature: 280 °C.

5. Sample Preparation:

  • Dissolve the (derivatized) sample in a suitable volatile solvent (e.g., hexane, dichloromethane).

Chiral SFC Method Development Protocol

SFC offers a rapid and efficient alternative for chiral screening.

1. Column Screening:

  • Utilize a similar set of polysaccharide and Pirkle-type columns as in HPLC. Shorter columns (e.g., 150 mm) can be used for faster screening.[6]

2. Mobile Phase:

  • Primary Eluent: Supercritical CO₂.

  • Co-solvent: Methanol, Ethanol, or Isopropanol, often with an acidic additive (e.g., 0.1% TFA) for acidic analytes.

  • A generic screening gradient can be run from 5% to 40% co-solvent.[7]

3. Typical Operating Conditions:

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 100-150 bar.

  • Temperature: 35-40 °C.

  • Detection: UV or MS.

Data Presentation

DerivativeTechniqueChiral Stationary PhaseMobile Phase/ConditionsRetention Time (min)Resolution (Rs)Separation Factor (α)
Example 1HPLCCHIRALPAK® AD-HHexane/IPA/TFA (90:10:0.1)t1= 8.5, t2= 10.22.11.25
Example 2SFCWhelk-O® 1CO₂/MeOH/TFA (80:20:0.1)t1= 3.1, t2= 3.81.91.22
Example 3GCRt-βDEXsmTemp. programt1= 15.3, t2= 15.92.51.04

Visualizing Experimental Workflows

Chiral Method Development Workflow

ChiralMethodDevelopment cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation cluster_output Output Start Racemic Sample Screen_HPLC HPLC Screening (Polysaccharide & Pirkle CSPs) Start->Screen_HPLC Screen_SFC SFC Screening (Polysaccharide & Pirkle CSPs) Start->Screen_SFC Screen_GC GC Screening (Cyclodextrin CSPs) (if volatile) Start->Screen_GC Optimize_Mobile_Phase Optimize Mobile Phase (Co-solvent, Additives) Screen_HPLC->Optimize_Mobile_Phase Partial or No Separation Screen_SFC->Optimize_Mobile_Phase Partial or No Separation Optimize_Temp Optimize Temperature Screen_GC->Optimize_Temp Partial or No Separation Optimize_Mobile_Phase->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Validation Method Validation (Robustness, LoD, LoQ) Optimize_Flow->Validation Baseline Separation Achieved Final_Method Optimized & Validated Enantiopurity Method Validation->Final_Method

Caption: A logical workflow for chiral method development.

Principle of Chiral Recognition on a CSP

ChiralRecognition cluster_csp Chiral Stationary Phase (CSP) cluster_enantiomers Racemic Mixture cluster_complexes Transient Diastereomeric Complexes cluster_elution Chromatographic Elution CSP Chiral Selector Complex_R CSP-(R)-Enantiomer (More Stable) Complex_S CSP-(S)-Enantiomer (Less Stable) R_Enantiomer R-Enantiomer R_Enantiomer->CSP Interaction S_Enantiomer S-Enantiomer S_Enantiomer->CSP Interaction Elution_R R-Enantiomer (Elutes Second) Complex_R->Elution_R Elution_S S-Enantiomer (Elutes First) Complex_S->Elution_S

Caption: The principle of chiral recognition on a CSP.

References

In Vitro Efficacy of 5,6,7,8-Tetrahydro-2-naphthoic Acid Derivatives as Retinoid X Receptor (RXR) Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of various derivatives of 5,6,7,8-Tetrahydro-2-naphthoic acid, focusing on their activity as Retinoid X Receptor (RXR) agonists. The data presented is primarily based on a key study by Jurutka et al. (2022), which details the synthesis and biological evaluation of novel Bexarotene analogs. Bexarotene, a potent RXR agonist, serves as a benchmark for comparison.

Data Presentation: Comparative Efficacy of RXR Agonists

The following table summarizes the in vitro efficacy of Bexarotene and its novel analogs in activating the Retinoid X Receptor, as determined by a human cell-based RXR-RXR mammalian-2-hybrid (M2H) system. The half-maximal effective concentration (EC50) values represent the concentration of the compound required to elicit 50% of the maximal response.

CompoundStructureEC50 (nM) in RXR-RXR M2H Assay
Bexarotene (1) 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid55 ± 6
Analog 21 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]-3-fluorobenzoic acid44 ± 12
Analog 22 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]-2-fluorobenzoic acid50 ± 10
Analog 23 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]-3,5-difluorobenzoic acid42 ± 3
Analog 24 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]-2,6-difluorobenzoic acid15 ± 2
Analog 25 6-(ethyl(4-isobutoxy-3-isopropylphenyl)amino)nicotinic acid>1000
Analog 28 6-(ethyl(4-isobutoxy-3-isopropylphenyl)amino)-5-methylnicotinic acid274
Analog 29 6-(ethyl(4-isobutoxy-3-isopropylphenyl)amino)-4-methylnicotinic acid>1000
Analog 30 6-(ethyl(4-isobutoxy-3-isopropylphenyl)amino)-2-methylnicotinic acid>1000
Analog 31 5-bromo-6-(ethyl(4-isobutoxy-3-isopropylphenyl)amino)nicotinic acid321

Experimental Protocols

Human Cell-Based RXR-RXR Mammalian-Two-Hybrid (M2H) System[1]

This assay quantifies the ligand-dependent interaction of the Retinoid X Receptor (RXR) with itself (homodimerization), a key step in its signaling cascade.

Cell Line: Human colon cancer cells (HCT-116).

Plasmids:

  • pBIND-RXRα: Encodes the yeast GAL4 DNA-binding domain fused to the human RXRα ligand-binding domain.

  • pACT-RXRα: Encodes the herpes simplex virus VP16 activation domain fused to the human RXRα ligand-binding domain.

  • pG5luc: A reporter plasmid containing five GAL4 binding sites upstream of a luciferase gene.

Methodology:

  • HCT-116 cells are transiently co-transfected with the pBIND-RXRα, pACT-RXRα, and pG5luc plasmids.

  • Following transfection, cells are treated with varying concentrations of the test compounds (Bexarotene and its analogs) or a vehicle control (e.g., DMSO).

  • After a 24-hour incubation period, the cells are lysed.

  • Luciferase activity in the cell lysates is measured using a luminometer.

  • The fold activation is calculated relative to the vehicle control.

  • EC50 values are determined by plotting the fold activation against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

RXRE-Controlled Transcriptional System[1]

This assay measures the ability of RXR agonists to activate the transcription of a reporter gene under the control of a specific RXR response element (RXRE).

Cell Line: Human embryonic kidney cells (HEK293).

Plasmids:

  • pSG5-hRXRα: An expression vector for human RXRα.

  • RXRE-luciferase reporter: A plasmid containing a luciferase gene driven by a promoter with an RXR response element.

  • Renilla control plasmid: Used for normalization of transfection efficiency.

Methodology:

  • HEK293 cells are co-transfected with the pSG5-hRXRα, RXRE-luciferase reporter, and Renilla control plasmids.

  • 24 hours post-transfection, cells are treated with the test compounds at a specific concentration (e.g., 100 nM) or vehicle.

  • After another 24 hours, the cells are lysed.

  • Both firefly and Renilla luciferase activities are measured.

  • The RXR-mediated transcription is calculated as the ratio of firefly to Renilla luciferase activity and is expressed as a percentage relative to the activity induced by a reference compound like Bexarotene.

Mandatory Visualization

RXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RXR_Agonist RXR Agonist (e.g., Bexarotene derivative) RXR_inactive RXR RXR_Agonist->RXR_inactive Binds RXR_active RXR RXR_inactive->RXR_active Translocates to Nucleus RXR_dimer RXR Homodimer RXR_active->RXR_dimer Homodimerization RXRE RXR Response Element (RXRE) RXR_dimer->RXRE Binds to Target_Gene Target Gene RXRE->Target_Gene Regulates Transcription mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular_Response Cellular Response (e.g., Apoptosis, Differentiation) Protein->Cellular_Response Leads to

Caption: RXR Signaling Pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Transfection cluster_treatment Compound Treatment cluster_incubation Incubation cluster_analysis Data Acquisition & Analysis Start Start: Seed HCT-116 or HEK293 cells Transfection Co-transfect with RXR and Reporter Plasmids Start->Transfection Treatment Treat cells with This compound derivatives or vehicle Transfection->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luciferase_Assay Measure Luciferase Activity Lysis->Luciferase_Assay Data_Analysis Calculate Fold Activation and EC50 values Luciferase_Assay->Data_Analysis End End Data_Analysis->End End: Comparative Efficacy Data

Caption: In Vitro Efficacy Assay Workflow.

Safety Operating Guide

Navigating the Safe Disposal of 5,6,7,8-Tetrahydro-2-naphthoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 5,6,7,8-Tetrahydro-2-naphthoic acid is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, minimizing risks and adhering to regulatory standards. Due to the limited availability of a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound, the following protocols are based on the general properties of naphthalene (B1677914) derivatives and carboxylic acids. It is imperative to treat this compound as hazardous waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial for all personnel to be equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory safety protocols must be strictly followed.

Personal Protective Equipment (PPE) Specifications:

Protection TypeSpecifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection To be used in a well-ventilated area, preferably a chemical fume hood.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

**Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The following steps provide a clear workflow for its responsible management.

Step 1: Waste Identification and Classification

The initial and most critical step is to classify this compound waste. As a naphthalene derivative, it should be handled as hazardous waste. Naphthalene and its derivatives are recognized as potentially harmful to the environment. Therefore, this waste must not be disposed of down the drain or in regular trash containers.

Step 2: Waste Segregation and Collection

All solid waste contaminated with this compound, such as filter paper, contaminated gloves, and empty containers, should be collected in a designated and clearly labeled hazardous waste container. For liquid waste containing this compound, use a separate, compatible container.

  • Container Specifications: The container should be made of a material compatible with organic solids and acids (e.g., high-density polyethylene (B3416737) or glass).

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., GHS07 for "Warning").

Step 3: Management of Spills

In the event of a small spill, the following procedure should be followed:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

  • Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Step 4: Storage of Waste

Store the sealed and labeled waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents and strong bases. Storage should comply with your institution's and local regulations regarding hazardous waste accumulation times and quantities.

Step 5: Final Disposal

The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations.

  • Incineration in a licensed facility is a common and acceptable disposal method for this type of chemical waste.[1]

Important Considerations:

  • Do not attempt to neutralize this compound with a strong base for drain disposal, as this can generate heat and potentially hazardous byproducts. While neutralization is a viable method for some simple carboxylic acids, the naphthalene-like structure of this compound warrants more stringent disposal methods.[2]

  • Never mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage_disposal Storage & Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE start->ppe fume_hood Work in a Fume Hood ppe->fume_hood waste_gen Generate Waste (Solid or Liquid) fume_hood->waste_gen spill Small Spill Occurs fume_hood->spill collect_solid Collect Solid Waste in Labeled Container waste_gen->collect_solid collect_liquid Collect Liquid Waste in Labeled Container waste_gen->collect_liquid absorb_spill Absorb with Inert Material spill->absorb_spill storage Store Waste in Designated Secure Area collect_solid->storage collect_liquid->storage collect_spill Collect Absorbed Material as Hazardous Waste absorb_spill->collect_spill collect_spill->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end Disposal by Licensed Hazardous Waste Vendor contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory. Always consult with your institution's Environmental Health and Safety department for guidance specific to your location and regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5,6,7,8-Tetrahydro-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 5,6,7,8-Tetrahydro-2-naphthoic acid. Adherence to these protocols is critical for ensuring a safe laboratory environment and proper chemical management.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 1131-63-1

  • Molecular Formula: C₁₁H₁₂O₂

  • Molecular Weight: 176.21 g/mol

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and is expected to cause skin and eye irritation.[1][2] Proper use of personal protective equipment is the first line of defense against exposure.

Minimum Required PPE:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[2][3]
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact which may cause irritation.[3]
Body Protection A lab coat or chemical-resistant apron.To protect against accidental spills and contamination of personal clothing.[3]
Respiratory Use in a well-ventilated area. A respirator may be necessary if dust is generated and ventilation is inadequate.To avoid inhalation of dust particles which may cause respiratory tract irritation.[2][3]

Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to minimize risk and maintain the integrity of the compound.

Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust.[3]

  • Dispensing: When weighing or transferring the solid material, do so carefully to avoid generating dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]

  • Spill Response: In case of a spill, avoid creating dust. Carefully sweep up the solid material and place it into a designated, labeled waste container.

Storage Protocol:

Storage ConditionSpecificationRationale
Container Keep in a tightly closed, properly labeled container.[3]To prevent contamination and accidental misuse.
Location Store in a cool, dry, and well-ventilated area.[3]To maintain chemical stability and prevent degradation.
Incompatible Materials Store away from strong oxidizing agents and strong bases.[4]To prevent potentially hazardous chemical reactions.

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Disposal Protocol:

  • Waste Collection: Collect all waste material, including any contaminated PPE, in a clearly labeled, sealed container.

  • Waste Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Consult EHS: Contact your institution's EHS office for specific guidance on the disposal of this compound waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Ensure Access to Emergency Equipment (Eyewash, Safety Shower) B->C D Work in a Well-Ventilated Area (e.g., Fume Hood) C->D E Carefully Weigh and Transfer Chemical D->E F Perform Experimental Procedure E->F G Decontaminate Work Area F->G H Dispose of Waste in Labeled Container G->H I Remove and Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-2-naphthoic acid
Reactant of Route 2
Reactant of Route 2
5,6,7,8-Tetrahydro-2-naphthoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.